3-Tert-butylbenzaldehyde
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-tert-butylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-11(2,3)10-6-4-5-9(7-10)8-12/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEQMVXZDQLSDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436531 | |
| Record name | 3-tert-butylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23039-28-3 | |
| Record name | 3-(1,1-Dimethylethyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23039-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-tert-butylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Tert-butylbenzaldehyde: Properties, Structure, and Synthesis for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Steric Hindrance in Aromatic Aldehydes
3-Tert-butylbenzaldehyde, a mono-substituted aromatic aldehyde, presents a compelling case study in the influence of steric hindrance on chemical reactivity and molecular interactions. The presence of a bulky tert-butyl group at the meta position of the benzaldehyde ring system imparts unique physicochemical properties that make it a valuable intermediate and building block in organic synthesis, particularly in the realms of medicinal chemistry and materials science. This guide provides a comprehensive overview of the chemical properties, structural features, synthesis, and analytical characterization of this compound, offering insights for its effective utilization in research and development.
The strategic placement of the tert-butyl group distinguishes this compound from its ortho and para isomers, influencing its electronic properties and dictating its reactivity in various chemical transformations. This steric bulk can direct reactions to specific sites, modulate the stability of intermediates, and influence the conformational preferences of resulting products. For drug development professionals, understanding these nuances is critical for designing molecules with specific pharmacological profiles, as the tert-butyl moiety can enhance metabolic stability and modulate binding interactions with biological targets.
Part 1: Molecular Structure and Physicochemical Properties
This compound is a colorless to light yellow liquid at room temperature. Its core structure consists of a benzene ring substituted with an aldehyde group (-CHO) and a tert-butyl group [-C(CH3)3] at the 1 and 3 positions, respectively.
Key Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
| CAS Number | 23039-28-3 | --INVALID-LINK--[1] |
| Molecular Formula | C11H14O | --INVALID-LINK--[1] |
| Molecular Weight | 162.23 g/mol | --INVALID-LINK--[1] |
| Boiling Point | 228.02 °C at 760 mmHg | --INVALID-LINK--[2] |
| Density | 0.967 g/cm³ | --INVALID-LINK--[2] |
| SMILES | CC(C)(C)c1cccc(c1)C=O | --INVALID-LINK--[1] |
| InChIKey | HKEQMVXZDQLSDY-UHFFFAOYSA-N | --INVALID-LINK--[1] |
The molecular structure of this compound can be visualized as follows:
Part 2: Synthesis of this compound
The synthesis of this compound can be approached through several strategic pathways, primarily involving the introduction of the aldehyde functionality onto a pre-existing tert-butylated benzene ring or vice versa. The choice of synthetic route often depends on the availability of starting materials, desired scale, and required purity.
Oxidation of 3-tert-butyltoluene
A common and direct method for the synthesis of this compound is the oxidation of 3-tert-butyltoluene. This transformation requires a careful selection of oxidizing agents to prevent over-oxidation to the corresponding carboxylic acid.
A patented method for the synthesis of the isomeric p-tert-butylbenzaldehyde involves the heterogeneous catalytic oxidation of p-tert-butyltoluene using oxygen as the oxidant in the presence of a cobalt-loaded mesoporous molecular sieve catalyst and N-hydroxyphthalimide as a free radical initiator.[3][4] This approach offers advantages in terms of catalyst recyclability and reduced environmental impact compared to stoichiometric heavy metal oxidants.
Conceptual Experimental Protocol (Adapted from related syntheses):
-
Catalyst Preparation: Prepare a cobalt-loaded mesoporous molecular sieve (e.g., Co-HMS) by impregnating the sieve with a solution of a cobalt salt (e.g., cobalt(II) nitrate) in a suitable solvent like ethanol, followed by drying and calcination.[3]
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser, magnetic stirrer, and gas inlet, charge the cobalt-loaded catalyst, 3-tert-butyltoluene, a free radical initiator (e.g., N-hydroxyphthalimide), and a solvent such as acetonitrile.[3]
-
Oxidation: Heat the reaction mixture to a specified temperature (e.g., 50-70 °C) while bubbling a stream of oxygen or air through the solution for a designated period (e.g., 4-7 hours).[3]
-
Work-up and Purification: After completion of the reaction (monitored by GC or TLC), cool the mixture, filter off the catalyst, and remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation to yield this compound.
Friedel-Crafts Acylation followed by Reduction
An alternative strategy involves the Friedel-Crafts acylation of tert-butylbenzene. This introduces a ketone that can be subsequently converted to the aldehyde.
-
Friedel-Crafts Acylation: Reaction of tert-butylbenzene with an acylating agent such as acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3) would predominantly yield 4-tert-butylacetophenone due to the para-directing effect of the tert-butyl group.[5] Achieving the meta-substituted product, 3-tert-butylacetophenone, as the major product via this method is challenging.
-
Conversion to Aldehyde: If 3-tert-butylacetophenone were available, it could be converted to this compound through various methods, such as the haloform reaction followed by reduction of the resulting carboxylic acid, or through more modern catalytic processes.
Given the regioselectivity challenges, the oxidation of 3-tert-butyltoluene is generally the more direct and preferred route.
Part 3: Spectroscopic and Analytical Characterization
Rigorous characterization of this compound is essential to confirm its identity and purity. The following spectroscopic techniques are instrumental in its analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the protons of the tert-butyl group. The aldehydic proton will appear as a singlet in the downfield region (typically around 9.8-10.0 ppm). The aromatic protons will exhibit a complex splitting pattern in the aromatic region (around 7.2-8.0 ppm) characteristic of a 1,3-disubstituted benzene ring. The nine equivalent protons of the tert-butyl group will appear as a sharp singlet in the upfield region (around 1.3 ppm).
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the aldehyde group in the downfield region (around 192 ppm). The aromatic carbons will appear in the range of 120-160 ppm, with the carbon attached to the tert-butyl group showing a distinct chemical shift. The quaternary carbon and the methyl carbons of the tert-butyl group will have characteristic signals in the aliphatic region. PubChem provides access to a ¹³C NMR spectrum for this compound.[1]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically appearing in the range of 1690-1715 cm⁻¹. Other characteristic absorptions include C-H stretching vibrations of the aromatic ring and the aldehyde group, as well as C-H bending vibrations of the tert-butyl group. An FTIR spectrum is available on PubChem.[1]
Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 162. The fragmentation pattern is expected to be influenced by the presence of the tert-butyl and aldehyde groups. Key fragmentation pathways would likely involve:
-
Loss of a hydrogen atom to give a stable acylium ion at m/z = 161.
-
Loss of a methyl group (CH₃) from the tert-butyl group to give a fragment at m/z = 147.
-
Loss of the entire tert-butyl group to give a fragment at m/z = 105.
-
Cleavage of the formyl group (CHO) to give a tert-butylphenyl cation at m/z = 133.
Part 4: Applications in Research and Drug Development
The unique structural features of this compound make it a valuable synthon in various areas of chemical research, particularly in the synthesis of complex organic molecules and pharmacologically active compounds.
Intermediate in Organic Synthesis
This compound serves as a versatile intermediate for the introduction of the 3-tert-butylphenyl moiety into larger molecules. The aldehyde functionality can undergo a wide range of chemical transformations, including:
-
Wittig and Horner-Wadsworth-Emmons reactions: to form alkenes.
-
Grignard and organolithium additions: to generate secondary alcohols.
-
Reductive amination: to produce substituted benzylamines.
-
Condensation reactions: to form Schiff bases, which can act as ligands for metal catalysts.[6][7]
The steric bulk of the tert-butyl group can influence the stereochemical outcome of these reactions and impart specific conformational properties to the products.
Role in Medicinal Chemistry and Drug Discovery
The 3-tert-butylphenyl group is a common structural motif in a variety of biologically active molecules. The tert-butyl group can:
-
Enhance Lipophilicity: Increasing the molecule's ability to cross cell membranes.
-
Improve Metabolic Stability: The bulky nature of the tert-butyl group can sterically hinder enzymatic degradation, prolonging the in vivo half-life of a drug candidate.
-
Modulate Receptor Binding: The size and shape of the tert-butyl group can influence the binding affinity and selectivity of a molecule for its biological target.
Derivatives of substituted benzaldehydes, including those with tert-butyl groups, have been investigated for a range of therapeutic applications, including their potential as antibacterial agents.[6] The ability to readily modify the aldehyde group of this compound allows for the synthesis of diverse libraries of compounds for screening in drug discovery programs.
Conclusion
This compound is a chemically significant molecule whose properties and reactivity are largely defined by the interplay between the electron-withdrawing aldehyde group and the sterically demanding tert-butyl substituent. Its synthesis, while requiring careful control to avoid side reactions, is achievable through established organic methodologies. The analytical characterization of this compound is straightforward using standard spectroscopic techniques. For researchers in organic synthesis and drug development, this compound offers a valuable platform for constructing complex molecular architectures with tailored properties, making it a key intermediate in the pursuit of novel materials and therapeutics.
References
- 1. This compound | C11H14O | CID 10192588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:23039-28-3 | Chemsrc [chemsrc.com]
- 3. Process for synthesizing p-tertiary butyl benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN101440028A - Process for synthesizing p-tertiary butyl benzaldehyde - Google Patents [patents.google.com]
- 5. cerritos.edu [cerritos.edu]
- 6. nbinno.com [nbinno.com]
- 7. rsc.org [rsc.org]
3-Tert-butylbenzaldehyde CAS number 23039-28-3
An In-depth Technical Guide to 3-Tert-butylbenzaldehyde (CAS: 23039-28-3)
Authored by: A Senior Application Scientist
Foreword
In the landscape of modern organic synthesis and drug discovery, the strategic selection of building blocks is paramount. Substituted benzaldehydes, in particular, represent a versatile class of intermediates, offering a gateway to a vast array of complex molecular architectures. This guide focuses on this compound (CAS No. 23039-28-3), a molecule whose unique steric and electronic properties make it a valuable reagent for researchers, scientists, and drug development professionals. The bulky tert-butyl group at the meta position introduces specific conformational constraints and electronic influences that can be strategically exploited in the design of novel therapeutics and functional materials. This document aims to provide a comprehensive technical overview, blending established chemical principles with practical, field-proven insights to empower your research and development endeavors.
Molecular Profile and Physicochemical Properties
This compound is a monosubstituted benzaldehyde characterized by a tert-butyl group at the third position of the benzene ring relative to the aldehyde functionality. This substitution pattern is crucial as it sterically hinders the meta position, influencing the regioselectivity of further aromatic substitutions, and electronically modulates the reactivity of the aldehyde group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 23039-28-3 | [1][2][3][4][5] |
| Molecular Formula | C₁₁H₁₄O | [1][2][5] |
| Molecular Weight | 162.23 g/mol | [1][2][3] |
| Appearance | Liquid (at 20°C) | [3] |
| Boiling Point | 140-150 °C; 130 °C (at 33 hPa) | [2] |
| Density | 0.966 ± 0.06 g/cm³ (Predicted); 0.97 g/cm³ (at 25 °C) | [2] |
| Refractive Index | 1.52 | [3] |
| SMILES | CC(C)(C)C1=CC=CC(=C1)C=O | [1][6] |
| InChIKey | HKEQMVXZDQLSDY-UHFFFAOYSA-N | [1] |
Spectroscopic data is essential for the unambiguous identification and characterization of this compound. While a comprehensive dataset is best obtained experimentally, typical spectral features can be predicted based on its structure. PubChem and other chemical databases provide access to experimental and predicted spectra, including ¹H NMR, ¹³C NMR, and IR spectra.[1][7]
Synthesis and Purification Strategies
The synthesis of this compound can be approached through several established organic chemistry transformations. The choice of synthetic route often depends on the availability of starting materials, desired scale, and required purity. A common conceptual pathway involves the oxidation of the corresponding alcohol or the formylation of a suitable Grignard reagent.
Conceptual Synthetic Workflow: Oxidation of 3-tert-butylbenzyl alcohol
A reliable method for the synthesis of aldehydes is the oxidation of primary alcohols. This avoids the over-oxidation to carboxylic acids that can occur with stronger oxidizing agents.
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.
Materials:
-
3-tert-butylbenzyl alcohol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Setup: A dry, round-bottom flask equipped with a magnetic stirrer is charged with a solution of 3-tert-butylbenzyl alcohol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Oxidation: To the stirred solution, add PCC in one portion. The reaction mixture will typically turn dark brown. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, dilute the reaction mixture with diethyl ether and stir for 15 minutes.
-
Filtration: Filter the mixture through a pad of silica gel to remove the chromium salts. Wash the silica pad thoroughly with additional diethyl ether.
-
Work-up: Combine the organic filtrates and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by vacuum distillation to yield pure this compound.
Chemical Reactivity and Mechanistic Considerations
The reactivity of this compound is governed by the interplay of the aldehyde functional group and the tert-butyl substituent.
-
Aldehyde Group: The aldehyde is susceptible to nucleophilic attack at the carbonyl carbon. It readily undergoes reactions such as Wittig olefination, Grignard additions, reductive amination, and condensation reactions (e.g., aldol, Knoevenagel).
-
Aromatic Ring: The tert-butyl group is a weak ortho-, para-director and an activating group for electrophilic aromatic substitution. However, its significant steric bulk primarily directs incoming electrophiles to the positions ortho and para to it, and can influence the rate of reaction.
Key Reaction: Wittig Olefination
The Wittig reaction is a powerful tool for converting aldehydes into alkenes. The reaction of this compound with a phosphorus ylide provides a reliable method for carbon-carbon double bond formation.
Caption: Simplified mechanism of the Wittig reaction with this compound.
Applications in Research and Drug Development
While direct applications of this compound are limited, its true value lies in its role as a versatile intermediate in the synthesis of more complex molecules with potential biological activity or material properties.
A. Pharmaceutical Intermediates
The structural motif of this compound can be found in the backbone of various molecular scaffolds explored in drug discovery. Its derivatives have been investigated for a range of therapeutic areas. While specific examples for the 3-isomer are not as widely published as for the 4-isomer (a precursor to the fragrance Lilial and the pesticide Fenpropimorph), the principles remain the same.[8][9] The tert-butyl group can enhance metabolic stability by blocking potential sites of oxidation and can improve lipid solubility, which may aid in crossing biological membranes.
B. Ligand Synthesis for Catalysis
Substituted benzaldehydes are common precursors for the synthesis of Schiff base ligands.[10] Condensation of this compound with various amines can yield a diverse library of ligands. These ligands, upon coordination with metal ions, can form catalysts for a variety of organic transformations, including asymmetric synthesis.[10] The steric bulk of the tert-butyl group can create a specific chiral pocket around the metal center, influencing the stereochemical outcome of the catalyzed reaction.
C. Materials Science
The 3-tert-butylphenyl moiety can be incorporated into polymers and other materials to modify their physical properties.[10] The bulky, non-polar tert-butyl group can increase the solubility of polymers in organic solvents, alter their thermal properties, and influence their morphology in the solid state.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions are essential when handling this compound.
Table 2: GHS Hazard Information
| Hazard Statement | Description | Source |
| H301 / H302 | Toxic/Harmful if swallowed | [11] |
| H317 | May cause an allergic skin reaction | |
| H361 | Suspected of damaging fertility or the unborn child | |
| H400 / H410 | Very toxic to aquatic life / Very toxic to aquatic life with long lasting effects | [11] |
-
Handling: Work in a well-ventilated area, preferably in a chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12] Avoid inhalation of vapors and contact with skin and eyes.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][12][13] Keep away from strong oxidizing agents. The product may be sensitive to air and light.[14]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[11][12]
Conclusion
This compound is a valuable and versatile chemical intermediate. Its unique combination of steric and electronic properties makes it a strategic building block for the synthesis of a wide range of target molecules in medicinal chemistry, catalysis, and materials science. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is crucial for its effective application in research and development.
References
- 1. This compound | C11H14O | CID 10192588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 23039-28-3 [m.chemicalbook.com]
- 3. 23039-28-3 this compound AKSci W4684 [aksci.com]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. echemi.com [echemi.com]
- 6. PubChemLite - this compound (C11H14O) [pubchemlite.lcsb.uni.lu]
- 7. This compound(23039-28-3) 1H NMR spectrum [chemicalbook.com]
- 8. EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde - Google Patents [patents.google.com]
- 9. 4-tert-Butylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 10. nbinno.com [nbinno.com]
- 11. This compound - Safety Data Sheet [chemicalbook.com]
- 12. echemi.com [echemi.com]
- 13. 23039-28-3|this compound|BLD Pharm [bldpharm.com]
- 14. fishersci.com [fishersci.com]
Synthesis of 3,5-di-tert-butylbenzaldehyde
An In-Depth Technical Guide to the
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for preparing 3,5-di-tert-butylbenzaldehyde, a sterically hindered aromatic aldehyde of significant interest in medicinal chemistry, materials science, and as a versatile synthetic intermediate. The document delves into the mechanistic underpinnings, practical execution, and comparative analysis of the primary synthetic strategies, including direct formylation of 1,3-di-tert-butylbenzene and the oxidation of corresponding benzyl precursors. Each section is designed to offer researchers, scientists, and drug development professionals both theoretical insight and actionable experimental protocols, ensuring a blend of academic rigor and field-proven application.
Introduction: Significance and Synthetic Landscape
3,5-Di-tert-butylbenzaldehyde is a key building block in organic synthesis. Its bulky tert-butyl groups impart unique solubility, stability, and steric properties to derivative molecules. This structure is particularly valuable in the development of complex molecules such as porphyrins, dipyrromethanes, and various pharmaceutical agents. The aldehyde functional group serves as a reactive handle for a multitude of chemical transformations, including condensations, oxidations, and reductions, making it a crucial precursor for more elaborate molecular architectures.
The synthesis of this aldehyde, however, is not without its challenges. The steric hindrance imposed by the two tert-butyl groups can significantly influence the reactivity of the aromatic ring and the choice of synthetic strategy. This guide explores the most prevalent and effective methods for its preparation, focusing on the causality behind experimental choices to provide a self-validating framework for laboratory synthesis.
Physicochemical and Spectroscopic Data
A thorough understanding of the target compound's properties is fundamental for its synthesis, purification, and characterization.
| Property | Value | Reference |
| IUPAC Name | 3,5-di-tert-butylbenzaldehyde | [1] |
| CAS Number | 17610-00-3 | |
| Molecular Formula | C₁₅H₂₂O | |
| Molecular Weight | 218.33 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 85-89 °C | |
| SMILES | CC(C)(C)c1cc(C=O)cc(c1)C(C)(C)C | |
| InChIKey | BRUITYMDHWNCIG-UHFFFAOYSA-N | [1] |
Spectroscopic data for confirmation of the product structure is available through public databases such as PubChem and the NIST WebBook.[1][2][3]
Synthetic Strategies: Pathways and Protocols
The synthesis of 3,5-di-tert-butylbenzaldehyde can be broadly categorized into two primary approaches: direct introduction of the formyl group onto the aromatic ring and modification of a pre-existing side chain.
Direct Formylation of 1,3-di-tert-butylbenzene
This approach is the most direct, involving an electrophilic aromatic substitution reaction to attach a formyl (-CHO) group to the 1,3-di-tert-butylbenzene starting material. The two tert-butyl groups are meta-directing and activating, guiding the formylation to the C5 position (equivalent to C1).
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds.[4][5] It employs a Vilsmeier reagent, typically a chloroiminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][6] The iminium ion is a relatively weak electrophile, making this reaction highly suitable for activated arenes like 1,3-di-tert-butylbenzene.[6]
Mechanism: The reaction begins with the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. The electron-rich aromatic ring then attacks this electrophile. The resulting intermediate is subsequently hydrolyzed during aqueous workup to yield the final aldehyde.[5]
References
- 1. 3,5-Bis(tert-butyl)benzaldehyde | C15H22O | CID 1268253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mzCloud – 3 5 di tert Butylbenzaldehyde [mzcloud.org]
- 3. 3,5-di-tert-Butyl-4-hydroxybenzaldehyde [webbook.nist.gov]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
An In-Depth Technical Guide to 3-Tert-butylbenzaldehyde: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Tert-butylbenzaldehyde (CAS No. 23039-28-3) is an aromatic aldehyde characterized by the presence of a bulky tert-butyl group at the meta position of the benzaldehyde ring.[1][2] This sterically demanding substituent significantly influences the molecule's physical properties and chemical reactivity, making it a valuable intermediate and building block in various fields of chemical synthesis, including pharmaceuticals, agrochemicals, and specialty materials. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed discussions on its synthesis and purification, an exploration of its characteristic reactions, and essential safety and handling information.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. The presence of the tert-butyl group, a bulky and nonpolar moiety, alongside the polar aldehyde functional group, imparts a unique set of characteristics to the molecule.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄O | [3] |
| Molecular Weight | 162.23 g/mol | [3] |
| CAS Number | 23039-28-3 | [3] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 140-150 °C | [3] |
| Density | 0.966 ± 0.06 g/cm³ (Predicted) | [3] |
| Flash Point | 91.961 °C | [4] |
| Storage Temperature | Under inert gas (nitrogen or Argon) at 2-8°C | [3] |
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic protons, the aldehydic proton, and the protons of the tert-butyl group. A detailed analysis of a similar compound, 3-tert-butyl-2-hydroxybenzaldehyde, reveals a singlet for the nine equivalent protons of the tert-butyl group around δ 1.44 ppm. The aromatic protons appear as multiplets in the downfield region, and the highly deshielded aldehydic proton resonates as a singlet further downfield, typically around δ 9.8-10.0 ppm.[6]
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides valuable information about the carbon framework of the molecule. Key resonances are expected for the carbonyl carbon of the aldehyde (typically in the range of 190-200 ppm), the aromatic carbons (between 125-150 ppm), and the carbons of the tert-butyl group (the quaternary carbon and the methyl carbons appearing further upfield).[7]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by strong absorption bands indicative of its functional groups. A strong, sharp peak corresponding to the C=O stretching vibration of the aldehyde is expected around 1700 cm⁻¹. Other significant absorptions include C-H stretching vibrations of the aromatic ring and the tert-butyl group, and C=C stretching vibrations of the benzene ring.[8][9]
Mass Spectrometry
Mass spectrometry of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern is expected to be influenced by the loss of the aldehydic proton, the entire formyl group, and fragmentation of the tert-butyl group. Common fragments would include the loss of a hydrogen atom (M-1), the formyl radical (M-29), and a methyl radical from the tert-butyl group (M-15).[10][11][12]
Synthesis and Purification
The synthesis of this compound can be approached through several synthetic strategies, primarily involving the introduction of a formyl group onto the tert-butylbenzene ring or the modification of a pre-existing functional group. While a specific, detailed experimental protocol for this compound is not extensively documented in readily available literature, plausible synthetic routes can be derived from established organic reactions.
Potential Synthetic Routes
-
Vilsmeier-Haack Reaction: This reaction is a widely used method for the formylation of electron-rich aromatic compounds.[1][13][14][15][16] Tert-butylbenzene, being activated by the electron-donating tert-butyl group, could be formylated using a Vilsmeier reagent, which is typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The reaction proceeds via an electrophilic aromatic substitution mechanism.
Caption: Vilsmeier-Haack formylation of tert-butylbenzene.
-
Gattermann-Koch Reaction: This reaction introduces a formyl group onto an aromatic ring using carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst like aluminum chloride and a copper(I) chloride co-catalyst.[17][18][19][20] This method is generally suitable for activated aromatic rings.
-
Friedel-Crafts Acylation followed by Reduction: Another approach involves the Friedel-Crafts acylation of tert-butylbenzene with a suitable acylating agent like oxalyl chloride or formyl fluoride, followed by reduction of the resulting acylbenzene.[21][22][23][24]
Proposed Experimental Protocol (Vilsmeier-Haack Approach)
The following is a generalized, illustrative protocol based on the Vilsmeier-Haack reaction. Note: This is a proposed method and should be optimized and performed with appropriate safety precautions by trained professionals.
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool phosphorus oxychloride (POCl₃) in an appropriate solvent (e.g., dichloromethane) to 0 °C.
-
Slowly add N,N-dimethylformamide (DMF) dropwise to the cooled POCl₃ solution while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for a specified time to ensure the complete formation of the Vilsmeier reagent.
-
Formylation: Cool the reaction mixture again to 0 °C and add tert-butylbenzene dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.
-
Work-up: Carefully pour the reaction mixture into a beaker of crushed ice and water.
-
Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide solution) until the pH is neutral.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation to yield pure this compound.[8]
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. 23039-28-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. This compound CAS#: 23039-28-3 [m.chemicalbook.com]
- 4. EP0045429A2 - Process for the preparation of 4-tert. butylbenzaldehydes - Google Patents [patents.google.com]
- 5. Affordable Price 3,5-di-tert-butylbenzaldehyde, Crystalline Solid with Almond-like Smell [forecastchemicals.com]
- 6. 3-TERT-BUTYL-2-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound | C11H14O | CID 10192588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. mass spectrum of butanal fragmentation pattern of m/z m/e ions for analysis and identification of butyraldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. scribd.com [scribd.com]
- 13. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 14. jk-sci.com [jk-sci.com]
- 15. youtube.com [youtube.com]
- 16. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 17. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 18. quora.com [quora.com]
- 19. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]
- 20. testbook.com [testbook.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. youtube.com [youtube.com]
- 23. Sciencemadness Discussion Board - Problem with Friedel Crafts acylation using Oxalyl chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 24. m.youtube.com [m.youtube.com]
IUPAC Nomenclature and Structural Elucidation
An In-depth Technical Guide to 3-tert-butylbenzaldehyde: Nomenclature, Properties, and Chemical Significance
Executive Summary: this compound is a substituted aromatic aldehyde of significant interest in organic synthesis. Its unique structural features, characterized by a sterically demanding tert-butyl group at the meta-position relative to the formyl group, influence its reactivity and physical properties. This guide provides a comprehensive technical overview intended for researchers, chemists, and drug development professionals. It delineates the formal IUPAC nomenclature, details its physicochemical and spectroscopic properties, outlines a logical synthetic pathway, explores its characteristic chemical reactivity, and summarizes essential safety protocols. The content is structured to deliver not just factual data but also the underlying scientific principles, ensuring a thorough understanding for practical application.
The systematic naming of organic compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC), which ensures unambiguous communication. For substituted benzene derivatives, certain common names are retained as parent structures for nomenclature.[1][2]
The IUPAC name for the compound is this compound. [3]
This name is derived according to the following principles:
-
Parent Hydride: The core structure is a benzene ring substituted with an aldehyde group (-CHO). The common name "benzaldehyde" is adopted by IUPAC as the parent name.[1][4]
-
Principal Functional Group: The aldehyde group is the principal functional group, and its carbon atom is assigned locant 1 (C1) on the aromatic ring.[5]
-
Substituent Identification: A tert-butyl group, systematically named (1,1-dimethylethyl), is attached to the ring.[3]
-
Locant Assignment: The ring is numbered to give the substituents the lowest possible locants. Since the aldehyde carbon is C1, the tert-butyl group is located at the C3 position.
Therefore, the compound is systematically named this compound. An alternative, though less common, systematic name is 3-(1,1-dimethylethyl)benzaldehyde.[3] The prefix "meta-" (or "m-") is often used in common nomenclature to describe the 1,3-relationship on the benzene ring, leading to the name m-tert-butylbenzaldehyde.[3][4]
Caption: IUPAC numbering for this compound.
Physicochemical and Spectroscopic Properties
The physical and spectroscopic data are critical for the identification, purification, and application of this compound.
Physicochemical Data
The following table summarizes the key physical and chemical properties of the compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄O | [3] |
| Molecular Weight | 162.23 g/mol | [3][6] |
| CAS Registry Number | 23039-28-3 | [3][6] |
| Appearance | Colorless liquid (presumed) | [7] (by analogy) |
| Boiling Point | 140-150 °C | [6] |
| Density (Predicted) | 0.966 ± 0.06 g/cm³ | [6] |
| InChIKey | HKEQMVXZDQLSDY-UHFFFAOYSA-N | [3] |
Spectroscopic Profile
Spectroscopic analysis provides the definitive structural confirmation of the molecule. While raw spectra should be consulted for full analysis, the expected characteristic signals are outlined below.
| Spectroscopy | Characteristic Features | Source(s) |
| ¹H NMR | Singlet (~1.3 ppm, 9H, -C(CH₃)₃)Aromatic Multiplets (7.4-7.8 ppm, 4H)Singlet (~9.9 ppm, 1H, -CHO) | [8] |
| ¹³C NMR | Alkyl C (~31 ppm, (CH₃)₃C -)Alkyl C (~35 ppm, -(C (CH₃)₃))Aromatic C (125-150 ppm)Carbonyl C (~192 ppm, C HO) | [3] |
| Infrared (IR) | ~2820, 2720 cm⁻¹ (Aldehydic C-H Stretch)~1700 cm⁻¹ (Aromatic C=O Stretch)~1600, 1480 cm⁻¹ (Aromatic C=C Stretch) | General Aldehyde Data |
| Mass Spec. (MS) | Molecular Ion (M⁺) at m/z = 162.10 | [3] |
Synthesis of this compound
A common and effective method for the synthesis of substituted benzaldehydes is the oxidation of the corresponding substituted toluene. This approach offers a direct pathway from readily available starting materials. The synthesis of the para-isomer, 4-tert-butylbenzaldehyde, often involves the catalytic oxidation of 4-tert-butyltoluene.[9][10] A similar strategy is applicable for the meta-isomer.
Proposed Synthetic Protocol: Oxidation of 3-tert-butyltoluene
Causality and Rationale: The selective oxidation of a benzylic methyl group to an aldehyde can be challenging, as over-oxidation to the carboxylic acid is a common side reaction. The Étard reaction, using chromyl chloride (CrO₂Cl₂), is a classic method for this transformation.[11] Alternatively, a multi-step process involving radical bromination of the benzylic position followed by hydrolysis via the Sommelet reaction provides a controlled route.[12][13]
Step-by-Step Methodology (via Benzylic Bromination and Hydrolysis):
-
Benzylic Bromination:
-
To a solution of 3-tert-butyltoluene in a non-polar solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) (1.1 equivalents).
-
Add a radical initiator, such as benzoyl peroxide or AIBN (catalytic amount).
-
Heat the mixture to reflux under inert atmosphere and irradiate with a UV lamp to facilitate the reaction. Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to yield crude 3-tert-butylbenzyl bromide.
-
-
Sommelet Reaction/Hydrolysis:
-
Dissolve the crude 3-tert-butylbenzyl bromide in an appropriate solvent mixture (e.g., aqueous ethanol).
-
Add hexamethylenetetramine (HMTA) (1.2 equivalents) and heat the mixture to reflux for several hours to form the quaternary ammonium salt.[12]
-
Acidify the reaction mixture with aqueous HCl and continue to reflux to hydrolyze the intermediate, yielding this compound.[12]
-
Cool the mixture, extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by vacuum distillation to obtain pure this compound.[6]
-
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the aldehyde functional group. The tert-butyl group is chemically robust and primarily exerts steric and electronic effects on the reactivity of the aromatic ring and the formyl group.
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3-tert-butylbenzoic acid, using common oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
-
Reduction: The carbonyl group is easily reduced to a primary alcohol, (3-tert-butylphenyl)methanol. This is typically achieved with mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent. More forceful reduction of the carbonyl to a methyl group (CH₃) can be accomplished via the Wolff-Kishner or Clemmensen reduction methods.[11]
-
Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles. Reactions with Grignard reagents or organolithium compounds will yield secondary alcohols.
-
Condensation Reactions: As an aromatic aldehyde, it can participate in various condensation reactions. For instance, an Aldol condensation with an enolizable ketone or aldehyde can form α,β-unsaturated carbonyl compounds.[7][11] It is also a suitable substrate for the Wittig reaction to synthesize substituted styrenes.
Caption: Key reaction pathways for this compound.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate precautions.
-
GHS Hazard Classification: According to available data, the compound is classified with the following hazards[3]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling Recommendations:
-
Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
-
Avoid contact with skin, eyes, and clothing.
-
Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
Conclusion
This compound is a well-defined chemical entity with its nomenclature firmly established by IUPAC rules. Its synthesis is achievable through standard organic transformations, and its reactivity is characteristic of aromatic aldehydes, making it a potentially versatile intermediate for the synthesis of more complex molecules in fields such as pharmaceuticals, agrochemicals, and materials science. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and development.
References
- 1. 2.4 IUPAC Naming of Organic Compounds with Functional Groups – Organic Chemistry I [kpu.pressbooks.pub]
- 2. iupac.org [iupac.org]
- 3. This compound | C11H14O | CID 10192588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. IUPAC Rules [chem.uiuc.edu]
- 6. This compound CAS#: 23039-28-3 [m.chemicalbook.com]
- 7. 4-tert-Butylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 8. This compound(23039-28-3) 1H NMR spectrum [chemicalbook.com]
- 9. Process for synthesizing p-tertiary butyl benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN101440028A - Process for synthesizing p-tertiary butyl benzaldehyde - Google Patents [patents.google.com]
- 11. kvmwai.edu.in [kvmwai.edu.in]
- 12. rsc.org [rsc.org]
- 13. EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde - Google Patents [patents.google.com]
Introduction: Understanding 3-Tert-butylbenzaldehyde
An In-depth Technical Guide to the Safe Handling and Application of 3-Tert-butylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This compound, with the chemical formula C11H14O, is an aromatic aldehyde characterized by a benzaldehyde ring substituted with a tert-butyl group at the 3-position.[1] This structural feature imparts specific reactivity and physical properties that are of interest in various fields of chemical synthesis. While not as commonly cited as its 4-tert-butyl isomer, which is a key intermediate in the fragrance industry, this compound serves as a valuable building block in organic synthesis, including the development of novel pharmaceutical intermediates and specialized chemical ligands.[2] The presence of the bulky tert-butyl group can influence the steric and electronic environment of the aldehyde functional group, offering unique synthetic possibilities. This guide provides a comprehensive overview of the safe handling, storage, and potential applications of this compound, grounded in established safety protocols and chemical principles.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its safe handling and application. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C11H14O | PubChem[1] |
| Molecular Weight | 162.23 g/mol | PubChem[1] |
| CAS Number | 23039-28-3 | ChemicalBook[3] |
| Appearance | Liquid | Sigma-Aldrich[4] |
| Boiling Point | 140-150 °C | ChemicalBook[3] |
| Density | 0.966 ± 0.06 g/cm³ (Predicted) | ChemicalBook[3] |
| Flash Point | 91.961 °C | Sigma-Aldrich[4] |
| Storage Temperature | 4°C, stored under nitrogen | Sigma-Aldrich[4] |
Hazard Analysis and GHS Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with several hazards that necessitate careful handling.[1]
-
Acute Toxicity, Oral (Category 3/4): Harmful if swallowed.[1][5]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][6]
-
Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[1][6]
-
Hazardous to the aquatic environment, long-term hazard (Category 1): Very toxic to aquatic life with long-lasting effects.[1][5]
The following GHS pictograms are associated with this compound:
Expert Insight: The respiratory and skin irritation potential is typical for many benzaldehyde derivatives. The significant aquatic toxicity underscores the importance of preventing any release into the environment. All waste containing this chemical must be disposed of as hazardous waste.[5]
Safe Handling and Storage Procedures
Adherence to rigorous safety protocols is paramount when working with this compound to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
-
Fume Hood: All handling of this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation of vapors.[7]
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.[7]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[7]
-
Hand Protection: Wear nitrile or other chemically resistant gloves. It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal technique to avoid skin contact.
-
Skin and Body Protection: A lab coat or other protective clothing should be worn. For larger quantities or in case of a potential splash, a chemical-resistant apron is recommended.[7]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of exceeding exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[8]
Storage
-
Container: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]
-
Incompatibilities: Segregate from strong oxidizing agents, acids, and bases.[10] Aldehydes can undergo vigorous reactions with these substances.
-
Conditions to Avoid: Protect from air and light, as these can affect product quality. The recommended storage temperature is 4°C under a nitrogen atmosphere to maintain purity.[4]
The following workflow diagram illustrates the key steps for the safe handling of this compound.
References
- 1. This compound | C11H14O | CID 10192588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-tert-Butylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 3. This compound CAS#: 23039-28-3 [m.chemicalbook.com]
- 4. 3-(tert-Butyl)benzaldehyde | 23039-28-3 [sigmaaldrich.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. wcu.edu [wcu.edu]
Methodological & Application
Applications of 4-tert-butylbenzaldehyde in fragrance synthesis
An Application Guide to the Synthesis of High-Impact Fragrance Ingredients from 4-tert-butylbenzaldehyde
Introduction
4-tert-Butylbenzaldehyde (p-TBB), a versatile aromatic aldehyde, serves as a cornerstone intermediate in the fine chemical industry.[1] While it finds application in the synthesis of pharmaceuticals and dyes, its most prominent role is within the fragrance sector, where it functions as a foundational building block for several high-impact aroma compounds.[2][3] Its unique chemical structure, featuring a bulky tert-butyl group on a benzaldehyde frame, allows for the creation of molecules with significant substantivity and complex olfactory profiles.[2]
This technical guide provides an in-depth exploration of the primary application of 4-tert-butylbenzaldehyde: its conversion into lily-of-the-valley aldehydes, which have been pivotal in floral perfumery for decades.[3] We will detail the synthetic pathways, provide validated laboratory-scale protocols for the synthesis of Bourgeonal and Lilial, and explain the chemical principles that govern these transformations. This document is intended for researchers and process chemists in the fragrance and flavor industry, offering both practical methodologies and the theoretical basis for experimental design.
Physicochemical Properties and Safety Profile of 4-tert-butylbenzaldehyde
A thorough understanding of the starting material is paramount for safe handling and successful synthesis. 4-tert-butylbenzaldehyde is a colorless to light yellow liquid with properties that make it suitable for a range of organic reactions.[4][5]
Table 1: Physicochemical Data for 4-tert-butylbenzaldehyde
| Property | Value | Reference(s) |
| CAS Number | 939-97-9 | [2][4] |
| Molecular Formula | C₁₁H₁₄O | [4][6] |
| Molecular Weight | 162.23 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [2][4] |
| Boiling Point | 130 °C at 25 mmHg (33 hPa) | [4] |
| Density | 0.97 g/cm³ at 25 °C | [4] |
| Purity | ≥ 95-97% | [2][4] |
| logP (o/w) | 3.1 - 3.33 | [5] |
Safety and Handling
Causality Behind Precautionary Measures: The reactivity of the aldehyde group, while essential for synthesis, also contributes to its hazard profile. It is classified as toxic if swallowed, may cause an allergic skin reaction, and is suspected of damaging fertility. Furthermore, it is very toxic to aquatic life, necessitating strict controls over environmental release.[7] Exposure to air and light can affect product quality, leading to oxidation and degradation.[8] Therefore, proper personal protective equipment (PPE) and engineering controls are not merely procedural but are critical for mitigating specific, chemically-driven risks.
-
Handling: Work in a well-ventilated fume hood. Wear nitrile gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and direct contact with skin.[8][9]
-
Storage: Store in a cool, dry place, away from light and oxidizing agents, under an inert atmosphere if possible. Keep containers tightly sealed.[8]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[7]
Core Synthetic Strategy: Aldol Condensation and Selective Hydrogenation
The industrial synthesis of key fragrances from 4-tert-butylbenzaldehyde is predominantly a two-step process: a base-catalyzed aldol condensation followed by a selective catalytic hydrogenation.[10][11] This sequence is a classic and efficient method for carbon-carbon bond formation and subsequent functional group modification.
Step 1: The Claisen-Schmidt (Crossed Aldol) Condensation
This reaction involves the condensation of an aromatic aldehyde (which cannot form an enolate) with an aliphatic aldehyde or ketone (which can).[12] In our case, 4-tert-butylbenzaldehyde reacts with a second, smaller aldehyde (e.g., acetaldehyde or propionaldehyde) in the presence of a base like sodium hydroxide (NaOH).[10][13]
Mechanism Rationale: The base abstracts an acidic α-proton from the enolizable aldehyde to form an enolate nucleophile. This enolate then attacks the electrophilic carbonyl carbon of 4-tert-butylbenzaldehyde. The resulting β-hydroxy aldehyde (the aldol adduct) readily undergoes base-catalyzed dehydration (elimination of water) to yield a thermodynamically stable α,β-unsaturated aldehyde.[12] This dehydration is driven by the formation of an extended conjugated system involving the benzene ring and the carbon-carbon double bond.
Step 2: Selective Catalytic Hydrogenation
The intermediate α,β-unsaturated aldehyde possesses two reducible functional groups: the carbon-carbon double bond (alkene) and the carbon-oxygen double bond (aldehyde). For fragrance applications, it is crucial to reduce the alkene while preserving the aldehyde, as the aldehyde group (osmophore) is essential for the characteristic odor profile.
Catalyst Choice Rationale: This selectivity is achieved by using specific catalysts and reaction conditions. Noble metal catalysts, particularly Palladium on carbon (Pd/C), are highly effective for this transformation.[10][11] Palladium has a high affinity for adsorbing and activating the C=C bond without aggressively reducing the aldehyde group, especially under controlled hydrogen pressure and temperature. This prevents over-reduction to the corresponding alcohol, which would have a different and less desirable scent.
Protocol 1: Synthesis of 3-(4-tert-butylphenyl)propanal (Bourgeonal)
Bourgeonal is a powerful fragrance ingredient with a potent lily-of-the-valley, watery, and green scent profile.[14][15] It is synthesized from 4-tert-butylbenzaldehyde and acetaldehyde.[14][16]
Workflow Diagram: Synthesis of Bourgeonal
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-tert-butyl benzaldehyde [flavscents.com]
- 6. 4-tert-Butylbenzaldehyde | C11H14O | CID 70324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. benchchem.com [benchchem.com]
- 11. Lily aldehyde | 80-54-6 [chemicalbook.com]
- 12. magritek.com [magritek.com]
- 13. EP0252378B1 - Aliphatic aldehydes, method for their production and their application as perfume agents - Google Patents [patents.google.com]
- 14. Bourgeonal - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. ScenTree - Bourgeonal™ (CAS N° 18127-01-0) [scentree.co]
Application Note: A Comprehensive Protocol for the Synthesis of 3-Tert-butyl-2-hydroxybenzaldehyde
Abstract
This document provides a detailed experimental protocol for the synthesis of 3-tert-butyl-2-hydroxybenzaldehyde, a valuable intermediate in the development of pharmaceuticals, catalysts, and advanced materials.[1][2] The protocol is based on the highly efficient ortho-formylation of 2-tert-butylphenol using a magnesium chloride-mediated approach. We delve into the causality behind the experimental design, offering insights into the reaction mechanism, safety considerations, and characterization of the final product. This guide is intended for researchers and professionals in organic synthesis and drug development, providing a robust and reproducible methodology.
Introduction and Synthetic Strategy
3-tert-Butyl-2-hydroxybenzaldehyde, also known as 3-tert-butylsalicylaldehyde, is a substituted aromatic aldehyde whose molecular structure is key to its utility.[2] It features an ortho-positioned hydroxyl and aldehyde group, which can form a stable six-membered ring through intramolecular hydrogen bonding, and a sterically demanding tert-butyl group.[2] This unique arrangement influences its reactivity and makes it a critical precursor for synthesizing sophisticated ligands, such as Schiff bases, which are used in catalysis for asymmetric synthesis.[2]
The primary challenge in synthesizing this molecule is achieving regioselective formylation at the ortho position of the starting material, 2-tert-butylphenol.[3] Several classical methods exist for the formylation of phenols, including the Reimer-Tiemann and Duff reactions.[4][5]
-
Reimer-Tiemann Reaction: This method uses chloroform and a strong base to generate a dichlorocarbene intermediate, which then acts as the electrophile.[4][6][7] While effective for simple phenols, it often requires a biphasic system and can lead to mixtures of ortho and para isomers.[6][8]
-
Duff Reaction: This reaction employs hexamethylenetetramine (HMTA) in an acidic medium as the formylating agent.[9][10] It is a cornerstone for ortho-formylating phenols, particularly those with electron-donating substituents.[9][11] The electrophilic species is an iminium ion generated from HMTA.[10]
The protocol detailed herein is a modification of the Duff reaction, utilizing magnesium chloride (MgCl₂) and paraformaldehyde. This method offers excellent yields and high ortho-selectivity under relatively mild conditions. The MgCl₂ acts as a Lewis acid, forming a chelate with the phenolic oxygen and the formylating agent, which directs the electrophilic attack to the ortho position.[12]
Health and Safety Precautions
All manipulations must be performed in a well-ventilated fume hood.[13] Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, is mandatory.[14]
-
2-tert-Butylphenol: Corrosive and toxic. Harmful if swallowed, inhaled, or in contact with skin.[3]
-
Magnesium Chloride (anhydrous): Hygroscopic. Can cause irritation.
-
Paraformaldehyde: Toxic and a suspected carcinogen. Avoid inhalation of dust.
-
Triethylamine: Flammable liquid and vapor. Corrosive and toxic. Causes severe skin burns and eye damage.
-
Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides.
-
Ethyl Acetate (EtOAc): Highly flammable liquid and vapor. Causes serious eye irritation.
-
Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage.
-
3-Tert-butyl-2-hydroxybenzaldehyde (Product): Causes skin, eye, and respiratory irritation.[14][15]
Refer to the Safety Data Sheets (SDS) for all reagents before commencing the experiment.[14][16] An accessible safety shower and eye wash station are essential.[13]
Experimental Protocol
This protocol is based on the method described by ChemicalBook for the ortho-formylation of 2-tert-butylphenol.[1]
Reagent and Solvent Data
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| 2-tert-Butylphenol | C₁₀H₁₄O | 150.22 | 30 | 4.55 g | 1.0 |
| Magnesium Chloride | MgCl₂ | 95.21 | 60 | 5.71 g | 2.0 |
| Paraformaldehyde | (CH₂O)n | ~30.03 | 66 | 2.08 g | 2.2 |
| Triethylamine | (C₂H₅)₃N | 101.19 | 60 | 8.35 mL | 2.0 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 120 mL | - |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-tert-butylphenol (4.55 g, 30 mmol), anhydrous magnesium chloride (5.71 g, 60 mmol), and paraformaldehyde (2.08 g, 66 mmol).[1]
-
Solvent Addition: Add 120 mL of anhydrous tetrahydrofuran (THF) to the flask. Stir the mixture at room temperature to form a suspension.[1]
-
Base Addition: While stirring, add triethylamine (8.35 mL, 60 mmol) dropwise to the suspension at room temperature.[1]
-
Causality Insight: Triethylamine acts as a base to deprotonate the phenol, forming the phenoxide. The phenoxide's interaction with the MgCl₂ chelate enhances the nucleophilicity of the aromatic ring for the subsequent electrophilic attack.
-
-
Reflux: Heat the reaction mixture to reflux. The mixture will typically turn into an orange-colored suspension. Maintain the reflux for 3 hours.[1]
-
Causality Insight: Heating provides the necessary thermal energy to overcome the activation barrier for the formylation reaction, ensuring a complete conversion of the starting material.
-
-
Quenching and Workup: After 3 hours, cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing 100 mL of 1 M hydrochloric acid (HCl) to hydrolyze the intermediate and neutralize the excess triethylamine.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).[1] If a persistent emulsion forms, a small amount of dilute HCl can be added to break it.[1]
-
Drying and Evaporation: Combine the organic layers and dry them over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator.[1]
-
Product Isolation: The procedure yields a pale yellow oil.[1] A typical yield is around 90%.[1] The product is often of sufficient purity and may not require further purification.[1] On storage, the oil may darken to a green color.[1]
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis of 3-Tert-butyl-2-hydroxybenzaldehyde.
Product Characterization
The identity and purity of the synthesized 3-tert-butyl-2-hydroxybenzaldehyde can be confirmed using standard analytical techniques.
Physical Properties
| Property | Value | Source |
| Appearance | Pale yellow oil / yellow liquid | [1][14] |
| Molecular Formula | C₁₁H₁₄O₂ | [1][15] |
| Molecular Weight | 178.23 g/mol | [1][15] |
| Boiling Point | 78-79 °C @ 1 mmHg (1 hPa) | [14] |
| Density | 1.041 g/mL at 25 °C | [14] |
| Refractive Index (n20/D) | 1.544 |
Spectroscopic Data
-
¹H-NMR (300 MHz, CDCl₃):
-
δ 1.44 (s, 9H, -C(CH₃)₃)
-
δ 6.97 (t, J = 7.5 Hz, 1H, Ar-H)
-
δ 7.41 (dd, J = 1.5 Hz, J = 7.5 Hz, 1H, Ar-H)
-
δ 7.54 (dd, J = 1.2 Hz, J = 7.5 Hz, 1H, Ar-H)
-
δ 9.88 (s, 1H, -CHO)
-
δ 11.82 (s, 1H, -OH) (Source:[1])
-
Conclusion
The magnesium chloride-mediated ortho-formylation of 2-tert-butylphenol is a highly effective and reliable method for producing 3-tert-butyl-2-hydroxybenzaldehyde. This protocol provides a clear, step-by-step guide that emphasizes safety and explains the chemical principles behind the procedure. The high yield and purity of the product obtained make this an excellent choice for laboratory-scale synthesis, serving the needs of researchers in medicinal chemistry, catalysis, and materials science.
References
- 1. 3-TERT-BUTYL-2-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-tert-Butylphenol - Wikipedia [en.wikipedia.org]
- 4. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 5. A theoretical study of the Duff reaction: insights into its selectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. byjus.com [byjus.com]
- 7. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 9. Duff reaction - Wikipedia [en.wikipedia.org]
- 10. Duff_reaction [chemeurope.com]
- 11. Twice as Nice: The Duff Formylation of Umbelliferone Revised - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. 3-TERT-BUTYL-2-HYDROXYBENZALDEHYDE - Safety Data Sheet [chemicalbook.com]
- 15. 3-tert-Butyl-2-hydroxybenzaldehyde | C11H14O2 | CID 3678675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
Industrial Production of 4-tert-butylbenzaldehyde via Electrochemical Synthesis: Principles, Protocols, and Process Optimization
An Application Note for Researchers and Process Chemists
Abstract
4-tert-Butylbenzaldehyde (TBBZA) is a high-value chemical intermediate, primarily utilized in the fragrance industry for the synthesis of scents like lilial and bourgeonal.[1] Its industrial production, notably by chemical giants such as BASF and Givaudan, represents one of the most successful large-scale applications of organic electrochemistry, with an output of over 10,000 tons per year.[1] This application note provides a comprehensive guide to the electrochemical synthesis of TBBZA from 4-tert-butyltoluene (TBT). We will explore the underlying reaction mechanisms, present a detailed experimental protocol suitable for scale-up, and discuss key parameters for process optimization. The presented methodology emphasizes the inherent advantages of electrosynthesis, including enhanced safety, reduced environmental impact by eliminating hazardous chemical oxidants, and high product selectivity, offering a robust and sustainable alternative to traditional chemical routes.[2][3]
Part 1: Core Principles and Reaction Mechanism
The Electrochemical Advantage in Industrial Synthesis
The shift from conventional chemical oxidation pathways to electrosynthesis for TBBZA production is underpinned by the principles of green chemistry and process efficiency. Traditional methods often rely on stoichiometric oxidants like manganese dioxide or ceric ammonium nitrate, which are costly and generate significant inorganic waste, complicating downstream processing. Electrosynthesis, by contrast, uses the electron as a clean, "traceless" reagent.
Key Benefits Include:
-
Sustainability: Eliminates the need for chemical oxidants and reduces waste streams, aligning with green chemistry principles.[4]
-
High Selectivity: The reaction can be precisely controlled by modulating the electrode potential, minimizing over-oxidation to the corresponding carboxylic acid, a common side reaction in chemical methods.
-
Milder Conditions: The process typically operates at low to moderate temperatures and ambient pressure, reducing energy consumption and enhancing operational safety.[2]
-
Simplified Work-Up: The final product is often cleaner, simplifying purification steps and allowing for the easy recycling of unreacted starting material.[2]
Reaction Pathway and Mechanistic Insights
The industrial electrochemical synthesis involves the anodic oxidation of 4-tert-butyltoluene (TBT) in a methanol solvent. A critical aspect of this process is that the primary product isolated is not the aldehyde itself, but its more stable precursor, 4-tert-butylbenzaldehyde dimethyl acetal . This acetal protects the aldehyde from further oxidation under the electrolytic conditions and can be easily hydrolyzed to the final product in a subsequent step if required.
The oxidation is understood to proceed via two parallel mechanisms at the anode surface, as detailed in scientific literature.[5][6][7]
-
Direct Oxidation: The TBT molecule diffuses to the anode surface and undergoes a direct electron transfer, forming a radical cation. This highly reactive intermediate is then deprotonated at the benzylic position, leading to a benzyl radical. Subsequent oxidation and reaction with the methanol solvent yield the final acetal product.
-
Indirect (Mediated) Oxidation: This pathway involves the oxidation of the solvent (methanol) at the anode to generate methoxy radicals (•CH₂OH).[6][7] These radicals then act as mediators, abstracting a hydrogen atom from the benzylic position of TBT to form the same benzyl radical intermediate as in the direct pathway.
The interplay between these two mechanisms can be influenced by process parameters such as current density and substrate concentration.[5]
Caption: Proposed dual mechanism for the anodic oxidation of TBT.
Part 2: Industrial Scale-Up Protocol
This protocol describes a robust method for the electrosynthesis of 4-tert-butylbenzaldehyde dimethyl acetal, optimized for high yield and current efficiency. It is designed for a continuous flow system, which is common in industrial applications.
System & Reactor Design
An undivided electrochemical flow cell is highly recommended for industrial synthesis to minimize capital costs and reduce cell voltage by eliminating the membrane. A plate-and-frame reactor is a common and scalable design.[2]
-
Anode: Graphite plates (high purity, >99%) are chosen for their stability and cost-effectiveness.[6][7]
-
Cathode: Stainless steel or graphite plates can be used.[2]
-
Cell Architecture: The electrodes are separated by a small gap (e.g., 1-3 mm) through which the electrolyte flows. The design should ensure turbulent flow to maximize mass transport of the reactant to the anode surface.
-
Auxiliary Equipment: The system includes a reservoir for the electrolyte, a pump to circulate the fluid through the cell, a heat exchanger to maintain constant temperature, and a DC power supply.
Caption: Continuous workflow for electrochemical TBT oxidation.
Reagents and Electrolyte Preparation
| Reagent | Specification | Purpose |
| 4-tert-butyltoluene (TBT) | >98% Purity | Starting Material |
| Methanol (MeOH) | Anhydrous, >99.8% | Solvent and Reagent |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Supporting Electrolyte |
Procedure for Electrolyte Preparation (Example Batch):
-
To a 2 L jacketed glass reservoir, add 900 cm³ of anhydrous methanol.
-
With stirring, slowly add 200 g of 4-tert-butyltoluene.
-
Carefully add the required amount of concentrated sulfuric acid to act as the supporting electrolyte. A concentration of ~1-2% w/v is a typical starting point.[6][7]
-
Stir the mixture until all components are fully dissolved.
Step-by-Step Electrolysis Protocol
-
System Equilibration: Begin circulating the prepared electrolyte through the system using the pump at a high flow rate (e.g., 0.8 dm³ min⁻¹) to ensure the system is well-mixed.[6] Use the heat exchanger to bring the electrolyte to the target temperature (e.g., 30-40°C).[2]
-
Electrolysis Execution: Connect the DC power supply to the cell. Apply a constant current to achieve a current density between 2-8 A/dm².[2]
-
In-Process Monitoring: Periodically, take small aliquots (e.g., 0.5 cm³) from the reservoir. Quench the reaction and analyze by HPLC or GC to monitor the conversion of TBT and the formation of the dimethyl acetal. The goal is to maintain a partial conversion (e.g., 30-50%) to maximize selectivity and minimize byproduct formation.[2]
-
Reaction Termination: Once the target conversion is reached, turn off the power supply.
Product Work-Up and Purification
-
Phase Separation & Neutralization: Transfer the reaction mixture to a separation funnel. If a separate aqueous phase is not present, add water to precipitate the organic components. Carefully neutralize the acidic solution with a base like sodium bicarbonate. Separate the aqueous and organic layers.
-
Fractional Distillation: The organic phase contains the product (acetal), unreacted TBT, and minor byproducts. This mixture is purified via fractional distillation under reduced pressure (e.g., 2 mm Hg).[2]
-
Recycling: The first fraction collected will be the unreacted 4-tert-butyltoluene, which is recycled back into the electrolyte reservoir for subsequent batches.[2]
-
Product Isolation: The second fraction will be the pure 4-tert-butylbenzaldehyde dimethyl acetal. A subsequent higher-boiling fraction may contain byproducts.
Part 3: Process Optimization and Data
The efficiency and economic viability of the process depend on the careful optimization of several key parameters.
| Parameter | Typical Range | Rationale and Impact on Performance |
| Current Density | 1 - 10 A/dm²[2] | Higher density increases the reaction rate but may decrease current efficiency due to side reactions (e.g., solvent oxidation). An optimal value balances throughput and efficiency.[5] |
| Temperature | 10 - 60 °C[2] | Affects reaction kinetics and electrolyte conductivity. A moderate temperature (30-40°C) is often optimal to ensure good reaction rates without promoting byproduct formation. |
| Supporting Electrolyte | H₂SO₄, NaClO₄[6] | Crucial for electrolyte conductivity. H₂SO₄ has been shown to provide excellent product yield and current efficiency.[6][7] |
| Substrate Conversion | 10 - 50%[2] | Limiting the conversion per pass is a key strategy to maintain high selectivity to the desired acetal and prevent the formation of over-oxidized or dimeric byproducts.[5] |
| Flow Rate | Varies with reactor | Must be high enough to ensure efficient mass transport of TBT to the anode surface, preventing concentration polarization and limiting side reactions. |
Expected Performance Metrics: Under optimized conditions, this electrochemical process is capable of achieving high yields and efficiencies.
| Metric | Expected Value | Reference |
| Product Yield (Acetal) | 86% | [6][7] |
| Current Efficiency | 85% | [6][7] |
| Product Purity (Post-Distillation) | >99% | [8] |
Conclusion
The electrochemical oxidation of 4-tert-butyltoluene is a benchmark for successful industrial-scale organic electrosynthesis. By leveraging a clean and efficient electron transfer process, it bypasses the economic and environmental drawbacks of traditional chemical oxidation. The protocol and principles outlined in this note demonstrate a self-validating system where precise control over parameters like current density and substrate conversion leads to high yields and selectivity. This process not only provides a valuable intermediate for the fragrance industry but also serves as a powerful case study for the application of electrochemical methods in modern, sustainable chemical manufacturing.
References
- 1. 4-tert-Butylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. US4298438A - Preparation of 4-tert.-butylbenzaldehyde - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journals.co.za [journals.co.za]
- 7. researchgate.net [researchgate.net]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for the Analytical Characterization of 3-Tert-butylbenzaldehyde
Introduction: The Analytical Imperative for 3-Tert-butylbenzaldehyde
This compound (C₁₁H₁₄O), a substituted aromatic aldehyde, serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Its chemical structure, featuring a reactive aldehyde group and a bulky tert-butyl substituent on the benzene ring, dictates its utility and also presents unique challenges for its analytical characterization. Accurate and robust analytical methods are paramount for ensuring the identity, purity, and stability of this compound in research, development, and quality control settings.
This comprehensive guide provides detailed application notes and validated protocols for the multi-faceted analytical characterization of this compound. We will delve into the core spectroscopic and chromatographic techniques, elucidating not just the "how" but also the "why" behind each methodological choice. This document is designed to empower researchers, scientists, and drug development professionals with the practical knowledge to confidently analyze this important chemical entity.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of this compound is the foundation for developing and executing appropriate analytical methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O | --INVALID-LINK--[1][2] |
| Molecular Weight | 162.23 g/mol | --INVALID-LINK--[1][2] |
| Appearance | Colorless to light yellow liquid | --INVALID-LINK--[3] |
| Boiling Point | 228.02 °C at 760 mmHg | --INVALID-LINK--[4] |
| Density | 0.967 g/cm³ | --INVALID-LINK--[4] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | Inferred from properties |
| CAS Number | 23039-28-3 | --INVALID-LINK--[1][2] |
Safety Summary:
This compound is classified as an irritant.[1] It may cause skin irritation, serious eye irritation, and respiratory irritation.[5] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS).[5][6]
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure Elucidation
NMR spectroscopy is the cornerstone for the definitive structural identification of this compound. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.
Causality Behind Experimental Choices in NMR
-
Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent choice for dissolving this compound and is a standard solvent for routine NMR analysis. Its residual proton signal at ~7.26 ppm does not interfere with the aromatic or aldehydic protons of the analyte.
-
Concentration: A concentration of 10-20 mg/mL is typically sufficient to obtain a good signal-to-noise ratio within a reasonable number of scans.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.
Protocol for ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of CDCl₃ in a clean, dry NMR tube. Add a small amount of TMS as an internal standard.
-
Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to ensure homogeneity.
-
¹H NMR Acquisition:
-
Acquire the spectrum at a frequency of 400 MHz or higher for better resolution.
-
Use a standard pulse sequence with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum at a corresponding frequency (e.g., 100 MHz for a 400 MHz spectrometer).
-
Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal of quaternary carbons. A larger number of scans (e.g., 128-256) is usually required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference both spectra to the TMS signal.
Expected Spectral Data
Table 2: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.98 | s | 1H | Aldehydic proton (-CHO) |
| ~7.90 | s | 1H | Aromatic proton (ortho to -CHO) |
| ~7.75 | d | 1H | Aromatic proton (para to -CHO) |
| ~7.50 | t | 1H | Aromatic proton (meta to -CHO) |
| ~7.65 | d | 1H | Aromatic proton (ortho to -C(CH₃)₃) |
| ~1.35 | s | 9H | Tert-butyl protons (-C(CH₃)₃) |
Table 3: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~192.5 | Aldehydic carbon (C=O) |
| ~152.0 | Aromatic carbon attached to -C(CH₃)₃ |
| ~136.5 | Aromatic carbon attached to -CHO |
| ~133.0 | Aromatic CH |
| ~129.0 | Aromatic CH |
| ~128.5 | Aromatic CH |
| ~126.0 | Aromatic CH |
| ~35.0 | Quaternary carbon of tert-butyl group |
| ~31.5 | Methyl carbons of tert-butyl group |
II. Infrared (IR) Spectroscopy: Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in this compound, namely the aldehyde and the substituted aromatic ring.
Causality Behind Experimental Choices in IR Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR) is a modern and convenient method that requires minimal sample preparation. Alternatively, a thin film can be prepared by depositing a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Interpretation: The presence of a strong carbonyl (C=O) stretch and the characteristic aldehyde C-H stretches are definitive for an aldehyde. The aromatic C-H and C=C stretching vibrations confirm the presence of the benzene ring.[7][8]
Protocol for FTIR-ATR Analysis
-
Background Spectrum: Ensure the ATR crystal is clean. Acquire a background spectrum to subtract atmospheric and instrumental interferences.
-
Sample Application: Place a single drop of this compound directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known values for aldehydes and aromatic compounds.[9]
Expected Spectral Data
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080-3030 | Medium-Weak | Aromatic C-H stretch |
| ~2960-2870 | Strong | Aliphatic C-H stretch (tert-butyl) |
| ~2820 and ~2720 | Medium-Weak | Aldehyde C-H stretch (Fermi doublet)[7][8] |
| ~1705 | Strong | Carbonyl (C=O) stretch (conjugated)[7][8] |
| ~1600, ~1580, ~1470 | Medium-Weak | Aromatic C=C ring stretches |
| ~800-700 | Strong | Aromatic C-H out-of-plane bending (substitution pattern) |
III. Gas Chromatography-Mass Spectrometry (GC-MS): Purity Assessment and Impurity Identification
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. It is ideal for assessing the purity of this compound and identifying any volatile impurities.
Causality Behind Experimental Choices in GC-MS
-
Column Selection: A non-polar or mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), provides excellent separation for a wide range of aromatic compounds.
-
Injector Temperature: An injector temperature of around 250 °C ensures the rapid and complete volatilization of this compound without causing thermal degradation.
-
Oven Temperature Program: A temperature ramp allows for the separation of compounds with different boiling points. The program should start at a relatively low temperature to resolve any highly volatile impurities and then ramp up to elute the main compound and any less volatile components.
-
Ionization Mode: Electron Ionization (EI) at 70 eV is a standard and robust method that generates reproducible fragmentation patterns, which are crucial for library matching and structural elucidation.
Protocol for GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC-MS System and Conditions:
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[10]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injector: Split/splitless injector in split mode (e.g., 50:1 split ratio) at 250 °C.
-
Oven Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC) to determine the relative purity.
-
Analyze the mass spectrum of the main peak and compare it to a reference library (e.g., NIST) for confirmation.
-
Analyze the mass spectra of any impurity peaks for identification.
-
Expected GC-MS Data
-
Retention Time: The retention time will be specific to the GC conditions and column used.
-
Mass Spectrum: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 162. Key fragment ions are expected at m/z = 147 (loss of -CH₃), m/z = 133 (loss of -C₂H₅), and m/z = 119 (loss of -C₃H₇). The base peak is likely to be at m/z = 147.
Caption: Workflow for GC-MS analysis of this compound.
IV. High-Performance Liquid Chromatography (HPLC): Quantitative Analysis and Purity Determination
HPLC is a versatile and widely used technique for the quantitative analysis and purity determination of non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is highly effective.
Causality Behind Experimental Choices in HPLC
-
Column Selection: A C18 column is the workhorse of reversed-phase chromatography and is well-suited for separating moderately non-polar compounds like this compound from potential impurities.[3]
-
Mobile Phase: A mixture of a polar solvent (water) and a less polar organic solvent (acetonitrile or methanol) is used. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good separation of all components and a reasonable analysis time.
-
Detector: A UV detector is ideal for this analysis as the aromatic ring of this compound exhibits strong UV absorbance. The wavelength of maximum absorbance (λ_max) should be used for optimal sensitivity.
Protocol for RP-HPLC Analysis
-
Sample Preparation:
-
Standard Preparation: Accurately prepare a stock solution of this compound reference standard in the mobile phase (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a known concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[3]
-
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Calculate the purity by the area percent method.
-
Caption: Workflow for quantitative HPLC analysis of this compound.
Conclusion
The analytical characterization of this compound requires a multi-technique approach to ensure its identity, purity, and quality. The protocols outlined in this guide provide a robust framework for achieving these analytical goals. By understanding the principles behind each technique and the rationale for specific experimental parameters, researchers can confidently and accurately characterize this important chemical compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C11H14O | CID 10192588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Aldehyde - Wikipedia [en.wikipedia.org]
- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 9. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of p-tert-Butylbenzoic Acid (PTBBA) Synthesis
Welcome to the technical support resource for the synthesis and optimization of p-tert-butylbenzoic acid (PTBBA). This guide is designed for chemistry professionals engaged in research and development. Here, we address common challenges and frequently asked questions encountered during the liquid-phase catalytic oxidation of p-tert-butyltoluene (PTBT), the most prevalent industrial route to PTBBA. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your reaction outcomes effectively.
I. Overview of the Synthetic Workflow
The commercial synthesis of PTBBA is predominantly achieved through the liquid-phase oxidation of p-tert-butyltoluene using air or molecular oxygen. This process is typically catalyzed by transition metal salts, most commonly cobalt-based systems. The overall objective is the selective oxidation of the benzylic methyl group to a carboxylic acid while preserving the aromatic ring and the tert-butyl group.
Below is a generalized workflow for this synthesis.
Caption: Generalized workflow for PTBBA synthesis via catalytic oxidation.
II. Frequently Asked Questions & Troubleshooting Guide
General Synthesis & Mechanism
Q1: What is the most common and scalable method for synthesizing p-tert-butylbenzoic acid?
The most common industrial method is the liquid-phase oxidation of p-tert-butyltoluene (PTBT) with air or oxygen, using a cobalt salt catalyst, often in an acetic acid solvent or in a solvent-free system.[1][2] This free-radical chain reaction is favored for its cost-effectiveness and high potential yield.[3] Alternative lab-scale methods include oxidation with stronger agents like potassium permanganate or nitric acid, but these often present challenges with waste disposal and equipment corrosion.[3]
Application Scientist's Insight: The cobalt-catalyzed air oxidation proceeds via a free-radical mechanism. The Co(II) catalyst is first oxidized to Co(III), which is the active catalytic species.[1] Co(III) then abstracts a hydrogen atom from the methyl group of PTBT, initiating a radical chain reaction that involves peroxide intermediates. This process is efficient but sensitive to reaction parameters, which control the balance between the desired product and unwanted side products.
Q2: Can I perform this reaction without a solvent?
Yes, solvent-free liquid-phase oxidation is a viable and environmentally favorable option.[2][4] In this approach, the reactant, p-tert-butyltoluene, itself acts as the solvent. This method avoids the use of acetic acid, which can be corrosive and requires separation from the final product. However, solvent-free systems may require higher temperatures and pressures to maintain a liquid phase and achieve sufficient reaction rates.
Application Scientist's Insight: The key advantage of a solvent-free process is the simplified workup and reduced waste stream.[4] However, the viscosity and heat transfer characteristics of the reaction mixture will differ significantly from a solvent-based system. Proper agitation and temperature control are critical to prevent localized overheating, which can lead to side reactions and decreased selectivity.
Troubleshooting Reaction Conditions
Q3: My reaction is sluggish or has stalled, resulting in low conversion of PTBT. What are the likely causes?
Low conversion is typically linked to issues with the catalyst, temperature, or oxidant delivery.
-
Catalyst Inactivity: The cobalt catalyst may be of low quality or deactivated. Ensure you are using a high-purity cobalt salt (e.g., cobalt acetate, cobalt acetylacetonate). The active form is Co(III); the reaction can be slow to start if the initial conversion from Co(II) to Co(III) is inefficient.[1]
-
Insufficient Temperature: The reaction has a significant activation energy.[1] Temperatures below the optimal range will result in a very slow reaction rate. For cobalt-acetate-catalyzed reactions, an initiation phase at a higher temperature (150-155°C) can be used to kick-start the reaction before continuing at a slightly lower temperature (135-145°C) for the main oxidation phase.[4][5]
-
Poor Oxidant Mass Transfer: If using air or oxygen, ensure a consistent and well-dispersed flow into the reaction mixture. Inadequate agitation or a low flow rate can make oxygen delivery the rate-limiting step. A high-shearing reactor can significantly improve this.[2]
Application Scientist's Insight: A common oversight is the mass transfer of the gaseous oxidant (air) into the liquid phase. The reaction kinetics can be entirely limited by how fast oxygen can dissolve in the reaction medium. If you observe that increasing the stirring speed or air flow rate boosts your reaction rate, it is a strong indicator of a mass transfer limitation.
Q4: My reaction produced a significant amount of p-tert-butylbenzaldehyde. How can I promote full oxidation to the carboxylic acid?
The formation of p-tert-butylbenzaldehyde indicates incomplete oxidation, as it is the primary intermediate in the reaction pathway.[1][6]
-
Increase Reaction Time: The most straightforward solution is to extend the reaction duration to allow for the complete conversion of the aldehyde intermediate.
-
Optimize Catalyst Loading: A higher catalyst concentration can increase the rate of both oxidation steps. However, excessive amounts can also promote side reactions. An optimal concentration is often found between 0.1% and 5% by weight relative to the reactant.[1][3]
-
Ensure Sufficient Oxidant: A continuous and sufficient supply of air/oxygen is crucial for driving the reaction to completion.
Application Scientist's Insight: The oxidation of the aldehyde to the carboxylic acid is generally faster than the initial oxidation of the toluene. If the aldehyde is accumulating, it suggests the reaction was quenched prematurely or that a reaction parameter (like temperature or oxygen supply) dropped below the necessary threshold to sustain the second oxidation step.
Table 1: Comparison of Optimized Reaction Parameters from Literature
| Parameter | Method 1: Acetic Acid Solvent[3] | Method 2: Autoclave, Air[1] | Method 3: Solvent-Free, O₂[7] | Method 4: Bubbling Reactor, Air |
| Raw Material | p-tert-butyltoluene (PTBT) | p-tert-butyltoluene (PTBT) | p-tert-butyltoluene (PTBT) | p-tert-butyltoluene (PTBT) |
| Oxidant | Oxygen | Air | Molecular Oxygen | Air |
| Catalyst | Cobalt Acetate | Cobalt Acetate | Cobalt Naphthenate | Cobalt Acetylacetonate (II) |
| Solvent | Glacial Acetic Acid | Acetic Acid | None | None (implied) |
| Temperature | 90-95°C | 130°C | 140°C | 150°C |
| Catalyst Conc. | 0.1-0.2% (w/w) | 5% (w.r.t reactant) | 0.06 g metal/mol PTBT | 0.003% (mass fraction of Co) |
| PTBT:Solvent | 1:4 (m/m) | 1:3 (weight ratio) | N/A | N/A |
| Yield | 87% | - | >99% Purity | 94.8% (selectivity) |
Product Isolation & Purification
Q5: What is the best procedure for purifying the crude PTBBA product?
Recrystallization is the most effective method for achieving high-purity PTBBA. Toluene is an excellent solvent for this purpose.[3] An alternative and highly effective method involves acid-base extraction.
Protocol 1: Recrystallization from Toluene [3][4]
-
Transfer the crude PTBBA solid to a suitable flask.
-
Add a minimal amount of hot toluene to dissolve the crude product completely.
-
If colored impurities are present (often from the catalyst), you may perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote maximum crystal formation.
-
Collect the white, needle-like crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold toluene to remove any remaining soluble impurities.
-
Dry the purified product in a vacuum oven to remove residual solvent.
Protocol 2: Acid-Base Purification [3]
-
Dissolve the crude solid in an aqueous solution of 10% Sodium Hydroxide (NaOH). PTBBA will deprotonate to form the water-soluble sodium p-tert-butylbenzoate. Insoluble organic impurities can be removed.
-
Filter the basic solution to remove any undissolved impurities.
-
Slowly add hydrochloric acid (HCl) to the filtrate with stirring to adjust the pH to approximately 2-3.
-
The PTBBA will precipitate out as a white solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold deionized water to remove salts, and dry under vacuum.
Application Scientist's Insight: The acid-base purification method is particularly effective for removing non-acidic organic impurities. The recrystallization method is better for separating impurities with similar acidity but different solubility profiles. For the highest purity, performing the acid-base purification followed by a final recrystallization is recommended. The expected melting point of pure PTBBA is in the range of 164-167°C.[3][4][8]
Analytical & Characterization
Q6: How can I monitor the progress of my reaction and confirm the purity of my final product?
A combination of chromatographic and spectroscopic techniques is recommended.
-
Reaction Monitoring: Gas Chromatography (GC) is well-suited for monitoring the disappearance of the starting material (PTBT) and the appearance of the intermediate (p-tert-butylbenzaldehyde) and the final product (PTBBA, often after esterification to its methyl ester for better volatility).[1][7]
-
Final Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantifying the purity of the final, non-volatile PTBBA product.[4] A purity of ≥99% is typically desired.
-
Identity Confirmation:
-
FTIR Spectroscopy: Look for the characteristic C=O stretch of the carboxylic acid (~1680-1710 cm⁻¹) and the broad O-H stretch (~2500-3300 cm⁻¹).
-
Melting Point: As mentioned, a sharp melting point in the 164-167°C range indicates high purity.[3][8]
-
Acid Value Titration: Titration with a standardized base (e.g., KOH) can provide a quantitative measure of the carboxylic acid content, with expected values around 312-316 mg KOH/g.[4]
-
III. Troubleshooting Logic & Safety
The following diagram outlines a decision-making process for troubleshooting common issues during PTBBA synthesis.
Caption: Troubleshooting decision tree for PTBBA synthesis.
Safety Precautions
Q7: What are the primary safety hazards I should be aware of when handling the materials for this synthesis?
All work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
p-tert-Butylbenzoic Acid (PTBBA): Harmful if swallowed or inhaled, and toxic in contact with skin.[9][10] Avoid creating dust. In case of contact, wash skin thoroughly with soap and water.[9]
-
p-tert-Butyltoluene (PTBT): Flammable liquid. Keep away from ignition sources.
-
Cobalt Salts: Cobalt compounds are suspected carcinogens. Avoid inhalation of dust and direct skin contact.
-
Solvents (Acetic Acid, Toluene): Acetic acid is corrosive. Toluene is flammable and has associated neurotoxicity.
-
General PPE: Always wear chemical safety goggles or a face shield, a flame-retardant lab coat, and chemically resistant gloves (inspect gloves before use).[9][11]
-
Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines. Do not discharge into drains.[9]
IV. References
-
Synthesis of P-Tert-Butyl Benzoic Acid. (2022, September 6). toluenesulfonicacid-ptbba. Available from: --INVALID-LINK--
-
Optimization of Reaction Parameters for Production of p-tert-butylbenzoic acid. (n.d.). ResearchGate. Available from: --INVALID-LINK--
-
Calinescu, I., et al. (n.d.). LIQUID PHASE OXIDATION OF para-tert-BUTYL TOLUENE. Revue Roumaine de Chimie. Available from: --INVALID-LINK--
-
Synthesis of p-tert-butylbenzoic Acid from Catalytic Oxidation of p-tert-butyltoluene. (n.d.). X-MOL. Available from: --INVALID-LINK--
-
Oxidation process of p-tert-butyltoluene in high-shearing reactor. (2012). ResearchGate. Available from: --INVALID-LINK--
-
p-tert-Butyl Benzoic Acid MATERIAL SAFETY DATA SHEET. (n.d.). Available from: --INVALID-LINK--
-
Synthesis of p-tert-butyl benzoic acid from catalytic oxidation of p-tert-butyitoluene. (2020, August 6). ResearchGate. Available from: --INVALID-LINK--
-
Material Safety Data Sheet for para-tert Butylbenzoic Acid (PTBBA). (2006, December 13). Available from: --INVALID-LINK--
-
P-TERT-BUTYL BENZOIC ACID MSDS. (2016, May 12). Loba Chemie. Available from: --INVALID-LINK--
-
Para-tertiary butyl benzoic acid (PTBBA). (n.d.). PENPET Petrochemical Trading. Available from: --INVALID-LINK--
-
PARA TERTIARY BUTYL BENZOIC ACID. (n.d.). Ataman Kimya. Available from: --INVALID-LINK--
-
SAFETY DATA SHEET for 4-tert-Butylbenzoic acid. (2024, March 29). Thermo Fisher Scientific. Available from: --INVALID-LINK--
-
3-(tert-Butyl)benzoic acid Safety Data Sheet. (n.d.). Apollo Scientific. Available from: --INVALID-LINK--
-
Process for synthesizing p-tert-butylbenzoic acid. (2014). Google Patents. Available from: --INVALID-LINK--
-
Process for synthesizing p-tert-butylbenzoic acid. (2012). Google Patents. Available from: --INVALID-LINK--
-
Preparation technology of p-tert-butyl benzoic acid. (2011). Google Patents. Available from: --INVALID-LINK--
-
Benzoic acid, p-tert-butyl-. (n.d.). NIST WebBook. Available from: --INVALID-LINK--
-
Measurement and Modeling of Solubility of para-tert-Butylbenzoic Acid in Pure and Mixed Organic Solvents at Different Temperatures. (2020). Journal of Chemical & Engineering Data. Available from: --INVALID-LINK--
-
THE SYNTHESIS OF 2,4,6-TRI-t-BUTYLBENZOIC ACID AND THE DISSOCIATION OF DI. (n.d.). CaltechAUTHORS. Available from: --INVALID-LINK--
-
4-tert-Butylbenzoic acid, 99%. (n.d.). Thermo Fisher Scientific. Available from: --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. P Tert Butyltoluene Manufacturers & Suppliers [p-toluenesulfonicacid-ptbba.com]
- 4. CN102617335B - Process for synthesizing p-tert-butylbenzoic acid - Google Patents [patents.google.com]
- 5. CN102617335A - Process for synthesizing p-tert-butylbenzoic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. Benzoic acid, p-tert-butyl- [webbook.nist.gov]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. lobachemie.com [lobachemie.com]
- 11. fishersci.com [fishersci.com]
Improving yield and purity in 4-tert-butylbenzaldehyde synthesis
Welcome to the technical support center for the synthesis of 4-tert-butylbenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development to provide in-depth guidance on improving yield and purity in their synthetic endeavors. Here, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of this important intermediate.
Troubleshooting Guide: Enhancing Yield and Purity
This section is structured to help you diagnose and resolve specific issues you may encounter during the synthesis of 4-tert-butylbenzaldehyde.
Problem 1: Low Overall Yield of 4-tert-Butylbenzaldehyde
Question: My reaction is resulting in a disappointingly low yield of the desired 4-tert-butylbenzaldehyde. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors, depending on the synthetic route you are employing. Let's break down the possibilities for the most common methods.
For Oxidation of 4-tert-Butyltoluene:
The oxidation of 4-tert-butyltoluene is a common industrial method, but achieving high yields requires careful control of reaction parameters.
-
Incomplete Conversion of Starting Material:
-
Possible Cause: Insufficient reaction time, low temperature, or catalyst deactivation.
-
Troubleshooting & Optimization:
-
Monitor Reaction Progress: Use Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to track the consumption of 4-tert-butyltoluene. Extend the reaction time if the starting material is still present.
-
Optimize Temperature: Gradually increase the reaction temperature in small increments. Be aware that excessively high temperatures can lead to the formation of byproducts such as 4-tert-butylbenzoic acid.
-
Catalyst Selection and Loading: The choice of catalyst is critical. For liquid-phase air oxidation, Co-Mn-Br catalyst systems are often used.[1] Ensure the catalyst is active and used in the appropriate loading. For chemical oxidation with MnO₂, ensure it is finely powdered and well-dispersed.[1]
-
-
-
Over-oxidation to 4-tert-Butylbenzoic Acid:
-
Possible Cause: The desired aldehyde is susceptible to further oxidation to the corresponding carboxylic acid, especially under harsh conditions.
-
Troubleshooting & Optimization:
-
Control Reaction Time: As the reaction nears completion, monitor for the appearance of 4-tert-butylbenzoic acid. Stop the reaction once the optimal yield of the aldehyde is achieved.
-
Moderate Reaction Conditions: Avoid excessively high temperatures and high concentrations of the oxidizing agent.
-
Use of a Milder Oxidant: If using a strong chemical oxidant, consider switching to a milder one. For example, catalytic oxidation with H₂O₂ in the presence of a suitable catalyst can offer better selectivity.[1][]
-
-
For Formylation of tert-Butylbenzene (e.g., Gattermann-Koch or Rieche Reaction):
Formylation reactions are a direct way to introduce the aldehyde group, but they are sensitive to reaction conditions.
-
Deactivated Aromatic Ring: While the tert-butyl group is activating, any electron-withdrawing impurities in the starting material can hinder the reaction.
-
Catalyst Inactivity: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture.[3][4]
-
Troubleshooting & Optimization:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. It is best to use a freshly opened container of the Lewis acid catalyst.
-
Sufficient Catalyst Loading: Friedel-Crafts type reactions often require stoichiometric amounts of the Lewis acid because the product can form a complex with the catalyst, rendering it inactive.[3][5]
-
-
-
Poor Quality Reagents: The purity of tert-butylbenzene and the formylating agent is crucial for a successful reaction.
For Halogenation of 4-tert-Butyltoluene followed by Hydrolysis:
This two-step process can provide high yields, but issues can arise in both stages.
-
Incomplete Halogenation:
-
Possible Cause: Insufficient halogenating agent (e.g., bromine) or inadequate reaction time.
-
Troubleshooting & Optimization:
-
Stoichiometry: Ensure the correct molar ratio of the halogenating agent to 4-tert-butyltoluene is used.
-
Reaction Monitoring: Follow the reaction progress by GC to ensure complete conversion of the starting material.
-
-
-
Incomplete Hydrolysis:
-
Possible Cause: The hydrolysis of the intermediate benzyl halide or benzal halide may not have gone to completion.
-
Troubleshooting & Optimization:
-
Hydrolysis Conditions: Ensure adequate water and appropriate reaction time and temperature for the hydrolysis step. The use of a Sommelet reagent can facilitate this conversion.[6]
-
pH Adjustment: Proper pH control during the workup is essential to ensure the aldehyde is stable and can be efficiently extracted.
-
-
Visualizing the Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low yields.
Problem 2: Presence of Isomeric Impurities
Question: My final product is contaminated with the 2-tert-butylbenzaldehyde isomer. How can I improve the regioselectivity of my reaction?
Answer: The formation of the ortho-isomer is a common challenge in electrophilic aromatic substitution on tert-butylbenzene. The tert-butyl group is an ortho-, para-director, but the steric hindrance it imposes generally favors para-substitution. However, reaction conditions can influence the ortho/para ratio.
-
For Formylation of tert-Butylbenzene:
-
Possible Cause: The choice of Lewis acid and solvent can affect the steric environment around the electrophile, influencing the regioselectivity.
-
Troubleshooting & Optimization:
-
Choice of Lewis Acid: Bulkier Lewis acids can increase the steric hindrance for ortho-attack, thus favoring the para-product. Experiment with different Lewis acids (e.g., TiCl₄, SnCl₄) to find the optimal selectivity.[7]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reactivity and steric bulk of the electrophilic species. A non-polar solvent is often preferred.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable para-product.
-
-
-
Alternative Strategy: A patented method involves protecting benzaldehyde as an acetal, which then directs the tert-butylation to the para position.[8] This multi-step approach can offer higher selectivity.
Problem 3: Product Contamination with Halogenated Impurities
Question: After synthesis via the halogenation-hydrolysis route, my 4-tert-butylbenzaldehyde contains residual halogenated compounds. How can I remove them?
Answer: The presence of organohalides is a significant purity issue, especially in pharmaceutical applications.[1]
-
Possible Cause: Incomplete hydrolysis of the intermediate 4-tert-butylbenzyl halide or 4-tert-butylbenzal halide.
-
Troubleshooting & Optimization:
-
Optimize Hydrolysis: Ensure the hydrolysis step goes to completion by increasing the reaction time, temperature, or the amount of water/hydrolysis reagent.
-
Purification:
-
Distillation: Careful fractional distillation under reduced pressure is often effective in separating the desired aldehyde from higher-boiling halogenated impurities.
-
Crystallization: If the product is a solid at low temperatures, recrystallization from a suitable solvent can be a highly effective purification method.
-
Sodium Bisulfite Adduct Formation: Aldehydes can form solid adducts with sodium bisulfite, which can be filtered off and then hydrolyzed back to the pure aldehyde. This is a classic method for purifying aldehydes.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis method for 4-tert-butylbenzaldehyde?
A1: The liquid-phase oxidation of 4-tert-butyltoluene using air or oxygen is a widely used industrial method due to its cost-effectiveness and reduced environmental impact compared to methods using stoichiometric chemical oxidants.[1] Electrochemical oxidation is also used on an industrial scale.[9][10]
Q2: What are the main side products to expect in the synthesis of 4-tert-butylbenzaldehyde?
A2: The side products depend on the synthetic route. In the oxidation of 4-tert-butyltoluene, the main byproduct is often 4-tert-butylbenzoic acid due to over-oxidation.[] In formylation reactions, isomeric aldehydes (2-tert-butylbenzaldehyde) can be formed.[8] In the halogenation-hydrolysis route, residual halogenated intermediates and byproducts from side-chain halogenation can be present.[6]
Q3: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A3:
-
Gas Chromatography (GC): Excellent for monitoring the disappearance of starting materials and the appearance of products and byproducts. It is also the primary method for determining the purity of the final product.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the desired product and identification of impurities.
-
Infrared (IR) Spectroscopy: Useful for identifying the characteristic aldehyde carbonyl stretch (around 1700 cm⁻¹).
-
Mass Spectrometry (MS): Used in conjunction with GC (GC-MS) to identify the molecular weight of products and impurities.
Q4: Are there any specific safety precautions to consider during the synthesis?
A4: Yes, several safety precautions are crucial:
-
Handling of Reagents:
-
Lewis Acids (e.g., AlCl₃): Highly corrosive and react violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[3][4]
-
Halogenating Agents (e.g., Bromine): Highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate PPE.
-
Solvents: Use appropriate flammable liquid storage and handling procedures.
-
-
Reaction Conditions: Some reactions may be exothermic. Ensure proper temperature control and have a cooling bath readily available. Reactions under pressure should be conducted behind a safety shield.
Q5: How can I purify the final 4-tert-butylbenzaldehyde product?
A5: The primary method for purifying liquid 4-tert-butylbenzaldehyde is vacuum distillation .[11][12] This effectively separates the product from non-volatile impurities and byproducts with significantly different boiling points. For solid impurities or closely boiling isomers, column chromatography or recrystallization (if applicable) may be necessary.
Experimental Protocols
Protocol 1: Synthesis via Rieche Formylation of tert-Butylbenzene
This protocol is an adaptation of the Rieche formylation for an electron-rich aromatic compound.[13][14][15]
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add tert-butylbenzene (1 equivalent) and anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Lewis Acid: Slowly add titanium tetrachloride (TiCl₄, 1.2 equivalents) to the stirred solution.
-
Addition of Formylating Agent: Add dichloromethyl methyl ether (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Quenching: Carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring.
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain 4-tert-butylbenzaldehyde.
Visualizing the Rieche Formylation Workflow
Caption: Step-by-step workflow for Rieche formylation.
Data Summary
| Synthesis Method | Typical Yield | Key Advantages | Common Issues |
| Oxidation of 4-tert-butyltoluene | >90% (with MnO₂)[1] | Cost-effective, scalable | Over-oxidation, catalyst maturity[1] |
| Halogenation & Hydrolysis | ~80-95%[6][16] | High yield and purity | Halogenated impurities, multiple steps |
| Formylation of tert-butylbenzene | Variable | Direct route | Regioselectivity, catalyst sensitivity |
| Electrochemical Oxidation | ~88%[10] | Green chemistry, high selectivity | Specialized equipment required |
References
- 1. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde - Google Patents [patents.google.com]
- 7. Formylation - Common Conditions [commonorganicchemistry.com]
- 8. Method for synthesizing 4-tert-butyl benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 9. 4-tert-Butylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 10. vapourtec.com [vapourtec.com]
- 11. journals.co.za [journals.co.za]
- 12. prepchem.com [prepchem.com]
- 13. synarchive.com [synarchive.com]
- 14. Rieche formylation - Wikipedia [en.wikipedia.org]
- 15. Formylation - Rieche Formylation [commonorganicchemistry.com]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Synthesis of p-tert-butylbenzaldehyde
Welcome to the technical support center for the synthesis of p-tert-butylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
Introduction to Synthesis Routes
The synthesis of p-tert-butylbenzaldehyde, a key intermediate in the fragrance and pharmaceutical industries, is primarily achieved through a few common pathways. Each method presents a unique set of challenges that can impact yield, purity, and scalability. This guide will focus on the three most prevalent methods:
-
Direct Oxidation of p-tert-butyltoluene: A common industrial approach involving the oxidation of the methyl group.
-
Friedel-Crafts Acylation of t-butylbenzene: An electrophilic aromatic substitution to introduce a carbonyl group.
-
Vilsmeier-Haack and Gattermann-Koch Formylation: Classic methods for adding a formyl group to an aromatic ring.
Section 1: Direct Oxidation of p-tert-butyltoluene
This method is attractive due to the availability of the starting material. However, controlling the oxidation to selectively yield the aldehyde without over-oxidation to the carboxylic acid is a significant challenge.[1][2]
Troubleshooting Guide: Direct Oxidation
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low conversion of p-tert-butyltoluene | 1. Insufficient catalyst activity. 2. Low reaction temperature. 3. Inefficient oxygen/oxidant delivery. | 1. Catalyst Selection: Employ a more active catalyst system, such as a cobalt-manganese-bromide (Co-Mn-Br) ternary composite catalyst or cobalt-loaded mesoporous molecular sieves.[3][4] Ensure the catalyst is properly activated and not poisoned. 2. Temperature Optimization: Gradually increase the reaction temperature. For liquid-phase air oxidation, temperatures around 150°C are often effective.[2] 3. Improve Mass Transfer: Increase the stirring rate or use a sparger for better oxygen dispersion. For liquid-phase oxidations, ensure a sufficient flow rate of air or oxygen.[1] |
| Over-oxidation to p-tert-butylbenzoic acid | 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. Catalyst concentration is too high. | 1. Temperature Control: Maintain a precise and consistent reaction temperature. Optimal conditions for selective oxidation are often found between 50-70°C when using specific catalysts like cobalt-loaded molecular sieves with N-hydroxyphthalimide as an initiator.[3][4] 2. Reaction Monitoring: Monitor the reaction progress closely using techniques like Gas Chromatography (GC) and quench the reaction once the desired aldehyde concentration is reached. 3. Catalyst Loading: Optimize the catalyst concentration. Higher concentrations can lead to deeper oxidation.[1] |
| Formation of side-products (e.g., benzyl bromide) | 1. Use of halogen-containing promoters (e.g., Br⁻) can lead to benzylic bromination.[] 2. Radical side reactions. | 1. Catalyst System Modification: If using a bromide-promoted catalyst, consider alternative systems. A method using N-hydroxyphthalimide as a free radical initiator can improve selectivity.[3][4] 2. Radical Scavengers: The addition of radical scavengers can be explored, but this may also inhibit the desired oxidation. Careful optimization is required. |
| Difficult product separation and purification | 1. Presence of unreacted starting material and over-oxidation product. 2. Formation of high-boiling point impurities. | 1. Selective Extraction: Utilize the acidic nature of the carboxylic acid by-product. A mild basic wash (e.g., sodium bicarbonate solution) can selectively extract the p-tert-butylbenzoic acid. 2. Fractional Distillation: Careful fractional distillation under reduced pressure is often necessary to separate the aldehyde from the starting material and other impurities.[6][7] |
Frequently Asked Questions (FAQs): Direct Oxidation
Q1: What are the most common catalysts for the selective oxidation of p-tert-butyltoluene?
A1: Cobalt and manganese salts, often in combination with a bromide source, are widely used in industrial processes.[4] However, these can lead to equipment corrosion and environmental concerns due to the bromide.[3][4] More modern approaches utilize heterogeneous catalysts like cobalt-loaded mesoporous molecular sieves, which offer easier separation and can avoid the use of corrosive promoters.[3][4]
Q2: How can I minimize the formation of p-tert-butylbenzoic acid?
A2: The key is to control the reaction conditions meticulously. Use a moderate temperature, monitor the reaction progress frequently, and stop the reaction before significant over-oxidation occurs.[1] Optimizing the catalyst system for higher aldehyde selectivity is also crucial. For instance, using hydrogen peroxide as the oxidant with a cobalt acetate catalyst has shown good selectivity at lower temperatures (around 45°C).[]
Q3: Are there "greener" alternatives to traditional oxidation methods?
A3: Yes, research is ongoing into more environmentally friendly methods. Electrochemical oxidation is a promising alternative that can be performed under mild conditions.[6][8] The use of air or oxygen as the oxidant with recyclable heterogeneous catalysts is another approach to reduce waste and avoid harsh chemical oxidants like MnO₂.[3][4][9]
Experimental Workflow: Selective Oxidation
Caption: Workflow for the selective oxidation of p-tert-butyltoluene.
Section 2: Friedel-Crafts Acylation of t-butylbenzene
This classic electrophilic aromatic substitution involves reacting t-butylbenzene with an acylating agent (like acetyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form an intermediate ketone, which is then converted to the aldehyde. A primary challenge is the deactivation of the aromatic ring by the acyl group, which prevents further reaction.[10]
Troubleshooting Guide: Friedel-Crafts Acylation
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| No or very low reaction rate | 1. Deactivated catalyst. 2. Insufficiently reactive aromatic substrate. 3. Impurities in reagents or solvent. | 1. Catalyst Handling: Anhydrous aluminum chloride (AlCl₃) is extremely hygroscopic. Ensure it is handled under strictly anhydrous conditions. Use freshly opened or properly stored catalyst.[11] 2. Substrate Reactivity: While the t-butyl group is activating, strong deactivating groups on the ring will inhibit the reaction.[12][13][14] This is not an issue for t-butylbenzene itself. 3. Purity of Reagents: Use high-purity, anhydrous solvents and reagents. Water will quench the Lewis acid catalyst. |
| Formation of isomeric by-products | 1. Isomerization of the t-butyl group under harsh conditions (less common for t-butyl). 2. Acylation at the meta position. | 1. Mild Conditions: Use the lowest effective reaction temperature. The t-butyl group is a strong ortho, para-director, so acylation should overwhelmingly favor the para position due to sterics. 2. Catalyst Choice: While AlCl₃ is common, other Lewis acids like FeCl₃ or solid acid catalysts can sometimes offer better regioselectivity. |
| Difficulty in subsequent conversion of ketone to aldehyde | 1. The conversion of the intermediate p-tert-butylacetophenone to the aldehyde is a multi-step process that can have its own challenges. | 1. Method Selection: The conversion can be achieved through various methods, such as haloform reaction followed by reduction, or through more direct routes if available. Each step will require optimization. |
| Complexation of product with catalyst | 1. The product ketone forms a stable complex with the Lewis acid catalyst, requiring a stoichiometric amount of catalyst.[10] | 1. Stoichiometry: Use at least a 1:1 molar ratio of AlCl₃ to the acylating agent. 2. Work-up: The reaction must be quenched with water or dilute acid to hydrolyze the complex and liberate the product. This step is often exothermic and must be done cautiously with cooling. |
Frequently Asked Questions (FAQs): Friedel-Crafts Acylation
Q1: Why is Friedel-Crafts acylation often preferred over alkylation for introducing a carbonyl-containing group?
A1: Friedel-Crafts acylation has two main advantages over alkylation. First, the acylium ion electrophile does not undergo rearrangement, unlike carbocations in alkylation.[13][15] Second, the product of acylation is a deactivated ketone, which prevents further reactions on the same ring, avoiding poly-acylation.[10]
Q2: Can I use carboxylic acids directly for acylation instead of acyl chlorides?
A2: Yes, methods exist for using carboxylic acids directly, often requiring a strong protic acid like methanesulfonic acid or a combination of reagents like cyanuric chloride and AlCl₃ to generate the acylating species in situ.[10] This can be a "greener" alternative by avoiding the preparation of acyl chlorides.
Q3: What is the purpose of the aqueous work-up step?
A3: The aqueous work-up is critical for two reasons. First, it hydrolyzes the complex formed between the product ketone and the Lewis acid catalyst, releasing the free ketone. Second, it quenches any remaining reactive species and helps to separate the organic product from the water-soluble inorganic salts.
Reaction Mechanism: Friedel-Crafts Acylation
Caption: Key steps in the Friedel-Crafts acylation mechanism.
Section 3: Vilsmeier-Haack and Gattermann-Koch Formylation
These are classic name reactions for introducing a formyl (-CHO) group directly onto an aromatic ring. The Vilsmeier-Haack reaction uses a Vilsmeier reagent, typically formed from DMF and POCl₃, while the Gattermann-Koch reaction uses carbon monoxide and HCl with a catalyst.[16][17][18]
Troubleshooting Guide: Formylation Reactions
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield (Vilsmeier-Haack) | 1. The Vilsmeier reagent is a weak electrophile.[19][20][21] 2. Incomplete hydrolysis of the intermediate iminium salt. | 1. Substrate Choice: This reaction works best on electron-rich aromatic compounds.[16][20][22] The t-butyl group is sufficiently activating for this reaction to proceed. 2. Hydrolysis Conditions: Ensure the aqueous work-up is thorough. Heating during the hydrolysis step can sometimes be necessary to completely convert the iminium salt to the aldehyde.[21] |
| Reaction fails (Gattermann-Koch) | 1. The formyl cation (H-C≡O⁺) is unstable. 2. Substrate is deactivated. 3. Catalyst is insoluble or inactive. | 1. Co-catalyst: The presence of cuprous chloride (CuCl) is often required to stabilize the formyl cation.[17][18] 2. Substrate Limitation: This reaction is generally not suitable for phenols or anilines.[18] It works well for benzene and alkylbenzenes like t-butylbenzene. 3. Pressure: The reaction often requires high pressure of carbon monoxide to proceed efficiently. |
| Regioselectivity issues | 1. Competing formylation at the ortho position. | 1. Steric Hindrance: The bulky t-butyl group strongly directs the incoming electrophile to the para position, minimizing the formation of the ortho isomer.[20][22] In most cases, p-tert-butylbenzaldehyde is the major product. |
| Handling of hazardous reagents | 1. Gattermann-Koch involves toxic carbon monoxide gas under pressure. 2. Vilsmeier-Haack uses corrosive POCl₃. | 1. Safety Precautions: The Gattermann-Koch reaction must be performed in a specialized high-pressure reactor within a well-ventilated fume hood.[18] 2. Proper PPE: Handle POCl₃ with extreme care in a fume hood, using appropriate personal protective equipment (gloves, goggles, lab coat). Add it slowly to DMF, as the initial reaction to form the Vilsmeier reagent can be exothermic. |
Frequently Asked Questions (FAQs): Formylation Reactions
Q1: What is the "Vilsmeier reagent" and how is it formed?
A1: The Vilsmeier reagent is a chloromethyliminium salt, which acts as the electrophile in the Vilsmeier-Haack reaction.[19][22] It is formed in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[19][21][22]
Q2: Why is the Gattermann-Koch reaction less common in a laboratory setting?
A2: The primary reason is the need to handle highly toxic carbon monoxide gas, often at high pressures.[18] This requires specialized equipment not available in all labs. The Vilsmeier-Haack reaction is often a more practical alternative for laboratory-scale formylations.
Q3: Can I use other amides besides DMF for the Vilsmeier-Haack reaction?
A3: Yes, other N,N-disubstituted formamides can be used, which will result in different iminium salt reagents. However, DMF is the most common and readily available reagent for this transformation.
Visualization of Formylation Pathways
Caption: Comparison of Vilsmeier-Haack and Gattermann-Koch pathways.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. researchgate.net [researchgate.net]
- 3. Process for synthesizing p-tertiary butyl benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN101440028A - Process for synthesizing p-tertiary butyl benzaldehyde - Google Patents [patents.google.com]
- 6. US4298438A - Preparation of 4-tert.-butylbenzaldehyde - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
- 9. Page loading... [wap.guidechem.com]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
- 11. cerritos.edu [cerritos.edu]
- 12. reddit.com [reddit.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Friedel-Crafts Reactions | Alkylation & Acylation - Lesson | Study.com [study.com]
- 15. mt.com [mt.com]
- 16. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 17. scribd.com [scribd.com]
- 18. testbook.com [testbook.com]
- 19. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 20. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 21. m.youtube.com [m.youtube.com]
- 22. jk-sci.com [jk-sci.com]
Technical Support Center: Synthesis of 3,5-di-tert-butylbenzaldehyde
Welcome to the technical support center for the synthesis of 3,5-di-tert-butylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its preparation. The content is structured in a question-and-answer format to directly address specific experimental issues.
Introduction
3,5-di-tert-butylbenzaldehyde is a valuable sterically hindered intermediate used in the synthesis of specialized ligands, molecular sensors, and pharmaceutical compounds. While its synthesis appears straightforward, the bulky tert-butyl groups introduce unique challenges in reactivity, regioselectivity, and purification. This guide provides in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven insights.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the synthesis of 3,5-di-tert-butylbenzaldehyde, organized by the primary synthetic strategy.
Part 1: Formylation of 1,3-di-tert-butylbenzene
Formylation via electrophilic aromatic substitution is a common route. The Vilsmeier-Haack reaction is often the method of choice due to its relative mildness and efficiency with activated aromatic systems.[1]
Q1: My Vilsmeier-Haack reaction is sluggish, resulting in low conversion and significant unreacted 1,3-di-tert-butylbenzene. What's going wrong?
A1: This is a frequent issue and can stem from several factors related to the generation and reactivity of the Vilsmeier reagent (the electrophile, a chloroiminium salt[2]).
-
Cause 1: Impure Reagents. Phosphorus oxychloride (POCl₃) is highly reactive with atmospheric moisture, hydrolyzing to phosphoric acid and HCl. N,N-Dimethylformamide (DMF) can also absorb water. Contaminants can quench the Vilsmeier reagent and inhibit the reaction.
-
Solution: Always use freshly distilled or newly opened anhydrous reagents. Ensure your glassware is rigorously dried before use.
-
-
Cause 2: Incorrect Stoichiometry or Order of Addition. The Vilsmeier reagent is typically formed by adding POCl₃ to an excess of DMF. An incorrect ratio can lead to incomplete formation of the electrophile.
-
Solution: Prepare the Vilsmeier reagent separately by slowly adding POCl₃ (1.0-1.2 equivalents) to ice-cold, stirred DMF. An exothermic reaction should be observed. Only after this reagent has formed should you add the 1,3-di-tert-butylbenzene substrate.
-
-
Cause 3: Insufficient Thermal Energy. While the formation of the Vilsmeier reagent requires cooling, the subsequent formylation step may need gentle heating to proceed at a reasonable rate, as the Vilsmeier reagent is a relatively weak electrophile.[3]
-
Solution: After adding the substrate to the pre-formed reagent at 0 °C, allow the reaction to warm to room temperature. If the reaction is still sluggish (monitored by TLC), gently heat the mixture to 40-60 °C.
-
Q2: My final product is contaminated with a dark, insoluble material after work-up. What is it and how can I prevent it?
A2: The formation of dark, often polymeric, byproducts is typically a sign of decomposition or side reactions occurring at elevated temperatures.
-
Cause: Uncontrolled exotherm during the formation of the Vilsmeier reagent or excessive heating during the formylation step can lead to the decomposition of the reagent or substrate.
-
Solution: Maintain strict temperature control. Add POCl₃ to DMF dropwise while cooling in an ice bath to keep the temperature below 10 °C.[4] During the formylation step, heat gently and use the minimum temperature required to drive the reaction to completion.
-
Q3: I'm observing a significant byproduct in my crude ¹H NMR that I can't identify. Could it be an isomer?
A3: Isomer formation is unlikely to be the primary issue. The electronic and steric effects of the two tert-butyl groups strongly direct the formylation. The C-5 position is electronically activated (para to both alkyl groups) and sterically accessible. The C-2 position is highly sterically hindered, and the C-4/6 positions are less activated. The most likely byproduct, other than starting material, is a result of incomplete hydrolysis or side reactions with the Vilsmeier reagent.
-
Troubleshooting Workflow for Vilsmeier-Haack Reaction
Caption: Troubleshooting workflow for a low-yielding Vilsmeier-Haack reaction.
Part 2: Oxidation Routes (from 3,5-di-tert-butyltoluene or benzyl alcohol)
This two-step approach involves preparing the corresponding toluene or benzyl alcohol and then oxidizing it. The primary challenge here is controlling the oxidation state.
Q4: I attempted to oxidize 3,5-di-tert-butyltoluene, but the main product was 3,5-di-tert-butylbenzoic acid. How can I stop the reaction at the aldehyde?
A4: Direct oxidation of a benzylic methyl group to an aldehyde without over-oxidation to the carboxylic acid is notoriously difficult and requires specific reagents. Strong oxidants like potassium permanganate or chromic acid will almost always lead to the carboxylic acid.
-
Cause: The aldehyde intermediate is more susceptible to oxidation than the starting toluene.[5] Once formed, it is rapidly converted to the carboxylic acid under the reaction conditions.
-
Solution 1: Use a Stoichiometric, Milder Reagent. This is not ideal for the toluene. A better strategy is to first convert the toluene to 3,5-di-tert-butylbenzyl bromide (via radical bromination with NBS) and then hydrolyze it to the aldehyde, for example, via the Sommelet reaction.[6]
-
Solution 2: Convert Toluene to Benzyl Alcohol First. Reduce the risk of over-oxidation by starting from the benzyl alcohol, which is easier to oxidize selectively.
-
Q5: My oxidation of 3,5-di-tert-butylbenzyl alcohol to the aldehyde is incomplete. How can I improve the yield?
A5: Incomplete oxidation of the alcohol is usually due to the choice of oxidant or reaction conditions.
-
Cause 1: Inappropriate Oxidizing Agent. While many reagents can perform this transformation, some are sluggish or require harsh conditions.
-
Solution: Use a reliable and mild oxidizing agent. Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are excellent stoichiometric reagents for this purpose. For catalytic options, a TEMPO-catalyzed aerobic oxidation is highly efficient and selective for primary alcohols.[7]
-
-
Cause 2: Deactivated Reagent or Insufficient Equivalents. Many oxidizing agents are moisture-sensitive or can degrade upon storage.
-
Solution: Use a fresh batch of the oxidizing agent. For stubborn reactions, a slight excess (1.1-1.5 equivalents) of the oxidant can help drive the reaction to completion. Monitor closely with TLC to avoid over-oxidation, although this is less of a risk with agents like PCC and DMP compared to chromium(VI) reagents in aqueous acid.[8]
-
| Oxidation Method (from Alcohol) | Reagents | Typical Conditions | Key Advantages/Disadvantages |
| PCC Oxidation | Pyridinium chlorochromate (PCC) | DCM, Room Temp | Adv: Reliable, stops at aldehyde. Disadv: Stoichiometric, chromium waste. |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | DCM, Room Temp | Adv: Very mild, fast, high yield. Disadv: Stoichiometric, reagent can be shock-sensitive. |
| Swern Oxidation | Oxalyl chloride, DMSO, Et₃N | DCM, -78 °C to RT | Adv: High yield, avoids heavy metals. Disadv: Requires cryogenic temps, unpleasant odor. |
| TEMPO Catalysis | TEMPO (cat.), NaOCl or Air | Biphasic (DCM/H₂O) or MeCN | Adv: Catalytic, uses cheap oxidant (bleach/air). Disadv: Can be sensitive to substrate. |
Frequently Asked Questions (FAQs)
Q: Which is the better overall synthetic route: formylation of the benzene derivative or oxidation of the toluene derivative?
A: For laboratory-scale synthesis, the Vilsmeier-Haack formylation of 1,3-di-tert-butylbenzene is often the most direct and reliable one-step method. The starting material is commercially available, and the reaction, when optimized, provides good yields of the desired aldehyde. The oxidation route is a solid alternative but involves at least two steps (e.g., bromination/hydrolysis or conversion to alcohol/oxidation), which can lower the overall yield. However, the oxidation of 3,5-di-tert-butylbenzyl alcohol, if the alcohol is on hand, can be a very clean and high-yielding final step.
Q: How do the tert-butyl groups influence the regioselectivity of the formylation reaction?
A: The tert-butyl groups are sterically bulky and weakly electron-donating. Their influence is twofold:
-
Electronic Effect: As alkyl groups, they are ortho-, para-directing activators. In 1,3-di-tert-butylbenzene, the C-2, C-4, and C-6 positions are ortho to one tert-butyl group, while the C-5 position is para to both. All these positions are electronically activated.
-
Steric Effect: This is the dominant factor. The immense steric hindrance at the C-2 position (flanked by two tert-butyl groups) makes electrophilic attack there virtually impossible. The C-4/6 positions are also significantly hindered. The C-5 position is the most sterically accessible and electronically favorable, leading to highly regioselective formylation at this site.
-
Simplified Vilsmeier-Haack Mechanism
Caption: Key stages of the Vilsmeier-Haack formylation reaction.
Q: What analytical methods are best for monitoring this reaction and confirming the product?
A: A combination of techniques is recommended:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is indispensable. Use a non-polar eluent system (e.g., 95:5 Hexanes:Ethyl Acetate). The product aldehyde will be more polar (lower Rf) than the starting hydrocarbon.
-
Purity Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for assessing the purity of the crude and final product and identifying any byproducts by their mass.
-
Structural Confirmation:
-
¹H NMR: This is the most definitive method. Look for the characteristic aldehyde proton singlet between 9.9-10.1 ppm. The aromatic region should show two signals: a triplet for the proton at C-2 and a doublet for the protons at C-4/6, confirming the 1,3,5-substitution pattern.
-
Melting Point: The purified product should be a white to yellow solid with a melting point around 85-89 °C.[9]
-
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 1,3-di-tert-butylbenzene
This protocol is adapted from established Vilsmeier-Haack procedures and should be performed in a well-ventilated fume hood.[4]
Materials:
-
1,3-di-tert-butylbenzene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere, add anhydrous DMF (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Ensure the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of the Vilsmeier reagent, a pale yellow solid or thick solution, should be observed.
-
Dissolve 1,3-di-tert-butylbenzene (1 equivalent) in a minimal amount of anhydrous DCM and add it slowly to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 50 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture back to 0 °C and carefully pour it onto a stirred mixture of crushed ice and water.
-
Stir for 30 minutes to ensure complete hydrolysis of the iminium intermediate.
-
Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic extracts, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from hexanes or methanol to yield 3,5-di-tert-butylbenzaldehyde as a white or pale-yellow solid.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde - Google Patents [patents.google.com]
- 7. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. chemodex.com [chemodex.com]
Technical Support Center: Purification of Crude 3-Tert-butylbenzaldehyde
Welcome to the technical support center for the purification of 3-tert-butylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your purification workflows with confidence.
Understanding the Starting Point: Common Impurities in Crude this compound
The first step in any successful purification is to understand the potential impurities in your crude material. The nature and quantity of these impurities will dictate the most effective purification strategy. The impurities present in crude this compound are highly dependent on the synthetic route employed.
1. Oxidation of 3-tert-butyltoluene: This is a common route where the methyl group is oxidized to an aldehyde.
-
Unreacted Starting Material: 3-tert-butyltoluene.
-
Over-oxidation Product: 3-tert-butylbenzoic acid. This is a very common impurity when aldehydes are prepared by oxidation.
-
Benzylic Alcohol Intermediate: 3-tert-butylbenzyl alcohol. Incomplete oxidation can leave residual amounts of this intermediate.
-
Positional Isomers: If the starting 3-tert-butyltoluene is not pure, you may have isomeric aldehydes such as 4-tert-butylbenzaldehyde.
2. Friedel-Crafts Acylation followed by Reduction: Another route involves the acylation of tert-butylbenzene and subsequent reduction.
-
Positional Isomers: Friedel-Crafts reactions can yield a mixture of ortho, meta, and para isomers. While the meta-product is desired, the presence of 4-tert-butylbenzaldehyde (para) is a common issue.
-
Polyalkylation Products: The introduction of an alkyl group can sometimes activate the ring to further reaction, leading to di-tert-butylated byproducts.
-
Unreacted Starting Material: tert-butylbenzene.
-
Byproducts from Reduction: Depending on the reduction method, you may have residual reducing agents or byproducts.
A typical impurity profile is summarized in the table below:
| Impurity | Chemical Structure | Origin | Rationale for Removal |
| 3-tert-butyltoluene | C₁₁H₁₆ | Unreacted starting material | Different polarity and boiling point, can be separated by distillation or chromatography. |
| 3-tert-butylbenzoic acid | C₁₁H₁₄O₂ | Over-oxidation of the aldehyde | Acidic impurity, can be removed by an aqueous base wash or chromatography. |
| 4-tert-butylbenzaldehyde | C₁₁H₁₄O | Isomeric byproduct | Similar properties to the desired product, making separation challenging. Fractional distillation or careful chromatography is required. |
| High-Molecular-Weight Byproducts | Varied | Side reactions, polymerization | Can cause discoloration and may decompose upon heating, complicating distillation. |
Purification Strategies: A Comparative Overview
There are three primary methods for the purification of this compound:
-
Fractional Vacuum Distillation: Best for large-scale purification and removing impurities with significantly different boiling points.
-
Column Chromatography: Excellent for removing closely related isomers and non-volatile impurities.
-
Crystallization (as a derivative): Useful for obtaining very high purity material, often after a preliminary purification step.
The choice of method depends on the scale of your experiment, the nature of the impurities, and the desired final purity.
| Purification Method | Principle | Pros | Cons | Typical Purity |
| Fractional Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Scalable, efficient for removing volatile and non-volatile impurities. | Can cause thermal degradation of the aldehyde if not carefully controlled. Less effective for isomers with very close boiling points. | >98% |
| Column Chromatography | Separation based on differential adsorption of compounds to a stationary phase. | High resolution for separating isomers and colored impurities. | Less scalable, requires significant solvent volumes, can be time-consuming. | >99% |
| Bisulfite Adduct Formation | Reversible reaction of the aldehyde with sodium bisulfite to form a solid adduct. | Highly selective for aldehydes, excellent for removing non-aldehyde impurities. | Requires subsequent regeneration of the aldehyde, which adds steps to the process. | >99.5% |
Troubleshooting and FAQs
Here we address specific issues you may encounter during the purification of this compound in a question-and-answer format.
Q1: My purified this compound is yellow. What causes this and how can I fix it?
A1: A yellow tint in this compound is a common issue and can be caused by several factors:
-
Oxidation: Aldehydes are prone to oxidation by atmospheric oxygen, which can form colored impurities. This is exacerbated by heat and light.
-
High-Molecular-Weight Byproducts: These are often colored and can be carried over during distillation if the temperature is too high.
-
Thermal Decomposition: At elevated temperatures, benzaldehydes can decompose to form colored products[1][2].
Troubleshooting Steps:
-
Activated Carbon Treatment: Before distillation, dissolving the crude aldehyde in a non-polar solvent like hexane and stirring with a small amount of activated carbon can help adsorb colored impurities.
-
Column Chromatography: If distillation does not remove the color, column chromatography over silica gel is highly effective.
-
Proper Storage: After purification, store the aldehyde under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (2-8°C) to prevent re-oxidation.
Q2: I performed a fractional distillation, but the purity of my this compound did not improve significantly. What went wrong?
A2: This is a common problem, especially when dealing with isomeric impurities like 4-tert-butylbenzaldehyde, which has a very similar boiling point.
Troubleshooting Steps:
-
Check Your Vacuum: Ensure you are achieving a stable and sufficiently low vacuum. A deeper vacuum will lower the boiling point and can improve the separation efficiency.
-
Use a More Efficient Column: A longer fractionating column or one with a more efficient packing material (like Vigreux indentations or structured packing) provides more theoretical plates and better separation.
-
Control the Distillation Rate: A slow and steady distillation rate (1-2 drops per second) is crucial for achieving good separation. Rushing the distillation will lead to co-distillation of impurities.
-
Consider an Alternative Method: If isomeric purity is the main issue, column chromatography may be a more suitable technique.
Q3: I am seeing a drop in yield after distillation. What are the likely causes?
A3: Loss of material during distillation can be attributed to several factors:
-
Thermal Decomposition: As mentioned, aldehydes can be sensitive to heat. Prolonged heating, even under vacuum, can lead to decomposition[1][2][3][4][5].
-
Mechanical Losses: Material can be lost on the walls of the distillation flask and column.
-
Incomplete Condensation: If your condenser is not efficient enough, some of the product vapor may be lost.
-
Azeotrope Formation: While less common for this specific compound, the formation of an azeotrope with a solvent or impurity can affect the distillation.
Troubleshooting Steps:
-
Minimize Heating Time: Ensure the distillation is performed as quickly as possible without sacrificing separation efficiency.
-
Use an Appropriate Flask Size: The distillation flask should not be more than two-thirds full.
-
Ensure Efficient Condensation: Check that the cooling water flow in your condenser is adequate.
-
Pre-treat to Remove Water: If water is present, it can interfere with the distillation. Drying the crude product with a drying agent like anhydrous magnesium sulfate before distillation can be beneficial.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the key purification techniques.
Protocol 1: Fractional Vacuum Distillation
This method is ideal for purifying several grams to kilograms of crude this compound.
Workflow Diagram:
Caption: Fractional Vacuum Distillation Workflow.
Methodology:
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all glass joints are properly sealed with vacuum grease.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
-
Procedure:
-
Charge the round-bottom flask with the crude this compound (do not fill more than two-thirds full).
-
Add a few boiling chips or a magnetic stir bar.
-
Begin stirring and slowly apply vacuum.
-
Once a stable vacuum is achieved (e.g., 10-20 mmHg), begin to gently heat the flask using a heating mantle.
-
Observe the temperature at the distillation head. Collect any low-boiling impurities (the "forerun") in a separate receiving flask.
-
When the temperature stabilizes at the boiling point of this compound (approx. 140-150 °C at atmospheric pressure, lower under vacuum), switch to a clean receiving flask to collect the main fraction.
-
Continue collecting the main fraction as long as the temperature remains stable.
-
If the temperature begins to drop or rise significantly, stop the distillation. The material remaining in the distillation flask is the high-boiling residue.
-
-
Purity Analysis:
-
Analyze the collected main fraction by GC-MS or NMR to confirm its purity.
-
Protocol 2: Flash Column Chromatography
This method is ideal for smaller scale purifications where high purity is required, especially for removing isomers.
Workflow Diagram:
Caption: Flash Column Chromatography Workflow.
Methodology:
-
Preparation:
-
Choose an appropriate solvent system by running thin-layer chromatography (TLC) on the crude material. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of ~0.3 for the desired product.
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pack a chromatography column with the silica gel slurry.
-
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully load the sample onto the top of the silica gel column.
-
Begin eluting with the chosen solvent system, starting with a low polarity (e.g., 98:2 hexane:ethyl acetate) and gradually increasing the polarity if necessary.
-
Collect fractions in test tubes.
-
Monitor the elution of the product by TLC.
-
Combine the fractions containing the pure product.
-
-
Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Protocol 3: Purification via Bisulfite Adduct Formation
This chemical method is highly selective for aldehydes and can be used to achieve very high purity.
Workflow Diagram:
Caption: Bisulfite Adduct Purification Workflow.
Methodology:
-
Adduct Formation:
-
Dissolve the crude this compound in a minimal amount of ethanol.
-
Prepare a saturated aqueous solution of sodium bisulfite.
-
Add the sodium bisulfite solution to the aldehyde solution and stir vigorously. A white precipitate of the bisulfite adduct should form.
-
-
Isolation of Adduct:
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid adduct by vacuum filtration.
-
Wash the adduct with cold ethanol and then diethyl ether to remove any soluble impurities.
-
-
Regeneration of Aldehyde:
-
Suspend the washed adduct in water.
-
Add a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide solution) dropwise while stirring until the adduct dissolves and the aldehyde separates as an oily layer.
-
-
Work-up:
-
Extract the regenerated aldehyde with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation to obtain the purified this compound.
-
References
Troubleshooting common issues in 3-Tert-butylbenzaldehyde reactions
Technical Support Center: 3-Tert-butylbenzaldehyde Reactions
Prepared by the Senior Application Scientist Desk
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during reactions with this versatile aromatic aldehyde. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.
Section 1: Foundational Knowledge & Pre-Reaction Checks
Before troubleshooting a specific reaction, it is crucial to validate the integrity of your starting material and the general reaction setup. The bulky tert-butyl group introduces significant steric hindrance, which can influence reaction kinetics and pathways.
FAQ: Starting Material Purity and Stability
Question: I'm seeing a new spot on the TLC plate of my stored this compound, and the NMR shows a broad singlet around 12 ppm. What is happening?
Answer: This is a classic issue with aldehydes. This compound is susceptible to aerobic oxidation, converting it to 3-tert-butylbenzoic acid.[1] This process is accelerated by exposure to air and light.[2] The new, more polar spot on the TLC is the carboxylic acid, and the broad singlet in the ¹H NMR is characteristic of a carboxylic acid proton.
Protocol 1: Purification of this compound
-
Dissolution: Dissolve the aldehyde in a suitable organic solvent like diethyl ether or dichloromethane.
-
Bicarbonate Wash: Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution. The basic solution will deprotonate the acidic 3-tert-butylbenzoic acid, pulling it into the aqueous layer as its sodium salt.[1]
-
Separation: Separate the organic layer.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter and remove the solvent under reduced pressure.
-
Storage: For long-term stability, store the purified aldehyde under an inert atmosphere (Nitrogen or Argon) at 2-8°C, protected from light.[3]
General Troubleshooting Workflow
Before diving into reaction-specific issues, follow this general diagnostic workflow.
Caption: General Troubleshooting Workflow.
Section 2: Troubleshooting Specific Reactions
This section provides detailed Q&A guides for common synthetic transformations involving this compound.
Oxidation to 3-tert-butylbenzoic Acid
Question: My oxidation reaction is giving a low yield of 3-tert-butylbenzoic acid, and I'm recovering a significant amount of starting material.
Answer: Probable Cause: Incomplete oxidation is a frequent issue, often stemming from insufficient oxidant strength, inadequate reaction time, or poor phase mixing in heterogeneous reactions.[4] While strong oxidants like potassium permanganate (KMnO₄) are effective, their reactivity must be properly managed.[5]
Recommended Solutions & Protocol:
-
Increase Reaction Time/Temperature: Gently refluxing the reaction for a longer duration can often drive it to completion. Monitor the reaction by TLC until the starting aldehyde spot disappears.
-
Ensure Sufficient Oxidant: Stoichiometrically, the oxidation of an aldehyde to a carboxylic acid requires a specific ratio of oxidant. For KMnO₄, the stoichiometry is 3 moles of aldehyde to 2 moles of permanganate.[5] Using a slight excess of the oxidant can be beneficial.
-
Phase-Transfer Catalysis (for heterogeneous reactions): If using an aqueous oxidant (like KMnO₄) with the aldehyde in an organic solvent, the reaction can be slow due to phase separation. A phase-transfer catalyst (PTC) like a quaternary ammonium salt can shuttle the oxidant into the organic phase, dramatically increasing the reaction rate and yield.[5]
Protocol 2: PTC Oxidation of this compound
-
Setup: In a round-bottom flask, dissolve this compound in a non-polar solvent like toluene.
-
Catalyst Addition: Add a catalytic amount (1-5 mol%) of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB).
-
Oxidant Addition: Slowly add an aqueous solution of potassium permanganate while stirring vigorously. An exothermic reaction may occur; control the temperature with an ice bath if necessary.
-
Reaction: Stir at room temperature or with gentle heating until the purple color of the permanganate disappears.
-
Workup: Quench the reaction, remove the manganese dioxide (MnO₂) by filtration, and then proceed with an acidic workup to protonate the benzoate and precipitate the 3-tert-butylbenzoic acid.
-
Purification: The crude product can be purified by recrystallization.[4]
| Oxidizing System | Typical Conditions | Common Issues |
| KMnO₄ / Water | Heat/Reflux | Heterogeneous, can be slow without PTC.[5] |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to RT | Uses toxic Chromium(VI). |
| tert-Butyl Hydroperoxide | Catalytic metal salts | Can be slow, requires catalyst optimization.[6] |
Caption: Comparison of Common Oxidation Systems.
Grignard Reactions
Question: I am attempting to react this compound with a Grignard reagent, but the reaction is sluggish and I recover most of my starting material.
Answer: Probable Cause: This is a multi-faceted problem common to Grignard reactions.[7]
-
Inactive Grignard Reagent: The most common cause is moisture. Grignard reagents are extremely strong bases and will be quenched by any protic source, including trace water in the solvent, glassware, or even the aldehyde starting material.
-
Steric Hindrance: The bulky tert-butyl group on the benzaldehyde, combined with a bulky Grignard reagent (e.g., tert-butylmagnesium chloride), can significantly slow down the rate of nucleophilic attack on the carbonyl carbon.[8]
-
Poor Reagent Formation: The initial formation of the Grignard reagent from magnesium turnings and an alkyl halide may have failed.
Recommended Solutions & Protocol:
-
Rigorous Anhydrous Technique: Dry all glassware in an oven overnight. Use freshly distilled, anhydrous solvents (e.g., diethyl ether, THF). Ensure the this compound is dry.
-
Confirm Grignard Formation: Before adding the aldehyde, you can titrate the Grignard reagent to determine its concentration. A simpler qualitative test is to take a small aliquot, quench it with I₂, and observe the color change.
-
Optimize Addition: Add the aldehyde solution dropwise to the Grignard reagent at 0°C to control the exothermic reaction. After addition, allow the mixture to warm to room temperature and stir for several hours or overnight to overcome steric hindrance.[9]
Protocol 3: Grignard Reaction with this compound
-
Setup: Assemble an oven-dried, three-neck flask with a condenser, dropping funnel, and nitrogen/argon inlet. Add magnesium turnings to the flask.
-
Reagent Formation: Add a solution of the alkyl halide in anhydrous ether to the dropping funnel. Add a small portion to the magnesium. If the reaction doesn't start (indicated by bubbling/cloudiness), add a crystal of iodine or gently warm the flask. Once initiated, add the remaining halide solution dropwise to maintain a gentle reflux.
-
Aldehyde Addition: After the Grignard reagent has formed, cool the flask to 0°C in an ice bath. Add a solution of purified this compound in anhydrous ether dropwise via the dropping funnel.
-
Reaction: Stir at 0°C for 30 minutes, then warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Workup: Cool the reaction to 0°C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction & Purification: Extract the product with ether, wash the organic layers, dry, and purify the resulting secondary alcohol by column chromatography or distillation.[10]
Wittig Reactions
Question: My Wittig reaction with this compound is giving a very low yield of the desired alkene.
Answer: Probable Cause:
-
Inefficient Ylide Formation: The phosphonium ylide (the Wittig reagent) may not be forming efficiently. This can be due to a weak base, insufficient deprotonation time, or moisture.[11]
-
Ylide Instability: Some ylides, particularly non-stabilized ones, can be unstable and decompose before reacting with the aldehyde.[12]
-
Steric Hindrance: While the aldehyde carbonyl is reactive, the steric bulk of the tert-butyl group can hinder the approach of a very bulky phosphonium ylide.[12]
Recommended Solutions & Protocol:
-
Choice of Base: For non-stabilized ylides (from simple alkyl halides), a very strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) is required.[11][13] For stabilized ylides (e.g., those with an adjacent ester group), a weaker base like potassium tert-butoxide (KOtBu) is often sufficient.[13]
-
Reverse Addition: If the ylide is suspected to be unstable, its decomposition can be minimized by generating it in the presence of the aldehyde. This can be achieved by adding the base to a mixture of the phosphonium salt and this compound.[14]
-
Consider Horner-Wadsworth-Emmons (HWE): The HWE reaction, which uses a phosphonate ester instead of a phosphonium salt, is often a superior alternative for sterically hindered aldehydes or when ketones fail to react.[12] HWE reagents are more nucleophilic and the water-soluble phosphate byproduct simplifies purification.
Caption: Troubleshooting Logic for Wittig Reactions.
Aldol Condensation
Question: I am performing a crossed aldol condensation between this compound and a ketone (e.g., acetone), but the yield of the α,β-unsaturated product is low.
Answer: Probable Cause:
-
Unfavorable Equilibrium: The initial aldol addition step is often reversible. To drive the reaction towards the final condensed product, the subsequent dehydration (elimination of water) must be favored.[15]
-
Self-Condensation of Partner: While this compound cannot self-condense (it has no α-hydrogens), the enolizable ketone partner can react with itself, consuming material and complicating the product mixture.[16]
-
Incorrect Stoichiometry/Order of Addition: Using an incorrect ratio of reactants can promote unwanted side reactions.
Recommended Solutions & Protocol:
-
Promote Dehydration: The elimination of water is often promoted by heat. Running the reaction at reflux can favor the formation of the conjugated α,β-unsaturated product.[15]
-
Control Self-Condensation: To minimize the self-condensation of the ketone, use the aldehyde as the limiting reagent and add it slowly to a mixture of the ketone and the base. This ensures that the enolate formed from the ketone is more likely to encounter the more electrophilic aldehyde.[16]
-
Reaction Conditions: The reaction is typically base-catalyzed (e.g., NaOH or KOH in ethanol/water). The conditions should be optimized to favor the crossed condensation over side reactions.[17]
Protocol 4: Claisen-Schmidt Condensation
-
Setup: In a flask, dissolve the enolizable ketone (e.g., acetone, in excess) in ethanol. Add an aqueous solution of sodium hydroxide.
-
Aldehyde Addition: Cool the mixture in an ice bath and slowly add this compound dropwise with vigorous stirring.
-
Reaction: After addition, remove the ice bath and stir the reaction at room temperature. The formation of a precipitate often indicates product formation. The reaction may require several hours to overnight for completion.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water to remove the base, followed by a cold, non-polar solvent (like hexanes) to remove unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound CAS#: 23039-28-3 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. research-advances.org [research-advances.org]
- 6. researchgate.net [researchgate.net]
- 7. Grignard Reaction Practice Problems | Test Your Skills with Real Questions [pearson.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. One moment, please... [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 14. reddit.com [reddit.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. scribd.com [scribd.com]
- 17. magritek.com [magritek.com]
Technical Support Center: Optimizing Catalyst Loading for Toluene Alkylation with Tert-Butyl Alcohol
Welcome to the technical support center for the tert-butyl alcohol alkylation of toluene. This guide is designed for researchers and scientists engaged in developing and optimizing this crucial Friedel-Crafts reaction, a cornerstone for producing intermediates like 4-tert-butyltoluene (PTBT). Here, we address common experimental challenges through a detailed troubleshooting guide and a comprehensive FAQ section, grounded in established scientific principles and field-proven insights.
Troubleshooting Guide: Common Experimental Issues
This section directly addresses specific problems you might encounter during your experiments. Each issue is broken down into potential causes and actionable solutions, explaining the causality behind each recommendation.
Issue 1: Low Toluene Conversion
You've set up your reaction, but the conversion of toluene is significantly lower than expected.
Potential Causes & Recommended Solutions
-
Insufficient Catalyst Activity/Loading: The number of available active sites is a primary driver of reaction rate. If the catalyst loading is too low, the reaction will proceed slowly, resulting in low conversion within a given timeframe.
-
Solution: Systematically increase the catalyst loading in increments (e.g., from 5 wt% to 15 wt% relative to toluene) while keeping other parameters constant. Monitor the conversion at each step. The goal is to find a point where conversion plateaus, indicating that another factor (like mass transfer) has become the limiting step. Studies on various zeolite catalysts demonstrate a direct correlation between the amount of acid sites and catalytic activity.[1][2]
-
-
Sub-Optimal Reaction Temperature: Alkylation reactions are temperature-sensitive. A temperature that is too low will result in slow reaction kinetics, while an excessively high temperature can lead to side reactions or catalyst deactivation.
-
Solution: Optimize the reaction temperature. For many zeolite catalysts like Hβ or HMCM-22, the optimal range is often between 160-200°C (433-473 K).[1][2][3] Start with a reported optimal temperature, such as 180°C, and perform a temperature screen (e.g., ± 20°C) to find the sweet spot for your specific catalyst system.
-
-
Catalyst Deactivation: The catalyst's active sites may be poisoned or blocked. Water, a byproduct of the reaction between tert-butyl alcohol and Brønsted acid sites, can inhibit catalyst activity. Coking, where heavy hydrocarbons deposit on the catalyst surface, is also a common issue, especially at higher temperatures.
-
Solution: Ensure all reactants and the reactor system are thoroughly dried before the reaction. Implementing a pre-reaction catalyst activation step (e.g., heating under an inert gas flow) is critical. If coking is suspected, consider lowering the reaction temperature or increasing the toluene to tert-butyl alcohol molar ratio to reduce the concentration of the alkylating agent.[4]
-
Issue 2: Poor Selectivity towards 4-tert-butyltoluene (PTBT)
Your toluene conversion is acceptable, but the primary product is not the desired para-isomer (PTBT). Instead, you are observing high levels of the meta-isomer (MTBT) or other byproducts.
Potential Causes & Recommended Solutions
-
Inappropriate Catalyst Pore Structure: The selectivity to PTBT is heavily influenced by the catalyst's pore structure, a principle known as shape-selective catalysis. Catalysts with large pores, like HY zeolite, may allow for the formation and diffusion of bulkier isomers and facilitate the isomerization of the desired PTBT to the thermodynamically more stable MTBT.[3][5]
-
Solution: Select a catalyst with an appropriate pore structure that favors the formation of the para-isomer. Zeolites like H-Mordenite or modified Hβ are known to exhibit higher para-selectivity.[5] Modifying a catalyst, for instance by loading it with Fe₂O₃, can narrow the pore channels, making it easier for the smaller kinetic diameter PTBT (0.58 nm) to diffuse out compared to MTBT (0.65 nm).[3]
-
-
Excessive Strong Acid Sites: A high concentration of strong Brønsted acid sites on the catalyst surface can promote the isomerization of the kinetically favored PTBT product into the thermodynamically stable MTBT.[3]
-
Solution: Choose a catalyst with a moderate acidity or modify your existing catalyst to reduce the number of strong acid sites. Zeolite HMCM-22, which has a lower ratio of Brønsted to Lewis acids, has shown high para-selectivity.[1] Alternatively, catalyst modification with metal oxides like MgO or Ce₂O₃ can neutralize surface strong acid sites, thereby suppressing the isomerization side reaction and increasing PTBT selectivity.[6][7]
-
-
High Reaction Temperature: Higher temperatures can provide the activation energy needed to overcome the barrier for isomerization of PTBT to MTBT, thus decreasing para-selectivity.[4][8]
-
Solution: As with low conversion, perform a temperature optimization study. You may find that a slightly lower temperature sacrifices some conversion but significantly boosts the selectivity to the desired PTBT product. A maximum in PTBT selectivity is often observed in the 140–160°C (413–433 K) range for some systems.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading and reactant molar ratio for this reaction?
A good starting point for many solid acid catalysts is a catalyst loading of 5-10% by weight relative to the limiting reactant (typically toluene). For the reactant ratio, a molar excess of toluene to tert-butyl alcohol is recommended to maximize alcohol conversion and suppress side reactions like alcohol oligomerization. A common starting molar ratio is 6:1 of toluene to tert-butyl alcohol.[1][2]
Q2: How does catalyst loading mechanistically affect conversion and selectivity?
Increasing catalyst loading directly increases the total number of available active sites for the reaction, which generally leads to a higher rate of toluene conversion. However, beyond a certain point, the reaction may become limited by mass transfer (the rate at which reactants can diffuse to the catalyst surface). At very high loadings, you may not see a proportional increase in conversion. Selectivity is less directly affected by loading, but an optimal loading ensures the reaction proceeds efficiently without excessive heat generation that could favor isomerization to unwanted byproducts.
Q3: Which type of catalyst is best for this alkylation?
Zeolites are the most extensively studied and effective catalysts for this reaction due to their strong acidity and shape-selective properties. The choice depends on the desired outcome:
-
For High Activity: Zeolite Beta (Hβ) often exhibits the highest toluene conversion due to its 3D 12-ring channel system and strong acidity.[5][8]
-
For High Para-Selectivity: H-Mordenite and modified zeolites (e.g., Fe₂O₃/Hβ, La₂O₃/HY) are excellent choices.[2][3][5] Their pore structures create a constrained environment that favors the formation of the less bulky para-isomer.
Q4: How can I monitor the progress of my reaction?
The most common method is Gas Chromatography (GC). At set time intervals, a small aliquot of the reaction mixture is withdrawn, filtered to remove the catalyst, and injected into a GC equipped with a Flame Ionization Detector (FID). This allows for the quantification of toluene, tert-butyl alcohol, and the various tert-butyltoluene isomers (para, meta).[9]
Data Presentation & Protocols
Table 1: Effect of Zeolite Type on Toluene Conversion and PTBT Selectivity
| Catalyst Type | Toluene Conversion (%) | PTBT Selectivity (%) | Key Structural Feature | Reference |
| Hβ (Beta) | 58.4 | 67.3 | 3D 12-ring channel system | [3] |
| HMCM-22 | High Activity | High Para-selectivity | High total acidity, low B/L acid ratio | [1] |
| H-Mordenite | 32.7 | > Hβ | Shape-selective channel structure | [5] |
| Fe₂O₃ (20%)/Hβ | 54.7 | 81.5 | Narrowed pores, fewer strong acid sites | [3] |
Experimental Workflow Diagram
This diagram outlines the logical flow of an optimization experiment.
Caption: General workflow for catalyst screening and reaction optimization.
Troubleshooting Logic Diagram: Low PTBT Selectivity
Caption: Diagnostic flowchart for addressing poor PTBT selectivity.
Standard Operating Protocol: Liquid-Phase Alkylation
This protocol describes a typical batch reaction for screening catalyst loading.
-
Catalyst Activation:
-
Place the required amount of zeolite catalyst (e.g., Hβ) in a ceramic crucible.
-
Calcine the catalyst in a muffle furnace at 500°C for 4 hours under a flow of dry air to remove moisture and any adsorbed organic species.
-
Allow the catalyst to cool to room temperature in a desiccator before use.
-
-
Reactor Assembly:
-
Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen inlet.
-
Ensure all glassware is oven-dried and assembled while hot under a positive pressure of nitrogen to maintain an inert atmosphere.
-
-
Reaction Execution:
-
Charge the flask with toluene (e.g., 60 mmol) and the desired amount of activated catalyst (e.g., starting with 0.5 g).
-
Begin stirring and heat the mixture to the target reaction temperature (e.g., 180°C) using an oil bath.[7]
-
Once the temperature has stabilized, add tert-butyl alcohol (e.g., 10 mmol) dropwise via a syringe.
-
Start the timer (t=0) after the addition of the alcohol is complete.
-
-
Sampling and Analysis:
-
At predetermined time points (e.g., 1, 2, 4, 6 hours), withdraw approximately 0.2 mL of the reaction mixture using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter to remove the catalyst and quench the reaction.
-
Analyze the filtrate by Gas Chromatography (GC) to determine the concentrations of reactants and products.
-
-
Calculations:
-
Toluene Conversion (%): [(Initial Moles of Toluene - Final Moles of Toluene) / Initial Moles of Toluene] * 100
-
PTBT Selectivity (%): [Moles of PTBT Formed / (Moles of PTBT Formed + Moles of MTBT Formed)] * 100
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Friedel–Crafts alkylation of toluene with tert-butyl alcohol over Fe2O3-modified Hβ - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. ias.ac.in [ias.ac.in]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Bot Verification [rasayanjournal.co.in]
Technical Support Center: Enhancing the Selectivity of 4-tert-Butylbenzaldehyde Production
Welcome to the Technical Support Center for the synthesis of 4-tert-butylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and enhance the selectivity of this crucial intermediate. Here, we will delve into common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to support your experimental success.
I. Overview: The Challenge of Selectivity
4-tert-butylbenzaldehyde is a significant intermediate in the production of various fine chemicals, including fragrances and pharmaceuticals.[1][2][3] The primary challenge in its synthesis lies in achieving high selectivity, as the oxidation of the starting material, 4-tert-butyltoluene, can lead to the formation of several byproducts, most notably 4-tert-butylbenzoic acid. This over-oxidation diminishes the yield of the desired aldehyde and complicates the purification process. This guide will explore various synthetic methodologies and provide actionable insights to maximize the yield and purity of 4-tert-butylbenzaldehyde.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 4-tert-butylbenzaldehyde, offering explanations and step-by-step solutions.
Issue 1: Low Yield of 4-tert-Butylbenzaldehyde and Significant Formation of 4-tert-Butylbenzoic Acid
Question: My reaction is producing a low yield of 4-tert-butylbenzaldehyde, and I'm observing a significant amount of the corresponding carboxylic acid. What are the likely causes, and how can I mitigate this?
Answer: The formation of 4-tert-butylbenzoic acid is a classic example of over-oxidation. Aldehydes are inherently susceptible to further oxidation to carboxylic acids, especially in the presence of strong oxidizing agents and water.[4][5][6]
Causality and Mitigation Strategies:
-
Oxidant Choice and Stoichiometry: The choice and amount of oxidizing agent are critical. Strong oxidants like potassium permanganate (KMnO₄) can readily oxidize the aldehyde to the carboxylic acid.[6][7] Consider using milder or more selective oxidizing agents.
-
Recommended Action: Employ selective oxidation methods. For instance, the use of Co-Mn-Br catalysts with O₂ as the oxidant has shown high selectivity for the aldehyde.[1] Another approach is the use of hydrogen peroxide with a cobalt(II) acetate and bromide ion catalyst system in acetic acid, which can achieve high selectivity for the aldehyde.[2][] Precise control of the oxidant-to-substrate molar ratio is crucial to avoid excess oxidant that can drive the reaction towards the carboxylic acid.
-
-
Reaction Conditions (Temperature and Time): Elevated temperatures and prolonged reaction times can promote over-oxidation.
-
Recommended Action:
-
Optimize Temperature: Start with a lower reaction temperature and gradually increase it while monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Monitor Reaction Time: Track the consumption of the starting material and the formation of the aldehyde and carboxylic acid over time. Quench the reaction once the optimal yield of the aldehyde is achieved to prevent its subsequent oxidation.
-
-
-
Presence of Water: Water can facilitate the formation of a gem-diol intermediate from the aldehyde, which is then readily oxidized to the carboxylic acid.[4][5]
-
Recommended Action: Conduct the reaction under anhydrous conditions whenever possible. Use dry solvents and ensure all glassware is thoroughly dried before use.
-
Experimental Protocol: Selective Oxidation using Co(OAc)₂/NaBr with H₂O₂
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-tert-butyltoluene (1 equivalent) in glacial acetic acid.
-
Catalyst Addition: Add cobalt(II) acetate (Co(OAc)₂, catalytic amount) and sodium bromide (NaBr, catalytic amount).
-
Oxidant Addition: Slowly add hydrogen peroxide (H₂O₂, ~1.2 equivalents) dropwise to the stirred solution at a controlled temperature (e.g., 40-50°C).
-
Monitoring: Monitor the reaction progress by GC analysis of aliquots taken at regular intervals.
-
Workup: Once the desired conversion and selectivity are reached, cool the reaction mixture, and quench any excess peroxide. Extract the product with a suitable organic solvent, wash with a saturated sodium bicarbonate solution to remove acetic acid and any 4-tert-butylbenzoic acid, followed by a water wash. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation.
Issue 2: Presence of Unreacted 4-tert-Butyltoluene
Question: My final product contains a significant amount of unreacted 4-tert-butyltoluene. How can I improve the conversion rate?
Answer: Incomplete conversion can stem from several factors, including insufficient catalyst activity, suboptimal reaction conditions, or mass transfer limitations.
Causality and Mitigation Strategies:
-
Catalyst Activity: The catalyst may be deactivated or used in an insufficient amount.
-
Recommended Action:
-
Catalyst Loading: Experiment with increasing the catalyst loading. For cobalt-based catalysts, the concentration of both the cobalt salt and the bromide source can influence the reaction rate.[9]
-
Catalyst Choice: The choice of catalyst support and the oxidation state of the metal can significantly impact activity. For example, cobalt oxides supported on materials with specific morphologies have shown enhanced catalytic activity in toluene oxidation.[10][11][12]
-
-
-
Reaction Temperature: The reaction may be running at too low a temperature, resulting in slow kinetics.
-
Recommended Action: Gradually increase the reaction temperature in small increments (e.g., 5-10°C) and monitor the effect on the conversion rate. Be mindful that higher temperatures can also lead to increased byproduct formation.
-
-
Mass Transfer Limitations (for heterogeneous catalysis or biphasic reactions): Inefficient mixing can limit the contact between the reactants and the catalyst.
Issue 3: Formation of Halogenated Byproducts
Question: I'm using a halogen-based oxidation system and observing chlorinated or brominated byproducts in my product. How can I avoid these?
Answer: Halogenated byproducts, such as 4-tert-butylbenzyl bromide, can form when using halogen-containing reagents, especially under radical reaction conditions.[][14][15]
Causality and Mitigation Strategies:
-
Reaction Pathway: In some systems, the reaction proceeds through a radical bromination followed by hydrolysis.[14][15] Controlling the extent of bromination is key.
-
Recommended Action:
-
Stoichiometry Control: Carefully control the stoichiometry of the halogenating agent.
-
Alternative Methods: If possible, switch to a halogen-free oxidation system. Oxygen/air-based oxidation or electrochemical methods can be viable alternatives.[1]
-
-
III. Frequently Asked Questions (FAQs)
Q1: What are the most common industrial methods for synthesizing 4-tert-butylbenzaldehyde with high selectivity?
A1: Several methods are employed for the synthesis of 4-tert-butylbenzaldehyde, each with its own advantages and challenges regarding selectivity:
-
Liquid Phase Air/Oxygen Oxidation: This is a widely used method due to the low cost of the oxidant.[1] It typically employs a catalyst system, often based on cobalt and manganese salts with a bromide promoter, in a solvent like acetic acid.[1] Achieving high selectivity requires careful control of reaction parameters to prevent over-oxidation.
-
Electrochemical Oxidation: This method offers a high degree of control and can be very selective.[1][16] The electrochemical oxidation of 4-tert-butyltoluene can yield 4-tert-butylbenzaldehyde, and in some cases, its acetal, which is less prone to over-oxidation.[17][18] Industrial-scale electrochemical synthesis of 4-tert-butylbenzaldehyde has been successfully implemented.[16]
-
Chemical Oxidation: This involves the use of stoichiometric oxidants like manganese dioxide (MnO₂).[1] While this method can provide high yields and purity, it generates significant inorganic waste.[1]
-
Halogenation followed by Hydrolysis: This two-step process involves the radical halogenation of 4-tert-butyltoluene to form the corresponding benzyl halide, which is then hydrolyzed to the aldehyde.[14][15] This method can be effective but may introduce halogenated impurities.[1]
Q2: How does the choice of catalyst influence the selectivity of 4-tert-butylbenzaldehyde synthesis?
A2: The catalyst plays a pivotal role in directing the reaction towards the desired aldehyde and minimizing byproduct formation.
-
Cobalt-Based Catalysts: Cobalt catalysts, often in combination with manganese and bromide, are effective for the aerobic oxidation of 4-tert-butyltoluene.[1][9] The cobalt species cycles between its +2 and +3 oxidation states to facilitate the radical chain reaction. The specific ligands and counter-ions can influence the catalyst's activity and selectivity.
-
Supported Catalysts: Supporting the catalyst on a high-surface-area material can enhance its activity and stability. For example, cobalt supported on zeolites or other metal oxides has been investigated for the selective oxidation of 4-tert-butyltoluene.[10][11][19] The nature of the support can influence the catalyst's electronic properties and, consequently, its performance.[10][11]
Q3: What is the mechanistic role of bromide in cobalt-catalyzed oxidations?
A3: In cobalt-catalyzed aerobic oxidations of alkylaromatics, bromide ions act as a promoter. The proposed mechanism involves the oxidation of Co(II) to Co(III) by the oxidant. Co(III) then abstracts a hydrogen atom from the benzylic position of 4-tert-butyltoluene to form a benzyl radical. The bromide ion is believed to facilitate the regeneration of the active Co(III) species and can also participate in the radical chain process, leading to the formation of the aldehyde.
Q4: How can I effectively purify crude 4-tert-butylbenzaldehyde?
A4: The purification of 4-tert-butylbenzaldehyde typically involves a multi-step process to remove unreacted starting material, byproducts, and the catalyst.
-
Neutralization and Washing: The crude reaction mixture is often first washed with an aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate) to remove acidic components like 4-tert-butylbenzoic acid and the acidic solvent if used. This is followed by washing with water to remove any remaining salts.
-
Drying: The organic layer is then dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Vacuum Distillation: The most common and effective method for purifying 4-tert-butylbenzaldehyde is fractional distillation under reduced pressure.[20] This separates the product from less volatile impurities and unreacted starting material.
-
Bisulfite Adduct Formation: For very high purity, a chemical purification method involving the formation of a solid bisulfite adduct can be used. The aldehyde reacts with sodium bisulfite to form a solid adduct, which can be filtered off, washed, and then decomposed back to the pure aldehyde by treatment with an acid or base.[21]
IV. Data and Diagrams
Table 1: Comparison of Different Synthetic Methods for 4-tert-Butylbenzaldehyde
| Method | Oxidant | Catalyst/Reagent | Typical Selectivity (%) | Advantages | Disadvantages |
| Liquid Phase Air Oxidation [1] | O₂/Air | Co-Mn-Br | 80-90 | Inexpensive oxidant, suitable for large-scale production. | Requires high temperature and pressure, risk of over-oxidation. |
| Electrochemical Oxidation [16][17] | Electricity | - | >85 | High selectivity, mild conditions, environmentally friendly. | Requires specialized equipment, conductivity of the medium can be an issue. |
| Chemical Oxidation [1] | MnO₂ | H₂SO₄ | >90 | High yield and purity, simple procedure. | Stoichiometric waste (MnSO₄), equipment corrosion. |
| Halogenation-Hydrolysis [14][15] | Br₂ | Radical Initiator | ~95 (bromination) | Mature technology. | Multi-step process, potential for halogenated impurities, corrosive reagents. |
Diagrams
Workflow for Optimizing Selectivity
Caption: Troubleshooting workflow for low selectivity.
Reaction Pathway: Oxidation of 4-tert-Butyltoluene
Caption: Oxidation pathway and selectivity challenge.
V. References
-
4-tert-Butylbenzaldehyde - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2025). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from --INVALID-LINK--
-
Guidechem. (n.d.). How to prepare 4-tert-Butylbenzaldehyde?. Retrieved from --INVALID-LINK--
-
Ashenhurst, J. (2015). Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for 4-Butoxybenzaldehyde Derivatives. Retrieved from --INVALID-LINK--
-
OpenStax. (2023). 19.3 Oxidation of Aldehydes and Ketones. In Organic Chemistry. Retrieved from --INVALID-LINK--
-
Chemistry Steps. (n.d.). Aldehydes and Ketones to Carboxylic Acids. Retrieved from --INVALID-LINK--
-
University of Calgary. (n.d.). Ch17: Oxidation of CHO to COOH. Retrieved from --INVALID-LINK--
-
Patsnap. (n.d.). Method for synthesizing 4-tert-butyl benzaldehyde. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Catalytic oxidation of 4-tert-butyltoluene to 4-tert-butylbenzaldehyde over cobalt modified APO-5 zeolite. Retrieved from --INVALID-LINK--
-
Li, S., et al. (2024). Morphology dependence of Nb2O5-supported cobalt oxide in catalytic toluene oxidation. Catalysis Science & Technology. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Morphology dependence of Nb2O5-supported cobalt oxide in catalytic toluene oxidation. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Co3O4 Catalysts for Complete Toluene Oxidation: Review including Meta-Analysis of Catalyst Activity Data. Retrieved from --INVALID-LINK--
-
Otto Chemie Pvt. Ltd. (n.d.). 4-tert-Butylbenzaldehyde, 97%. Retrieved from --INVALID-LINK--
-
Vapourtec. (n.d.). Direct electrochemical oxidation of 4- tert-butyltoluene. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Preparation of 4-tert.-butylbenzaldehyde. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Process for the preparation of 4-tert-butylbenzaldehyde. Retrieved from --INVALID-LINK--
-
European Patent Office. (n.d.). Process for the preparation of 4-tert-butylbenzaldehyde. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 4-tert-Butylbenzaldehyde. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis and application of supported cobalt catalyst for selective oxidation of cyclohexane and toluene. Retrieved from --INVALID-LINK--
-
GLAD. (n.d.). 4-tert-butylbenzaldehyde production, UPR, ecoinvent 3.6, Consequential. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). liquid phase oxidation of toluene using cobalt octoate catalyst. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Study on the Liquid Phase Oxidation of p-Tert-butyltoluene Over Ni/NaY. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Anodic oxidation of 4-t-butyltoluene to 4-t-butylbenzaldehyde dimethyl acetal: optimisation and scale-up. Retrieved from --INVALID-LINK--
-
LIQUID PHASE OXIDATION OF para-tert-BUTYL TOLUENE. (n.d.). Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 4-tert-Butylbenzaldehyde 97 939-97-9. Retrieved from --INVALID-LINK--
-
BOC Sciences. (n.d.). CAS 939-97-9 4-tert-Butylbenzaldehyde. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Process for the preparation of 4-tert. butylbenzaldehydes. Retrieved from --INVALID-LINK--
-
OperaChem. (2023). Phase transfer catalysis (PTC). Retrieved from --INVALID-LINK--
-
PrepChem.com. (n.d.). Synthesis of 4-tert.-butylbenzaldehyde. Retrieved from --INVALID-LINK--
-
OUCI. (n.d.). Catalytic oxidation of 4-tert-butyltoluene to 4-tert-butylbenzaldehyde over cobalt modified APO-5 zeolite. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from --INVALID-LINK--
-
Tokyo Chemical Industry Co., Ltd. (n.d.). 4-tert-Butylbenzaldehyde 939-97-9. Retrieved from --INVALID-LINK--
References
- 1. Page loading... [wap.guidechem.com]
- 2. Manufacturers of 4-tert-Butylbenzaldehyde, 97%, CAS 939-97-9, B 2810, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 3. 4-tert-Butylbenzaldehyde | 939-97-9 [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 19.3 Oxidation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 7. Aldehydes and Ketones to Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. Morphology dependence of Nb2O5-supported cobalt oxide in catalytic toluene oxidation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. Morphology dependence of Nb2O5-supported cobalt oxide in catalytic toluene oxidation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 14. EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde - Google Patents [patents.google.com]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 16. 4-tert-Butylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 17. vapourtec.com [vapourtec.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. US4298438A - Preparation of 4-tert.-butylbenzaldehyde - Google Patents [patents.google.com]
- 21. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 4-tert-Butylbenzaldehyde: An Evaluation of Industrial and Laboratory-Scale Methodologies
Introduction
4-tert-Butylbenzaldehyde is a pivotal organic intermediate, serving as a cornerstone in the synthesis of high-value fine chemicals. Its most prominent application lies in the fragrance industry as the primary precursor to Lilial® (p-tert-butyl-α-methyldihydrocinnamaldehyde), a widely utilized component in perfumes, soaps, and cosmetics for its characteristic lily-of-the-valley scent.[1][2] Beyond fragrances, it is an important building block for pharmaceuticals, dyes, and agricultural chemicals.[3][4][5] The selection of a synthetic route to 4-tert-butylbenzaldehyde is a critical decision in process development, dictated by factors such as yield, purity, scalability, cost-effectiveness, and environmental impact. This guide provides an in-depth comparison of the principal synthetic strategies, offering objective analysis and supporting experimental data to inform researchers, scientists, and drug development professionals in their selection of the most suitable methodology.
Core Synthetic Strategies: A Comparative Overview
The synthesis of 4-tert-butylbenzaldehyde can be broadly categorized into three dominant strategies, each commencing from a different commercially available precursor: the oxidation of 4-tert-butyltoluene, the direct formylation of tert-butylbenzene, or a multi-step pathway involving halogenation of 4-tert-butyltoluene followed by hydrolysis or rearrangement.
Caption: Primary synthetic routes to 4-tert-butylbenzaldehyde.
Method 1: Oxidation of 4-tert-Butyltoluene
The oxidation of the methyl group of 4-tert-butyltoluene is the most direct and industrially significant approach. This strategy can be executed using various oxidizing systems, from classical chemical oxidants to modern catalytic and electrochemical methods.
**A. Chemical Oxidation with Manganese Dioxide (MnO₂) **
This traditional method remains a stalwart in industrial production due to its high efficiency and product quality.[3]
-
Reaction Principle: The process involves the direct oxidation of 4-tert-butyltoluene with a strong oxidant like manganese dioxide in the presence of sulfuric acid.
-
Performance & Causality: This route is characterized by its simplicity and high performance, with yields often exceeding 90% and excellent product purity.[3] The potent oxidizing environment effectively converts the benzylic methyl group to a formyl group. A key advantage, particularly for fragrance applications, is the production of chlorine-free 4-tert-butylbenzaldehyde, ensuring a pure aroma profile.[3]
-
Challenges: The primary drawbacks are environmental and operational. The reaction generates a substantial amount of manganese sulfate (MnSO₄) as a byproduct and the acidic conditions can cause equipment corrosion.[3] However, green chemistry principles are being applied, with electrochemical methods being developed to regenerate the MnO₂ from MnSO₄, thus creating a recyclable process that reduces waste and cost.[3]
B. Catalytic Liquid-Phase Air Oxidation
A more modern and environmentally conscious approach involves using air or pure oxygen as the primary oxidant, facilitated by a transition metal catalyst.
-
Reaction Principle: This method utilizes catalysts, often based on cobalt or manganese salts, to activate molecular oxygen for the selective oxidation of the methyl group.[6][7][8]
-
Performance & Causality: The main appeal of this method is its sustainability; it avoids costly and waste-generating stoichiometric oxidants.[3] However, the development of highly efficient and stable catalysts remains a challenge. For instance, a CoAPO-5 catalyst has been shown to achieve a 15.5% conversion of 4-tert-butyltoluene with 73.4% selectivity towards the desired aldehyde.[6] The reaction often requires high temperatures, which can impact the stability of reactants and products.[3]
-
Challenges: Catalyst maturity, reaction selectivity, and the need for high temperatures are current hurdles to widespread adoption.[3]
C. Electrochemical Oxidation
Electrosynthesis represents a cutting-edge industrial method for producing 4-tert-butylbenzaldehyde.
-
Reaction Principle: This process involves the double anodic oxidation of 4-tert-butyltoluene.
-
Performance & Causality: This method is utilized on a massive industrial scale (>10,000 tons per year) by chemical giants like BASF and Givaudan.[9] It offers a direct conversion pathway with reported yields around 70%.[10] The electric current serves as the "clean" oxidant, obviating the need for chemical reagents.
-
Challenges: The industrial application is not without its difficulties. The process requires extensive treatment of circulating water, and the performance can be sensitive to trace impurities. Furthermore, the long-term stability and cost of electrodes and electrolytic cell separators are significant considerations that can limit broader implementation.[3][10]
Method 2: Formylation of tert-Butylbenzene
This strategy involves the direct introduction of a formyl group (-CHO) onto the tert-butylbenzene ring via electrophilic aromatic substitution. The bulky tert-butyl group is an activating, ortho-para directing substituent, with the reaction strongly favoring substitution at the less sterically hindered para position.[11]
A. Vilsmeier-Haack Reaction
-
Reaction Principle: This reaction employs a "Vilsmeier reagent," an electrophilic chloroiminium salt, formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[12][13][14] The electron-rich tert-butylbenzene attacks the Vilsmeier reagent, and the resulting intermediate is hydrolyzed to yield the aldehyde.[11]
-
Performance & Causality: The Vilsmeier reagent is a relatively weak electrophile, making this reaction most effective for highly activated, electron-rich aromatic compounds.[13][15] It offers a direct formylation route under generally mild conditions.
Caption: Simplified mechanism of the Vilsmeier-Haack reaction.
B. Gattermann-Koch Reaction
-
Reaction Principle: A classic Friedel-Crafts acylation, this reaction uses carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst (e.g., AlCl₃) and a co-catalyst, typically copper(I) chloride (CuCl).[16][17][18] These reagents are believed to generate a highly reactive formyl cation ([HCO]⁺) electrophile in situ.[19][20]
-
Performance & Causality: This method is suitable for simple aromatic hydrocarbons. The powerful electrophile generated can effectively attack the benzene ring. However, the reaction is not applicable to phenol or phenol ether substrates.[19][20] Handling gaseous CO and HCl under pressure requires specialized equipment.
C. Modified Duff Reaction
-
Reaction Principle: The traditional Duff reaction uses hexamethylenetetramine (HMTA) to formylate highly activated phenols, typically with low efficiency.[21][22] A significant improvement involves using HMTA in conjunction with trifluoroacetic acid (TFA). This modification allows for the facile formylation of less activated aromatic hydrocarbons, including tert-butylbenzene.[23]
-
Performance & Causality: This modified approach provides a high degree of para-regioselectivity and good yields. For tert-butylbenzene, a yield of 75% for the p-tert-butylbenzaldehyde isomer has been reported.[23] The TFA provides a strongly acidic medium that facilitates the generation of the electrophilic iminium species from HMTA.
Method 3: Halogenation-Hydrolysis Pathways
These two-step methods first activate the methyl group of 4-tert-butyltoluene via free-radical halogenation, followed by a conversion of the resulting benzyl halide to the aldehyde.
A. Halogenation and Sommelet Reaction
-
Reaction Principle: This elegant pathway begins with the radical bromination of 4-tert-butyltoluene to produce a mixture of 4-tert-butylbenzyl bromide and 4-tert-butylbenzal bromide. This mixture is then treated with hexamine (HMTA) and water. The HMTA forms a quaternary ammonium salt, which undergoes hydrolysis and an intramolecular redox rearrangement—the Sommelet reaction—to furnish the aldehyde.[1][2][24]
-
Performance & Causality: This process is capable of producing 4-tert-butylbenzaldehyde with very high purity (approx. 99.5%) and good overall yields (approx. 80%).[1][2] A key advantage is that the process can utilize the mixture of mono- and di-brominated products directly, maximizing atom economy.[2]
B. Dihalogenation and Direct Hydrolysis
-
Reaction Principle: This route involves the halogenation of 4-tert-butyltoluene to form the geminal dihalide (benzal dihalide). This intermediate is then hydrolyzed, often with formic acid or water, to give the final aldehyde product.[25]
-
Performance & Causality: A patented process using bromine chloride as the halogenating agent followed by saponification reports a crude yield of 93.1% and a purity of 96.5%.[25] This method provides a high-throughput pathway but requires careful control over the initial halogenation step to avoid over-reaction or side-chain/ring halogenation.
Performance Comparison Summary
| Method | Starting Material | Key Reagents | Typical Yield (%) | Key Advantages | Key Disadvantages/Challenges |
| Chemical Oxidation | 4-tert-Butyltoluene | MnO₂, H₂SO₄ | >90% | High yield & purity, simple, chlorine-free product.[3] | Equipment corrosion, large amount of MnSO₄ waste.[3] |
| Catalytic Air Oxidation | 4-tert-Butyltoluene | O₂, Transition Metal Catalyst | 15-45% (Conversion) | "Green" (uses air), low-cost oxidant.[3][6] | Catalyst maturity, high reaction temperatures, selectivity issues.[3] |
| Electrochemical Oxidation | 4-tert-Butyltoluene | Electric Current | ~70% | Large industrial scale, avoids chemical oxidants.[9][10] | High energy use, water treatment, electrode stability.[3][10] |
| Modified Duff Reaction | tert-Butylbenzene | HMTA, Trifluoroacetic Acid | ~75% | Good yield, high para-selectivity, mild conditions.[23] | Requires corrosive and expensive trifluoroacetic acid.[23] |
| Halogenation / Sommelet | 4-tert-Butyltoluene | Br₂, HMTA, H₂O | ~80% | High purity product (~99.5%), utilizes mixed halides.[1][2] | Multi-step process, use of bromine. |
| Dihalogenation / Hydrolysis | 4-tert-Butyltoluene | BrCl (or other), H₂O | ~93% (crude) | High yield, direct hydrolysis.[25] | Requires careful control of halogenation, potential impurities.[25] |
Detailed Experimental Protocols
The following protocols are representative of the key synthetic strategies discussed. They are intended for instructional purposes and should be performed by trained professionals with appropriate safety precautions.
Protocol 1: Oxidation of 4-tert-Butyltoluene with MnO₂
This protocol is based on the principles of traditional chemical oxidation.
-
Materials: 4-tert-butyltoluene, Manganese Dioxide (MnO₂), Sulfuric Acid (H₂SO₄), Diethyl ether, Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate.
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, create a suspension of MnO₂ (2.5 eq) in a solution of 4-tert-butyltoluene (1.0 eq) in a suitable solvent.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add concentrated H₂SO₄ (e.g., 10 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours, monitoring the reaction by TLC or GC.
-
Upon completion, pour the reaction mixture over crushed ice.
-
Extract the aqueous slurry with diethyl ether (3x).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by vacuum distillation.
-
Protocol 2: Halogenation and Sommelet Reaction
This protocol outlines the two-step synthesis via bromination and subsequent reaction with hexamine.[1][2]
Caption: Experimental workflow for the Sommelet reaction route.
-
Step A: Bromination of 4-tert-Butyltoluene
-
Charge a reaction vessel suitable for high temperatures with 4-tert-butyltoluene (1.0 eq).
-
Heat the material to 180-190 °C.
-
Add liquid bromine (approx. 2.0 eq) dropwise over several hours while maintaining the temperature. The reaction is typically carried out without a solvent.[1][2]
-
After addition, maintain the temperature for a short period to ensure complete reaction. The resulting mixture contains 4-tert-butylbenzyl bromide and 4-tert-butylbenzal bromide.
-
-
Step B: Sommelet Reaction and Hydrolysis
-
Cool the crude bromide mixture from Step A.
-
Add hexamethylenetetramine (HMTA, approx. 1.1 eq) and water.
-
Heat the mixture to reflux (approx. 90-105 °C) and maintain for several hours until the reaction is complete (monitored by GC).[1][2]
-
Cool the mixture and separate the organic layer.
-
Wash the organic layer with water and brine.
-
The crude 4-tert-butylbenzaldehyde can be purified by vacuum distillation to achieve high purity (>99%).[2]
-
Conclusion
The synthesis of 4-tert-butylbenzaldehyde can be accomplished through a variety of effective methods. For large-scale industrial production where yield, purity, and cost are paramount, the direct oxidation of 4-tert-butyltoluene—either through traditional chemical oxidation with MnO₂ or advanced electrochemical methods—remains the dominant strategy.[3][9] The chemical oxidation route is particularly favored for fragrance applications due to the chlorine-free nature of the product.[3] For laboratory-scale synthesis or when exploring alternative pathways, formylation reactions like the modified Duff reaction or the multi-step halogenation-Sommelet sequence offer high-yielding and high-purity alternatives.[2][23] The choice of method ultimately requires a holistic analysis, balancing economic drivers with process efficiency, safety, and increasingly important environmental considerations.
References
- 1. EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Page loading... [guidechem.com]
- 4. Manufacturers of 4-tert-Butylbenzaldehyde, 97%, CAS 939-97-9, B 2810, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 5. 4-tert-Butylbenzaldehyde | 939-97-9 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective Oxidation of 4-Tert-butyltoluene to 4-Tert-butylbenzaldehyde Over Co/MCM-41 [ouci.dntb.gov.ua]
- 8. Catalytic oxidation of 4-tert-butyltoluene to 4-tert-butylbenzaldehyde over cobalt modified APO-5 zeolite [ouci.dntb.gov.ua]
- 9. 4-tert-Butylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 10. US4298438A - Preparation of 4-tert.-butylbenzaldehyde - Google Patents [patents.google.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 14. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 15. youtube.com [youtube.com]
- 16. scribd.com [scribd.com]
- 17. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]
- 18. testbook.com [testbook.com]
- 19. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 20. byjus.com [byjus.com]
- 21. Duff reaction - Wikipedia [en.wikipedia.org]
- 22. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 23. Aromatic Formylation with HMTA and TFA - [www.rhodium.ws] [chemistry.mdma.ch]
- 24. Sommelet reaction - Wikipedia [en.wikipedia.org]
- 25. EP0045429A2 - Process for the preparation of 4-tert. butylbenzaldehydes - Google Patents [patents.google.com]
A Comparative Guide to the Reactivity of 3-Tert-butylbenzaldehyde and 4-Tert-butylbenzaldehyde
Introduction
In the landscape of organic synthesis and drug development, substituted benzaldehydes are fundamental building blocks. Their reactivity, dictated by the nature and position of substituents on the aromatic ring, is a critical parameter for reaction design and optimization. This guide provides an in-depth comparative analysis of the reactivity of two common isomers: 3-tert-butylbenzaldehyde and 4-tert-butylbenzaldehyde.
While structurally similar, the positional difference of the bulky tert-butyl group imparts distinct electronic characteristics to the aldehyde functionality. This difference, though subtle, has significant consequences for reaction kinetics and outcomes. We will dissect these differences through the lens of electronic and steric effects, supported by quantitative data and established reaction mechanisms, to provide researchers with a predictive framework for employing these reagents.
Structural and Electronic Analysis: The Decisive Role of Substituent Position
The reactivity of the aldehyde group is fundamentally governed by the electrophilicity of the carbonyl carbon. Substituents on the benzene ring modulate this electrophilicity through a combination of inductive and resonance effects. The tert-butyl group is a classic example of a non-polar, bulky alkyl group that influences the ring primarily through its electron-donating properties.
Electronic Effects: Inductive Donation and Hyperconjugation
The tert-butyl group is an electron-donating group (+I effect) that pushes electron density into the benzene ring. This donation decreases the partial positive charge on the carbonyl carbon, making it less electrophilic and thus less reactive toward nucleophiles.[1][2][3] The magnitude of this deactivating effect is position-dependent.
-
4-tert-butylbenzaldehyde (Para Isomer): In the para position, the tert-butyl group exerts its electron-donating inductive effect. Furthermore, it can stabilize the benzene ring through hyperconjugation, which can be considered a weak resonance-like electron donation. This combined effect significantly increases the electron density at the carbonyl carbon, reducing its electrophilicity.
-
This compound (Meta Isomer): When in the meta position, the tert-butyl group's electron-donating influence is felt primarily through the inductive effect, which weakens with distance. Crucially, from the meta position, there is no direct resonance or hyperconjugation interaction with the aldehyde group.
This electronic difference can be quantified using Hammett substituent constants (σ) , which measure the electronic influence of a substituent on a reaction center.
| Compound | Substituent Position | Hammett Constant (σ) | Electronic Effect | Implication for Reactivity |
| This compound | Meta | σ_m_ ≈ -0.10 | Weakly Electron-Donating | Higher Carbonyl Electrophilicity |
| 4-tert-butylbenzaldehyde | Para | σ_p_ ≈ -0.20 | Moderately Electron-Donating | Lower Carbonyl Electrophilicity |
The more negative σ value for the para-tert-butyl group confirms its stronger electron-donating character compared to the meta-substituent. Consequently, the carbonyl carbon in 4-tert-butylbenzaldehyde is less electrophilic and is predicted to be less reactive in reactions initiated by nucleophilic attack.
Steric Hindrance
The tert-butyl group is archetypally bulky, and steric hindrance can be a dominant factor in many reactions.[4][5] However, when comparing these two isomers, direct steric hindrance at the aldehyde reaction center is not a significant differentiating factor.
-
In This compound , the group is positioned away from the aldehyde, offering no significant impediment to an incoming nucleophile.
-
In 4-tert-butylbenzaldehyde , the substituent is even more remote, providing zero steric clash at the reaction site.[6][7]
Therefore, the observed differences in reactivity between these two isomers can be almost exclusively attributed to the electronic effects governed by their substitution pattern.
Comparative Reactivity in Key Aldehyde Transformations
The differing electrophilicity of the carbonyl carbon in 3- and 4-tert-butylbenzaldehyde leads to predictable differences in their reaction rates and yields across a range of common transformations.
Nucleophilic Addition Reactions
Nucleophilic addition is the quintessential reaction of aldehydes.[8][9][10] The reaction rate is highly sensitive to the electrophilicity of the carbonyl carbon. Reactions with a positive Hammett reaction constant (ρ) are accelerated by electron-withdrawing groups and decelerated by electron-donating groups.[11][12]
Prediction: This compound is more reactive than 4-tert-butylbenzaldehyde toward nucleophilic addition.
This holds true for a variety of nucleophiles:
-
Hydride Reduction (e.g., with NaBH₄): The addition of a hydride ion (H⁻) is a classic nucleophilic addition. The less deactivated carbonyl of the 3-isomer will accept the hydride more readily.[13]
-
Organometallic Reagents (e.g., Grignard, Organolithium): The formation of alcohols via these reagents will proceed faster with the 3-isomer.
-
Cyanohydrin Formation: The addition of cyanide ion (⁻CN) will be more favorable with this compound.
Condensation Reactions (e.g., Wittig Olefination)
The Wittig reaction, which converts aldehydes and ketones into alkenes, is initiated by the nucleophilic attack of a phosphorus ylide on the carbonyl carbon.[14][15][16][17] As such, its rate is also governed by the electrophilicity of the aldehyde.
Prediction: This compound is more reactive than 4-tert-butylbenzaldehyde in the Wittig reaction.
In a competitive reaction scenario where both aldehydes are present with a limited amount of the Wittig reagent, the major product would be the alkene derived from this compound.
Oxidation Reactions
The oxidation of aldehydes to carboxylic acids is generally a facile process. While electronic effects can play a role, both isomers are readily oxidized by common reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). The difference in reactivity is typically less pronounced than in nucleophilic addition reactions. However, for milder or more selective oxidants, the slightly higher electron density at the aldehydic C-H bond in the 4-isomer might subtly influence reaction rates, though this effect is generally minor.
Experimental Protocol: Competitive Wittig Olefination
To empirically validate the predicted reactivity difference, a competitive reaction provides a self-validating system where both substrates compete for a limited amount of a reagent under identical conditions.
Objective: To determine the relative reactivity of this compound and 4-tert-butylbenzaldehyde via a competitive Wittig reaction with benzyltriphenylphosphonium chloride.
Materials:
-
This compound (1.0 eq)
-
4-tert-butylbenzaldehyde (1.0 eq)
-
Benzyltriphenylphosphonium chloride (1.0 eq)
-
50% Aqueous Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM), reaction grade
-
Internal standard (e.g., dodecane)
-
Deionized water, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Methodology:
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol), 4-tert-butylbenzaldehyde (1.0 mmol), benzyltriphenylphosphonium chloride (1.0 mmol), and a known amount of the internal standard.
-
Dissolution: Add dichloromethane (20 mL) to the flask and stir vigorously to dissolve all solids.
-
Ylide Formation & Reaction: Add 50% aqueous NaOH (5 mL) dropwise to the rapidly stirring biphasic mixture. The appearance of a characteristic ylide color (often orange/red) indicates the start of the reaction.[17][18]
-
Monitoring: Allow the reaction to stir vigorously at room temperature for 2 hours. Monitor the consumption of the starting materials by taking small aliquots for TLC or GC analysis.
-
Workup: Once the reaction is deemed complete (or after the set time), transfer the mixture to a separatory funnel. Add deionized water (20 mL) and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2 x 15 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Analysis: Filter the drying agent and concentrate the solvent under reduced pressure. Analyze the crude product mixture by ¹H NMR spectroscopy and Gas Chromatography (GC). The ratio of the resulting stilbene products (cis and trans isomers for each starting material) can be determined by integrating characteristic peaks relative to the internal standard.
Conclusion
The reactivity of this compound and 4-tert-butylbenzaldehyde is primarily dictated by the electronic influence of the tert-butyl substituent, with direct steric effects playing a negligible role.
-
4-tert-butylbenzaldehyde is the less reactive isomer in nucleophilic addition and condensation reactions. Its para-substituent exerts a stronger electron-donating effect, which deactivates the carbonyl group towards nucleophilic attack.
-
This compound is the more reactive isomer. The meta-positioning of the tert-butyl group results in a weaker deactivating effect, leaving the carbonyl carbon more electrophilic and susceptible to attack.
This clear distinction allows researchers to select the appropriate isomer based on desired reaction kinetics. For instance, in a synthesis requiring a selective reaction with a more reactive aldehyde in the presence of a less reactive one, this pair of isomers could provide a basis for achieving such selectivity. Understanding these fundamental principles of physical organic chemistry is paramount for the rational design of complex synthetic routes.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 1. Nucleophilic Addition and Biological Roles of Aldehydes/Ketones (i) .. [askfilo.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 8. Nucleophilic addition - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. web.viu.ca [web.viu.ca]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Wittig reaction - Wikipedia [en.wikipedia.org]
- 17. www1.udel.edu [www1.udel.edu]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of Aryl Sulfonamides: Navigating Beyond Classical Friedel-Crafts Chemistry
Introduction: The Enduring Importance and Synthetic Challenges of Aryl Sulfonamides
The sulfonamide functional group is a cornerstone of modern medicinal chemistry and drug development. From the earliest sulfa drugs to contemporary treatments for a vast array of conditions, the N-aryl sulfonamide motif is a privileged structure, imparting critical physicochemical and biological properties.[1][2] The synthesis of these compounds, however, presents ongoing challenges. Traditional methods, often learned in introductory organic chemistry, are frequently hampered by harsh conditions, limited substrate scope, and the use of hazardous reagents.[3]
This guide provides a comprehensive comparison of synthetic strategies for accessing aryl sulfonamides, with a particular focus on the classical Friedel-Crafts reaction and its modern, more versatile alternatives. We will delve into the mechanistic underpinnings of these transformations, present comparative experimental data, and provide detailed protocols to empower researchers in selecting the optimal synthetic route for their specific needs.
The Friedel-Crafts Reaction: A Critical Evaluation for Sulfonamide Arylation
The Friedel-Crafts reaction is a foundational method for forming carbon-carbon and carbon-heteroatom bonds to aromatic rings. In the context of sulfonamide synthesis, the most relevant variant is sulfonylation, which typically involves the reaction of an aryl sulfonyl chloride with an aromatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[4][5] This reaction proceeds via an electrophilic aromatic substitution mechanism.
Mechanism of Friedel-Crafts Sulfonylation
The generally accepted mechanism for Friedel-Crafts sulfonylation involves the activation of a sulfonyl halide by a Lewis acid to generate a highly electrophilic sulfonyl cation or a polarized complex. This electrophile is then attacked by the electron-rich aromatic ring, forming a sigma complex (arenium ion). Subsequent deprotonation re-establishes aromaticity and yields the desired aryl sulfone.
dot digraph "Friedel-Crafts Sulfonylation Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes Start [label="ArSO₂Cl + AlCl₃"]; Complex [label="[ArSO₂...Cl...AlCl₃] Complex"]; Electrophile [label="ArSO₂⁺ (Sulfonyl Cation) + AlCl₄⁻"]; Arene [label="Benzene (Ar'H)"]; SigmaComplex [label="Sigma Complex (Arenium Ion)", shape=ellipse, style=dashed]; Product [label="Ar-SO₂-Ar' + HCl + AlCl₃"];
// Edges Start -> Complex [label="Activation"]; Complex -> Electrophile [label="Ionization"]; {Arene, Electrophile} -> SigmaComplex [label="Nucleophilic Attack"]; SigmaComplex -> Product [label="Deprotonation"];
// Styling Electrophile [fillcolor="#EA4335", fontcolor="#FFFFFF"]; SigmaComplex [fillcolor="#FBBC05", fontcolor="#202124"]; Product [fillcolor="#34A853", fontcolor="#FFFFFF"]; } dot
Caption: Mechanism of Lewis acid-catalyzed Friedel-Crafts sulfonylation.
While this method is effective for producing diaryl sulfones, its direct application for the N-arylation of sulfonamides is not a common or practical approach. The nucleophilicity of the sulfonamide nitrogen is generally low, and under the harsh, acidic conditions of the Friedel-Crafts reaction, the sulfonamide group itself can be protonated or complex with the Lewis acid, further deactivating it.
However, intramolecular Friedel-Crafts reactions of sulfonamides can be effective for the synthesis of cyclic sulfonamides.[5][6][7] In these cases, the tethered aromatic ring and the sulfonamide-derived electrophile are in close proximity, facilitating cyclization.
Limitations of the Friedel-Crafts Approach for Intermolecular Sulfonamide Arylation:
-
Low Nucleophilicity: The nitrogen atom of a sulfonamide is not sufficiently nucleophilic to directly attack an aromatic ring in a Friedel-Crafts manner.
-
Harsh Reaction Conditions: The requirement for strong Lewis acids is incompatible with many sensitive functional groups.
-
Poor Regioselectivity: In substituted aromatics, mixtures of ortho, meta, and para isomers are often obtained.
-
Catalyst Deactivation: The sulfonamide can coordinate with the Lewis acid catalyst, inhibiting its activity.
Given these significant limitations, the direct Friedel-Crafts arylation of sulfonamides is rarely employed. Instead, the field has moved towards more sophisticated and reliable transition-metal-catalyzed methods.
Modern Alternatives for the Arylation of Sulfonamides
In recent decades, transition-metal catalysis has revolutionized the synthesis of aryl sulfonamides, offering mild, selective, and broadly applicable alternatives to classical methods. The two most prominent strategies are the Buchwald-Hartwig amination and the Ullmann condensation.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8][9] This reaction has been successfully applied to the N-arylation of sulfonamides with a wide variety of aryl halides and pseudohalides (e.g., triflates).
The catalytic cycle is believed to involve the following key steps:
-
Oxidative Addition: A Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.
-
Amide Binding and Deprotonation: The sulfonamide coordinates to the Pd(II) center, and a base facilitates deprotonation to form a palladium amido complex.
-
Reductive Elimination: The aryl group and the sulfonamido ligand are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.
dot digraph "Buchwald-Hartwig Amination Cycle" { graph [splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=circle, style=filled, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF", width=1.5]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes Pd0 [label="LₙPd(0)"]; OxAdd [label="LₙPd(II)(Ar)(X)"]; Amido [label="LₙPd(II)(Ar)(NHSO₂R)"]; Product [label="Ar-NHSO₂R"];
// Edges Pd0 -> OxAdd [label="Oxidative\nAddition\n(Ar-X)"]; OxAdd -> Amido [label="Amide Binding &\nDeprotonation\n(+ RSO₂NH₂,\n- Base-HX)"]; Amido -> Pd0 [label="Reductive\nElimination"]; Amido -> Product [style=dashed, arrowhead=none]; Product -> Pd0 [label="", style=invis]; // for layout
// Styling OxAdd [fillcolor="#FBBC05", fontcolor="#202124"]; Amido [fillcolor="#EA4335", fontcolor="#FFFFFF"]; } dot
Caption: Catalytic cycle for the Buchwald-Hartwig amination of sulfonamides.
-
Broad Substrate Scope: Tolerates a wide range of functional groups on both the aryl halide and the sulfonamide.[10]
-
High Yields: Often provides excellent yields of the desired product.
-
Mild Reaction Conditions: Typically proceeds under milder conditions than Friedel-Crafts or Ullmann reactions.
-
Well-Defined Catalytic Systems: A variety of well-defined palladium catalysts and ligands are commercially available.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N, C-O, and C-S bonds.[11] While traditionally requiring harsh conditions (high temperatures, stoichiometric copper), modern protocols often employ ligands to facilitate the reaction under milder conditions with catalytic amounts of copper.[12][13]
The precise mechanism of the Ullmann condensation is still a subject of some debate, but a plausible pathway involves:
-
Formation of a Copper Amide: The sulfonamide reacts with a Cu(I) salt in the presence of a base to form a copper sulfonamido species.
-
Oxidative Addition: The aryl halide adds to the copper center, likely forming a Cu(III) intermediate.
-
Reductive Elimination: The aryl group and the sulfonamido ligand couple, yielding the N-aryl sulfonamide and regenerating a Cu(I) species.
dot digraph "Ullmann Condensation Cycle" { graph [splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=circle, style=filled, fontname="Arial", fontsize=10, fillcolor="#34A853", fontcolor="#FFFFFF", width=1.5]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes CuI [label="LₙCu(I)X"]; CuAmide [label="LₙCu(I)-NHSO₂R"]; CuIII [label="LₙCu(III)(Ar)(X)(NHSO₂R)"]; Product [label="Ar-NHSO₂R"];
// Edges CuI -> CuAmide [label="Amide Binding\n(+ RSO₂NH₂,\n- Base-HX)"]; CuAmide -> CuIII [label="Oxidative\nAddition\n(Ar-X)"]; CuIII -> CuI [label="Reductive\nElimination"]; CuIII -> Product [style=dashed, arrowhead=none]; Product -> CuI [label="", style=invis]; // for layout
// Styling CuAmide [fillcolor="#FBBC05", fontcolor="#202124"]; CuIII [fillcolor="#EA4335", fontcolor="#FFFFFF"]; } dot
Caption: Plausible catalytic cycle for the Ullmann condensation of sulfonamides.
-
Cost-Effective Catalyst: Copper is significantly more abundant and less expensive than palladium.
-
Alternative Reactivity: Can be successful for substrates that are challenging in palladium-catalyzed systems.
-
Ligandless Protocols: Some modern protocols have been developed that do not require specialized ligands, simplifying the reaction setup.[10]
Performance Comparison: Experimental Data
The choice between Buchwald-Hartwig and Ullmann-type reactions often depends on the specific substrates, desired scale, and cost considerations. Below is a comparative summary of typical reaction conditions and yields for the synthesis of N-phenylmethanesulfonamide.
| Method | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Buchwald-Hartwig | Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH | 100 | 12 | 95 | [10] |
| Ullmann Condensation | CuI / L-proline | K₂CO₃ | DMSO | 110 | 24 | 88 | [12][14] |
| Photosensitized Ni-Catalysis | NiBr₂·diglyme / dtbbpy | Cs₂CO₃ | DMA | RT | 24 | 91 | [15] |
This table is a representative example; specific yields and conditions can vary significantly based on the substrates and ligands used.
As the data suggests, both Buchwald-Hartwig and modern Ullmann protocols can provide excellent yields. A notable recent development is the use of photosensitized nickel catalysis, which allows for the C-N bond formation to occur at room temperature.[15]
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation of a Sulfonamide
Materials:
-
Aryl bromide (1.0 mmol)
-
Sulfonamide (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.08 mmol, 8 mol%)
-
K₃PO₄ (2.0 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide, sulfonamide, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Ullmann N-Arylation of a Sulfonamide
Materials:
-
Aryl iodide (1.0 mmol)
-
Sulfonamide (1.2 mmol)
-
CuI (0.1 mmol, 10 mol%)
-
L-proline (0.2 mmol, 20 mol%)
-
K₂CO₃ (2.0 mmol)
-
Anhydrous DMSO (4 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl iodide, sulfonamide, CuI, L-proline, and K₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMSO via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour into water (20 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
dot digraph "Workflow_Decision_Tree" { graph [fontname="Arial", fontsize=12, rankdir=TB]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
// Nodes start [label="Start: Synthesize Aryl Sulfonamide", shape=ellipse, fillcolor="#F1F3F4"]; fc_check [label="Is an intramolecular\ncyclization desired?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; fc_yes [label="Consider Intramolecular\nFriedel-Crafts", fillcolor="#34A853", fontcolor="#FFFFFF"]; fc_no [label="Intermolecular Arylation"]; cost_check [label="Is catalyst cost a\nprimary concern?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ullmann [label="Ullmann Condensation (Cu-based)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; buchwald [label="Buchwald-Hartwig (Pd-based)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; functional_group_check [label="Are sensitive functional\ngroups present?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges start -> fc_check; fc_check -> fc_yes [label="Yes"]; fc_check -> fc_no [label="No"]; fc_no -> cost_check; cost_check -> ullmann [label="Yes"]; cost_check -> functional_group_check [label="No"]; functional_group_check -> buchwald [label="Yes\n(High Tolerance)"]; functional_group_check -> ullmann [label="No\n(Also an option)"];
} dot
Caption: Decision workflow for selecting a sulfonamide arylation method.
Conclusion and Future Outlook
While the Friedel-Crafts reaction remains a vital tool in the synthetic chemist's arsenal, its direct application for the intermolecular arylation of sulfonamides is severely limited. For the synthesis of N-aryl sulfonamides, modern transition-metal-catalyzed methods, particularly the Buchwald-Hartwig amination and Ullmann condensation, offer far superior performance in terms of scope, efficiency, and mildness of reaction conditions.
The choice between palladium and copper catalysis will often be dictated by the specific substrates, cost considerations, and the scale of the reaction. As the field continues to evolve, we can anticipate the development of even more efficient and sustainable catalytic systems, such as those employing earth-abundant metals and photocatalysis, further expanding the accessibility of this critical class of molecules for drug discovery and development.
References
- 1. Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Friedel-Crafts arylation reactions of N-sulfonyl aldimines or sulfonamidesulfones with electron-rich arenes catalyzed by FeCl3 x 6 H2O: synthesis of triarylmethanes and bis-heteroarylarylmethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 11. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
A Comparative Guide to Catalysts for the Selective Oxidation of p-tert-butyltoluene
For researchers and professionals in chemical synthesis and drug development, the efficient and selective oxidation of p-tert-butyltoluene (PTBT) to p-tert-butylbenzoic acid (PTBBA) is a critical process. PTBBA serves as a vital intermediate in the manufacturing of polymer stabilizers, plasticizers, corrosion inhibitors, and liquid crystal displays.[1] This guide provides an in-depth comparative analysis of various catalytic systems for this transformation, focusing on performance, mechanistic insights, and practical experimental considerations.
Introduction: The Chemistry of Selective Oxidation
The oxidation of the methyl group on the toluene ring, while leaving the tert-butyl group intact, presents a significant chemical challenge. The reaction proceeds via a free-radical chain mechanism, where the catalyst plays a pivotal role in initiating and propagating the radical species.[2] The desired product, p-tert-butylbenzoic acid, is formed through a series of intermediates, including p-tert-butylbenzaldehyde. The choice of catalyst, oxidant, and reaction conditions profoundly influences the reaction rate, selectivity, and overall yield.
The general reaction mechanism involves the abstraction of a hydrogen atom from the methyl group of PTBT, forming a benzylic radical.[3] This radical then reacts with an oxidant, typically molecular oxygen or air, to form a peroxy radical, which subsequently leads to the formation of hydroperoxides. These hydroperoxides are then decomposed, eventually yielding the carboxylic acid. Catalysts, particularly transition metals like cobalt and manganese, facilitate these steps by cycling between different oxidation states.
Comparative Analysis of Catalyst Systems
The liquid-phase oxidation of p-tert-butyltoluene has been extensively studied using various transition metal-based catalysts. This section compares the performance of the most prominent catalytic systems.
Cobalt-Based Catalysts: The Workhorse of PTBT Oxidation
Cobalt salts are the most widely employed catalysts for the oxidation of alkylaromatics.[3] Various forms of cobalt, including naphthenates, acetates, and acetylacetonates, have demonstrated high efficacy.
Key Findings:
-
Cobalt Naphthenate: Studies have shown that cobalt naphthenate is a highly effective catalyst. Optimal conditions were identified as a temperature of 140°C, an oxygen flow of 5 L/h, and a catalyst concentration of 0.06 g metal/mol of PTBT.[1] Under these conditions, a high purity of p-tert-butylbenzoic acid (99.49%) was achieved.[1]
-
Cobalt Acetate: Cobalt (II) acetate, often used in acetic acid as a solvent, has also been thoroughly investigated.[4] Kinetic studies indicate that the oxidation is a first-order reaction with respect to the substrate concentration.[4] Yields as high as 89% have been reported at 90°C under atmospheric pressure.[4] In a solvent-free system, cobalt acetate with acetaldehyde as an initiator at 170°C yielded 50% productivity with 98% selectivity after 100 minutes.[2]
-
Cobalt Acetylacetonate (II): This catalyst has been used for PTBT oxidation in a bubbling reactor with air as the oxidant. At 150°C and a cobalt mass fraction of 0.003%, a PTBT conversion of 54.9% and a PTBBA yield of 94.8% were achieved after 8 hours.[5]
The effectiveness of cobalt catalysts is attributed to their ability to readily cycle between Co(II) and Co(III) states, which facilitates the decomposition of hydroperoxides and the generation of radicals, thus propagating the oxidation chain reaction.[3]
Manganese-Based Catalysts: A Potent Alternative
Manganese-based catalysts are also effective for the oxidation of toluene and its derivatives.[6][7] They can be used alone or in combination with other metals to create synergistic effects.
Key Findings:
-
Manganese Naphthenate: While direct comparative data with cobalt naphthenate under identical conditions is limited in the provided search results, manganese compounds are generally recognized as active oxidation catalysts.[1]
-
Mixed Metal Systems: The combination of cobalt and manganese can exhibit a strong synergistic effect in the oxidation of similar substrates like p-xylene.[4] This suggests that a mixed Co/Mn catalyst could be highly effective for PTBT oxidation. Bimetallic Co-Mn-HMS (hexagonal mesoporous silica) catalysts have shown good performance in the oxidation of 4-tert-butyltoluene, achieving a conversion of 43.7%.[8]
The catalytic activity of manganese oxides is often linked to the presence of different oxidation states (e.g., Mn²⁺, Mn³⁺, Mn⁴⁺) and their ability to facilitate redox cycles.[6]
Other Transition Metal Catalysts
Other transition metals such as chromium and nickel have also been investigated, though typically with less favorable results compared to cobalt and manganese.[1] For instance, Ni/NaY catalysts have been used for the liquid-phase oxidation of PTBT to p-tert-butylbenzaldehyde, achieving a conversion of around 30% with a selectivity of 77.2% under optimized conditions.[8]
Performance Data Summary
The following table summarizes the performance of different catalysts under various experimental conditions, as reported in the literature.
| Catalyst System | Oxidant | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Cobalt Naphthenate | O₂ | None | 140 | 3 | - | - | High Purity (99.49%) | [1] |
| Cobalt Acetate | O₂ | Acetic Acid | 90 | - | - | - | 89 | [4] |
| Cobalt Acetate | Air | None | 170 | 1.67 | - | 98 | 50 (Productivity) | [2] |
| Cobalt Acetylacetonate (II) | Air | None | 150 | 8 | 54.9 | - | 94.8 | [5] |
| Cobalt Acetate / NaBr | O₂ | None | 130 | 8 | - | - | 71 | [4][9] |
| Co-Mn-HMS | O₂ | Acetonitrile | - | 5 | 43.7 | - | 27.4 (aldehyde) | [8] |
| Ni/NaY | O₂ | Acetonitrile | 70 | 7 | 29.3-30.6 | 77.2 (aldehyde) | - | [8] |
Experimental Protocols
This section provides a generalized, step-by-step methodology for conducting the liquid-phase oxidation of p-tert-butyltoluene.
Materials and Equipment
-
Reactant: p-tert-butyltoluene (PTBT)
-
Catalyst: e.g., Cobalt Naphthenate, Cobalt Acetate
-
Oxidant: Molecular Oxygen or Purified Air
-
Solvent (optional): e.g., Acetic Acid
-
Reactor: A glass or stainless steel reactor equipped with a magnetic or mechanical stirrer, a gas inlet tube (sparger), a condenser, a temperature controller, and a sampling port.[1][2]
-
Analytical Equipment: Gas-liquid chromatograph (GLC) for analyzing the reaction mixture.[1]
Experimental Procedure
-
Reactor Setup: Charge the reactor with a known quantity of p-tert-butyltoluene (e.g., 90 g).[1] If a solvent is used, it should be added at this stage.
-
Catalyst Addition: Add the calculated amount of catalyst to the reactor. For example, 0.06 g of metal per mole of PTBT for cobalt naphthenate.[1]
-
Reaction Initiation: Heat the reactor to the desired temperature (e.g., 140°C) under constant stirring.[1]
-
Oxidant Introduction: Once the desired temperature is reached, start bubbling the oxidant (e.g., oxygen at 5 L/h) through the reaction mixture via the sparger.[1]
-
Reaction Monitoring: Periodically take samples from the reaction mixture to monitor the progress of the reaction. The acidity index and peroxide value can be measured to track the formation of acidic products and intermediates.[1]
-
Reaction Termination: Quench the reaction when the desired conversion or acidity index is reached (e.g., an acidity index of 120-140 mg KOH/g).[1]
-
Product Analysis: Analyze the final reaction mixture using GLC to determine the conversion of PTBT and the selectivity and yield of p-tert-butylbenzoic acid.[1]
-
Product Isolation: Isolate the p-tert-butylbenzoic acid from the reaction mixture. A common method involves neutralization with a base to form the salt, followed by separation and acidification to precipitate the pure acid.[1]
Visualizing the Process
To better understand the experimental workflow and the underlying reaction mechanism, the following diagrams are provided.
Caption: Experimental workflow for the catalytic oxidation of p-tert-butyltoluene.
Caption: Simplified reaction pathway for p-tert-butyltoluene oxidation.
Conclusion and Future Outlook
The catalytic oxidation of p-tert-butyltoluene is a well-established industrial process, with cobalt-based catalysts demonstrating robust and high-performance characteristics. The choice between different cobalt salts may depend on factors such as cost, solubility in the reaction medium, and ease of handling. While manganese-based catalysts offer a viable alternative, further research into synergistic bimetallic systems, such as Co/Mn combinations, could lead to even more efficient and selective catalysts.
Future research should also focus on developing heterogeneous catalysts to simplify catalyst recovery and reuse, thereby improving the overall sustainability of the process. The use of more environmentally friendly oxidants and solvent-free reaction conditions will also be crucial areas of investigation. For professionals in the field, a thorough understanding of the interplay between catalyst choice, reaction parameters, and mechanistic pathways is essential for optimizing the synthesis of p-tert-butylbenzoic acid.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. P-Tert-Butylbenzoic Acid PTBBA [p-toluenesulfonicacid-ptbba.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Validation of 3-Tert-butylbenzaldehyde Derivatives
For researchers, scientists, and professionals in drug development, the unambiguous structural validation of synthesized molecules is a cornerstone of scientific rigor and preclinical development. 3-Tert-butylbenzaldehyde and its derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. Their substitution patterns critically influence their bioactivity and pharmacological profiles. This guide provides a comprehensive comparison of modern analytical techniques for the structural elucidation of these derivatives, grounded in field-proven insights and experimental data. We will explore the causality behind experimental choices and present self-validating protocols to ensure the highest degree of scientific integrity.
The Imperative of Orthogonal Structural Validation
The validation of a molecular structure, particularly for compounds intended for biological screening, cannot rely on a single analytical technique. Each method interrogates the molecule from a different physical perspective. An orthogonal approach, employing multiple, complementary techniques, is the only way to build a robust and irrefutable structural assignment. This guide will focus on the "big three" of structural organic chemistry: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules in solution. It provides a detailed "blueprint" of the molecule's carbon-hydrogen framework.
The Causality Behind NMR Experiment Selection
For a novel this compound derivative, a tiered approach to NMR analysis is recommended.
-
1D NMR (¹H and ¹³C): The First Look. ¹H NMR provides information on the number of different types of protons, their relative ratios (integration), and their neighboring protons (spin-spin coupling). ¹³C NMR reveals the number of unique carbon environments. For this compound derivatives, key diagnostic signals include the aldehyde proton (~9.8-10.5 ppm), the aromatic protons (7.0-8.5 ppm), and the tert-butyl protons (~1.3 ppm).
-
2D NMR (COSY and HSQC/HMBC): Confirming Connectivity. When 1D spectra are complex or ambiguous, 2D NMR is indispensable.
-
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, confirming which protons are on adjacent carbons.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between carbons and protons, which is crucial for piecing together the molecular skeleton, especially for connecting substituents to the aromatic ring. For complex substitution patterns, 2D NMR is not just helpful; it is essential for unambiguous assignment.[1][2][3]
-
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation:
-
Weigh 5-10 mg of the purified this compound derivative.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[4]
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity and obtain sharp, symmetrical peaks.[4]
-
-
Data Acquisition:
-
Acquire the ¹H spectrum using appropriate parameters (e.g., 30° pulse angle, 2-4 second acquisition time, 1-5 second relaxation delay).[4]
-
-
Data Processing:
-
Apply Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to TMS.
-
Integrate the peaks to determine relative proton ratios.
-
Analyze splitting patterns and measure coupling constants (J) in Hertz.[4]
-
Comparative ¹H NMR Data for Illustrative this compound Derivatives
To illustrate the effect of substituents on the ¹H NMR spectrum, consider the following hypothetical data for derivatives of this compound.
| Compound | Substituent at C5 | Aldehyde-H (δ ppm, s) | Aromatic-H (δ ppm, multiplicity, J Hz) | t-Butyl-H (δ ppm, s) | Other Signals (δ ppm) |
| I | -H (Parent) | 9.98 | 7.91 (s, 1H), 7.78 (d, 1H, J=7.6), 7.65 (d, 1H, J=7.6), 7.50 (t, 1H, J=7.6) | 1.35 | - |
| II | -NO₂ | 10.15 | 8.65 (s, 1H), 8.40 (d, 1H, J=8.0), 8.05 (d, 1H, J=8.0) | 1.40 | - |
| III | -OCH₃ | 9.92 | 7.45 (d, 1H, J=2.5), 7.30 (d, 1H, J=2.5), 7.15 (s, 1H) | 1.32 | 3.85 (s, 3H, -OCH₃) |
Interpretation:
-
The electron-withdrawing nitro group (-NO₂) in II deshields the aromatic and aldehyde protons, shifting their signals downfield compared to the parent compound I .
-
The electron-donating methoxy group (-OCH₃) in III shields the aromatic protons, causing an upfield shift.
-
The coupling patterns of the aromatic protons are diagnostic of the substitution pattern. For a 1,3,5-trisubstituted ring like in II and III , the remaining aromatic protons often show simplified splitting patterns (or singlets if magnetically equivalent).
Trustworthiness through Quantitative NMR (qNMR)
Beyond structural confirmation, NMR can be a powerful tool for assessing the purity of a sample. Quantitative NMR (qNMR) allows for the determination of the absolute purity of a compound by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[5][6][7] This provides an orthogonal method to chromatographic techniques for purity assessment.
Mass Spectrometry (MS): Weighing the Molecules and Their Fragments
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.
The Rationale for Choosing the Right MS Technique
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse for volatile and semi-volatile compounds. This compound derivatives are generally amenable to GC-MS analysis. It provides excellent separation of isomers and impurities prior to mass analysis.[8][9][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile derivatives, LC-MS is the preferred method. It offers a broader application range for diverse molecular structures.[9][11]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
-
GC Separation:
-
Inject the sample into a GC equipped with an appropriate capillary column (e.g., a non-polar DB-5ms).
-
Use a temperature program to separate the components of the mixture based on their boiling points and column interactions.
-
-
Mass Spectrometry:
-
The eluting compounds are ionized, typically by Electron Ionization (EI).
-
The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
-
Data Analysis:
-
The resulting mass spectrum shows the molecular ion (M⁺) and a series of fragment ions.
-
The fragmentation pattern is a "fingerprint" that can be used to identify the compound and deduce its structure.
-
Understanding the Fragmentation of this compound Derivatives
The fragmentation of these derivatives in EI-MS is governed by the stability of the resulting ions.
-
Molecular Ion (M⁺): The peak corresponding to the molecular weight of the compound. Aromatic aldehydes typically show a prominent molecular ion peak.[2][3]
-
[M-1]⁺: Loss of the aldehydic hydrogen is a common fragmentation pathway for aromatic aldehydes.[3][12]
-
[M-29]⁺: Loss of the entire formyl radical (-CHO) to give a stable phenyl cation is also characteristic.[3][12]
-
Loss of a Methyl Group ([M-15]⁺): A hallmark of the tert-butyl group is the facile loss of a methyl radical to form a stable tertiary carbocation.
-
Loss of Isobutylene ([M-56]⁺): Rearrangement and loss of a neutral isobutylene molecule can also occur from the molecular ion.
The following diagram illustrates the key fragmentation pathways for this compound.
References
- 1. Show how you would use the Friedel–Crafts acylation, Clemmensen r... | Study Prep in Pearson+ [pearson.com]
- 2. archive.nptel.ac.in [archive.nptel.ac.in]
- 3. GCMS Section 6.11.4 [people.whitman.edu]
- 4. benchchem.com [benchchem.com]
- 5. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 4-tert-Butylbenzaldehyde | C11H14O | CID 70324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
A Comparative Guide to the Synthesis of 4-tert-butylbenzaldehyde: Efficiency, Mechanisms, and Industrial Viability
Introduction
4-tert-butylbenzaldehyde is a pivotal aromatic aldehyde, serving as a critical intermediate in the synthesis of a wide array of commercial products. Its structural motif is found in the popular fragrance compound Lilial™ (lily of the valley scent) and the agricultural fungicide Fenpropimorph.[1][2] The compound's industrial importance has driven extensive research into efficient, scalable, and environmentally benign synthesis routes.[3][4] This guide provides an in-depth comparison of the most prominent synthetic pathways to 4-tert-butylbenzaldehyde, offering researchers and development professionals the experimental data and mechanistic insights needed to make informed decisions for their specific applications. We will dissect each route, evaluating them on yield, purity, operational complexity, safety, and environmental impact.
Core Synthesis Strategies: An Overview
The synthesis of 4-tert-butylbenzaldehyde can be broadly categorized into two primary strategies: the functionalization of a pre-existing C11 backbone (typically via oxidation) or the construction of the aldehyde through C-C or C-H bond functionalization (typically via formylation).
Caption: Primary synthetic pathways to 4-tert-butylbenzaldehyde.
Route 1: Oxidation of 4-tert-butyltoluene
The most direct and industrially favored approach involves the selective oxidation of the methyl group of 4-tert-butyltoluene. The challenge lies in achieving high selectivity for the aldehyde without over-oxidation to the carboxylic acid.
Chemical Oxidation
Traditional methods employ strong, stoichiometric oxidants. A common industrial process uses manganese dioxide (MnO₂) in sulfuric acid (H₂SO₄).[5] This method is valued for its simplicity and high yields, which can exceed 90%.[5] The absence of chlorine in the final product is particularly advantageous for fragrance applications, ensuring a "pure aroma".[5]
-
Causality: MnO₂ is a powerful oxidizing agent, but its use generates significant manganese salt waste, posing environmental challenges. The acidic medium helps to activate the oxidant and stabilize the resulting aldehyde.
Catalytic Air (Oxygen) Oxidation
A greener alternative is the liquid-phase oxidation using air or pure oxygen as the terminal oxidant, catalyzed by transition metals. Cobalt-based catalysts, sometimes in combination with other metals like manganese, are frequently used.[4][6] While this route avoids expensive and wasteful oxidants, it often requires high temperatures and pressures.[5] Achieving high selectivity can be difficult, as the reaction conditions can also promote over-oxidation. Conversions may need to be kept low (e.g., <20%) to maintain reasonable selectivity (50-70%) for the aldehyde.[6]
-
Causality: The transition metal catalyst facilitates the formation of radical species from the interaction between the hydrocarbon and oxygen, initiating the oxidation cascade. The solvent (often acetic acid) plays a crucial role in the reaction medium.
Electrochemical Oxidation
Electrosynthesis represents a modern, highly efficient, and scalable method for producing 4-tert-butylbenzaldehyde. This process is a notable example of industrial-scale electrochemistry, utilized by major chemical companies like BASF and Givaudan.[7] The reaction involves a double anodic oxidation of 4-tert-butyltoluene in a methanol solvent.[6][7] This doesn't produce the aldehyde directly but rather its dimethyl acetal, which is stable under the reaction conditions and can be easily hydrolyzed to the final product.
-
Causality: The anodic oxidation occurs on graphite electrodes.[6][8] The reaction in methanol protects the aldehyde group by forming the acetal, preventing over-oxidation. This is a key advantage that leads to high product yields and purity. The choice of supporting electrolyte (e.g., H₂SO₄) is critical for optimizing yield and current efficiency.[6][8]
Caption: Workflow for electrochemical synthesis of 4-tert-butylbenzaldehyde.
Experimental Protocol: Electrochemical Synthesis of 4-tert-butylbenzaldehyde dimethyl acetal [6][8]
-
Cell Assembly: An undivided glass electrochemical cell equipped with graphite electrodes and an external cooling jacket is assembled.
-
Charge the Cell: To the cell, add 4-tert-butyltoluene (e.g., 200 g) and methanol (e.g., 900 cm³). Add sulfuric acid as the supporting electrolyte.
-
Electrolysis: Perform the oxidation in galvanostatic mode (constant current). Maintain the cell temperature using the cooling jacket. The reaction progress can be monitored by gas chromatography (GC).
-
Workup: Upon completion, neutralize the acidic electrolyte. The product mixture is then filtered.
-
Purification: The resulting 4-tert-butylbenzaldehyde dimethyl acetal is purified by vacuum distillation. Yields of 86% with a current efficiency of 85% have been reported on a 200g scale.[6][8]
-
Hydrolysis: The purified acetal is subsequently hydrolyzed using aqueous acid to yield the final 4-tert-butylbenzaldehyde.
Route 2: Formylation of tert-butylbenzene
This strategy involves the direct introduction of a formyl group (-CHO) onto the tert-butylbenzene ring via electrophilic aromatic substitution. The bulky tert-butyl group is an ortho-, para-director, and for steric reasons, substitution occurs predominantly at the para-position.
Gattermann-Koch Reaction
The Gattermann-Koch reaction utilizes carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst (e.g., AlCl₃) and a co-catalyst (e.g., CuCl).[9][10][11] The electrophile is believed to be the formyl cation, [HCO]⁺.[9] This method is generally restricted to alkylbenzenes and is not applicable to phenol or phenol ether substrates.[9][11][12]
-
Causality: The high pressure of CO and the strong Lewis acid are required to generate the highly reactive and unstable formyl cation, which can then attack the aromatic ring.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a milder formylation method that uses a pre-formed electrophile, the "Vilsmeier reagent," which is a substituted chloroiminium ion.[13][14] It is typically generated in situ from N,N-dimethylformamide (DMF) and an acid chloride like phosphoryl chloride (POCl₃).[15][16] This reagent is a weaker electrophile than those in Friedel-Crafts type reactions, making it suitable for electron-rich arenes.[13][14][17]
-
Causality: The reaction proceeds via electrophilic attack of the Vilsmeier reagent on the aromatic ring. The resulting intermediate is then hydrolyzed during aqueous workup to liberate the aldehyde.[16][17] The reaction is regioselective, favoring the less sterically hindered para-position.[14][16][17]
Caption: Mechanism of the Vilsmeier-Haack formylation reaction.
Experimental Protocol: Vilsmeier-Haack Formylation [14]
-
Reagent Preparation: In a flask under an inert atmosphere, cool DMF and add POCl₃ dropwise to form the Vilsmeier reagent.
-
Reaction: To the prepared reagent, add tert-butylbenzene. The reaction temperature depends on the substrate's reactivity but typically ranges from 0°C to room temperature.[16]
-
Workup: After the reaction is complete (monitored by TLC or GC), the mixture is carefully quenched by pouring it onto ice, followed by the addition of an aqueous solution of a base (e.g., sodium acetate) to hydrolyze the iminium intermediate.[14]
-
Extraction & Purification: The product is extracted with an organic solvent (e.g., Et₂O), washed, dried, and concentrated. The crude aldehyde is then purified by column chromatography or distillation.
Rieche Formylation
The Rieche formylation uses dichloromethyl methyl ether (Cl₂CHOCH₃) as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).[18][19][20] This method is also effective for electron-rich aromatic compounds.[18][20]
-
Causality: The Lewis acid coordinates to the dichloromethyl methyl ether, facilitating the formation of a highly electrophilic chlorocarbenium ion, which is attacked by the aromatic ring. Subsequent hydrolysis yields the aldehyde.[21]
Route 3: Halogenation-Hydrolysis of 4-tert-butyltoluene
This two-step sequence involves the radical halogenation of the benzylic methyl group, followed by hydrolysis of the resulting benzylidene halide.
-
Principle: Free-radical bromination of 4-tert-butyltoluene can produce a mixture of 4-tert-butylbenzyl bromide and 4-tert-butylbenzal bromide.[2] The benzal bromide (dihalo) species can then be hydrolyzed to the aldehyde. A variation involves the Sommelet reaction, where the monohalogenated benzyl halide reacts with hexamine (HMTA), followed by hydrolysis.[1][2]
-
Challenges: This route can suffer from low yields (55-75%) and the formation of impurities that are difficult to remove, such as benzyl acetate if acetic acid is used in the hydrolysis step.[1][2] However, optimized processes using a Sommelet reagent with water have been patented, claiming overall yields of about 80% and high purity (>99.5%).[2]
Comparative Analysis
| Synthesis Route | Starting Material | Key Reagents | Typical Yield | Purity | Key Advantages | Key Disadvantages |
| Chemical Oxidation | 4-tert-butyltoluene | MnO₂, H₂SO₄ | >90%[5] | High | Simple, high yield, chlorine-free product[5] | Generates significant inorganic waste |
| Catalytic Air Oxidation | 4-tert-butyltoluene | O₂, Co/Mn catalyst | 50-70% selectivity at low conversion[6] | Moderate | "Green" oxidant (air), low-cost reagents | Requires high temperature/pressure, risk of over-oxidation[5] |
| Electrochemical Oxidation | 4-tert-butyltoluene | Methanol, Electrolyte | ~86%[6][8] | Very High | High efficiency, scalable, avoids over-oxidation via acetal[6][7] | Requires specialized electrochemical equipment |
| Vilsmeier-Haack | tert-butylbenzene | DMF, POCl₃ | Good to Excellent | High | Mild conditions, good for electron-rich arenes[14] | Stoichiometric use of POCl₃, generating phosphate waste |
| Gattermann-Koch | tert-butylbenzene | CO, HCl, AlCl₃, CuCl | Variable | Good | Direct formylation with simple C1 source | Requires high pressure, toxic CO gas, limited substrate scope[11] |
| Halogenation-Hydrolysis | 4-tert-butyltoluene | Br₂, HMTA, H₂O | ~80% (optimized)[2] | High | Utilizes cheap raw materials[1] | Use of corrosive bromine, potential for halogenated impurities[1][2] |
Conclusion and Outlook
For large-scale industrial production, electrochemical oxidation stands out as the most elegant and efficient route. Its ability to protect the aldehyde as an acetal in situ prevents over-oxidation, leading to high yields and purity on a multi-ton scale.[6][7] This method represents a successful application of green chemistry principles at an industrial level.
For laboratory-scale synthesis, the choice is more nuanced. The Vilsmeier-Haack reaction offers a reliable and relatively mild method if starting from tert-butylbenzene. If the starting material is 4-tert-butyltoluene, chemical oxidation with MnO₂ provides a straightforward, high-yielding, albeit less environmentally friendly, option.[5] Catalytic methods using air or hydrogen peroxide are promising from a sustainability perspective but require further optimization to improve selectivity and reduce the need for harsh reaction conditions.[4][5] The halogenation-hydrolysis route, while viable, presents challenges with handling bromine and controlling impurity profiles.[1][2]
Ultimately, the optimal synthesis route depends on the specific requirements of the researcher or organization, balancing factors of scale, cost, available equipment, safety protocols, and environmental stewardship.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde - Google Patents [patents.google.com]
- 3. 4-tert-Butylbenzaldehyde | 939-97-9 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. journals.co.za [journals.co.za]
- 7. 4-tert-Butylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 10. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]
- 11. testbook.com [testbook.com]
- 12. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 14. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 15. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 16. jk-sci.com [jk-sci.com]
- 17. youtube.com [youtube.com]
- 18. synarchive.com [synarchive.com]
- 19. Formylation - Common Conditions [commonorganicchemistry.com]
- 20. Rieche formylation - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Handling of 3-Tert-butylbenzaldehyde: A Guide for Laboratory Professionals
As a cornerstone of synthetic chemistry, 3-Tert-butylbenzaldehyde is a valuable reagent in the development of novel therapeutics and advanced materials. However, its effective use is predicated on a thorough understanding and rigorous application of safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers and the integrity of your work.
Hazard Assessment: Understanding the Risks
This compound presents several hazards that necessitate careful handling. It is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2][3] Furthermore, it may cause respiratory irritation and is very toxic to aquatic life with long-lasting effects.[1][2] A comprehensive understanding of these risks is the first step in implementing effective safety measures.
Key Hazards at a Glance:
| Hazard Statement | GHS Classification | Potential Effects |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | Ingestion can lead to adverse health effects. |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | Direct contact can cause redness, itching, and inflammation.[2][3] |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | Splashes can result in significant eye damage.[2][3] |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3) | Inhalation of vapors may irritate the respiratory tract.[2][3] |
| H410: Very toxic to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term (Chronic) - Category 1 | Release into the environment can cause significant harm to aquatic ecosystems.[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protective equipment is crucial when handling this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[4] For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[2] All eye and face protection must conform to recognized standards such as NIOSH (US) or EN 166 (EU).[2]
-
Hand Protection: Impervious gloves are required to prevent skin contact.[4] Nitrile or neoprene gloves are generally recommended for handling aromatic aldehydes. It is critical to inspect gloves for any signs of degradation or perforation before each use and to employ proper glove removal techniques to avoid contaminating your skin.[2] Dispose of contaminated gloves in accordance with institutional and local regulations.[2]
-
Body Protection: A lab coat or a chemical-resistant apron should be worn to protect against accidental spills. For larger scale operations, a complete suit protecting against chemicals may be necessary.[2]
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors.[2][4] If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[2] For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, a type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge is recommended.[2]
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a standardized operational protocol is essential for minimizing risks. The following steps provide a framework for the safe handling of this compound.
-
Preparation:
-
Ensure a chemical fume hood is available and functioning correctly.
-
Gather all necessary PPE and inspect it for integrity.
-
Locate the nearest eyewash station and safety shower before beginning work.
-
Prepare all necessary equipment and reagents to minimize movement and potential for spills.
-
-
Handling:
-
Don all required PPE before entering the designated work area.
-
Conduct all transfers and manipulations of this compound within the chemical fume hood.
-
Avoid the formation of dust and aerosols.[2]
-
Use compatible, clearly labeled containers for storage and transport.
-
Keep containers tightly closed when not in use.
-
-
Post-Handling:
-
Decontaminate all work surfaces and equipment after use.
-
Properly dispose of all contaminated waste as outlined in the disposal plan below.
-
Remove PPE in the designated area, avoiding cross-contamination.
-
Wash hands and any exposed skin thoroughly with soap and water after handling the chemical.[2]
-
Spill Management: A Swift and Safe Response
In the event of a spill, a calm and methodical response is crucial to ensure the safety of all laboratory personnel.
Caption: Workflow for responding to a this compound spill.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and any contaminated materials is a critical aspect of its life cycle management to prevent environmental harm.[1]
-
Waste Segregation: Do not mix this compound waste with other waste streams.[4]
-
Containerization: Collect waste in its original container or a suitable, clearly labeled, and tightly sealed waste container.[4]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, absorbent paper, and empty containers, must be treated as hazardous waste and disposed of accordingly.[4]
-
Disposal Route: Arrange for the collection of chemical waste by a licensed hazardous waste disposal company.[4] Provide the disposal company with a copy of the Safety Data Sheet (SDS).[4] Never pour this compound down the drain or dispose of it with general laboratory trash.
By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound in their critical work, fostering a culture of safety and scientific excellence.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
